molecular formula C5H9ClO2 B147174 Methyl 4-chlorobutyrate CAS No. 3153-37-5

Methyl 4-chlorobutyrate

Cat. No.: B147174
CAS No.: 3153-37-5
M. Wt: 136.58 g/mol
InChI Key: ZZUYIRISBMWFMV-UHFFFAOYSA-N
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Description

Methyl 4-chlorobutyrate is a critical synthetic intermediate in modern organic chemistry, valued for its distinct molecular structure that features both an ester group and a terminal chlorine atom. This arrangement provides two reactive sites that enable a wide range of transformations, making it a highly versatile building block for constructing more complex molecules . A primary application of this compound is in the pharmaceutical industry, where it serves as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and various other drug intermediates . Its utility is particularly evident in the synthesis of complex molecules, including quinolone antibiotics . The compound's reactivity is fundamental to its value in research. The chlorine atom is highly amenable to nucleophilic substitution reactions, allowing researchers to easily introduce diverse functional groups and extend carbon chains . Concurrently, the ester moiety can undergo standard transformations such as hydrolysis, reduction, or reactions with Grignard reagents, offering further synthetic flexibility. Beyond pharmaceuticals, this chemical intermediate is also employed in the development of agrochemicals, the creation of flavors and fragrances, and the production of industrial dyes . Its role in facilitating efficient and innovative synthetic routes continues to make this compound a compound of significant interest in chemical research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chlorobutanoate
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InChI

InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
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InChI Key

ZZUYIRISBMWFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9ClO2
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DSSTOX Substance ID

DTXSID7062873
Record name Butanoic acid, 4-chloro-, methyl ester
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Molecular Weight

136.58 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 4-chlorobutyrate
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CAS No.

3153-37-5
Record name Butanoic acid, 4-chloro-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chlorobutyrate (CAS: 3153-37-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 4-chlorobutyrate, a versatile chemical intermediate. It details its physicochemical properties, spectroscopic data, safety and handling protocols, and key applications in organic synthesis, with a focus on its role in the development of pharmaceutical agents.

Chemical Identity and Physicochemical Properties

This compound, also known as methyl 4-chlorobutanoate, is a halogenated ester widely used as a building block in organic chemistry. Its bifunctional nature, possessing both an ester and a primary alkyl chloride, makes it a valuable precursor for a variety of molecular scaffolds.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 3153-37-5[1][2]
Molecular Formula C₅H₉ClO₂[1][2]
Molecular Weight 136.58 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 175-176 °C (at 760 mmHg)[1][2]
Density 1.12 g/mL (at 25 °C)[1][2]
Refractive Index (n²⁰/D) 1.433[1][2]
Flash Point 59 °C (138.2 °F) - closed cup
Solubility Slightly soluble in water; miscible with most organic solvents.[3]
InChI Key ZZUYIRISBMWFMV-UHFFFAOYSA-N[1][2]
SMILES COC(=O)CCCCl[1][2]

Spectroscopic Data

Spectroscopic analysis is critical for the verification of this compound's identity and purity in a laboratory setting.

Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Data PointsReference(s)
¹H NMR δ (ppm) in CDCl₃: ~3.69 (s, 3H, O-CH₃), ~3.60 (t, 2H, Cl-CH₂), ~2.50 (t, 2H, -CH₂-C=O), ~2.10 (quintet, 2H, -CH₂-CH₂-CH₂)[4]
¹³C NMR Predicted δ (ppm) in CDCl₃: ~173 (C=O), ~51 (O-CH₃), ~44 (Cl-CH₂), ~30 (-CH₂-C=O), ~27 (-CH₂-CH₂-CH₂)[5][6]
Infrared (IR) Key absorptions (cm⁻¹): ~1740 (C=O, ester stretch), ~2950 (C-H, alkane stretch), ~650 (C-Cl stretch)[7]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 136 and 138 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: m/z 105/107 ([M-OCH₃]⁺), 77 ([C₄H₅O]⁺), 74 ([C₃H₆O₂]⁺, via McLafferty rearrangement)[8][9][10]

Safety and Handling

This compound is a flammable and irritant compound. Proper safety precautions are mandatory.

Table 3: Hazard and Safety Information
CategoryInformationReference(s)
GHS Pictograms GHS02 (Flammable)
Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor.
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Storage Store in a well-ventilated place. Keep cool. Store in a tightly closed container away from incompatible materials such as strong oxidizing agents, acids, and bases.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the primary alkyl chloride, which is susceptible to nucleophilic substitution, and the ester group, which can undergo hydrolysis or amidation. Its most significant application is as a precursor to cyclopropyl (B3062369) moieties, which are prevalent in many active pharmaceutical ingredients (APIs).

A primary reaction pathway involves an intramolecular Sɴ2 cyclization to form methyl cyclopropanecarboxylate. This reaction is typically promoted by a strong, non-nucleophilic base that deprotonates the α-carbon to the ester, creating a carbanion that subsequently displaces the chloride.

G cluster_0 Intramolecular S2352 Cyclization M4CB This compound Enolate Enolate Intermediate M4CB->Enolate - H+ Base Base (e.g., NaOMe) Product Methyl cyclopropanecarboxylate Enolate->Product Intramolecular S2352 Attack NaCl + NaCl

Intramolecular cyclization of this compound.

This cyclopropane (B1198618) derivative is a crucial intermediate for synthesizing cyclopropylamine (B47189), a building block for numerous pharmaceuticals, including the antiplatelet agent Prasugrel .[4]

G M4CB This compound (CAS: 3153-37-5) MCC Methyl cyclopropanecarboxylate M4CB->MCC Intramolecular Cyclization CPA Cyclopropylamine MCC->CPA Amidation & Hofmann Rearrangement API Active Pharmaceutical Ingredients (e.g., Prasugrel) CPA->API Further Synthesis

Role as a building block in pharmaceutical synthesis.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Protocol 1: Synthesis of this compound from γ-Butyrolactone

This protocol describes a method adapted from patent literature, which offers a high yield.

  • Reaction Scheme: γ-Butyrolactone + Methanol + PCl₃ → this compound

  • Materials:

    • γ-Butyrolactone (43g, 0.5 mol)

    • Methanol (60 mL, 1.5 mol)

    • Zinc chloride (1.36g, 0.01 mol) - Catalyst

    • Phosphorus trichloride (B1173362) (PCl₃) (34.3g, 0.25 mol)

    • 250 mL three-necked reactor equipped with a stirrer, dropping funnel, and condenser.

  • Procedure:

    • Charge the reactor with γ-butyrolactone, methanol, and zinc chloride.

    • Begin stirring and heat the mixture to 50°C under atmospheric pressure.

    • Add phosphorus trichloride dropwise over a period of 60 minutes, maintaining the temperature at 50°C.

    • After the addition is complete, maintain the reaction mixture at 50°C and continue stirring for an additional 1 hour.

    • Cool the reaction mixture to room temperature.

    • Purify the product by vacuum distillation. Collect the fraction at 80-85°C under a pressure of 25 mmHg. This yields the final product with high purity (>99%) and a typical yield of over 90%.

G start Start charge Charge Reactor: γ-Butyrolactone, Methanol, ZnCl₂ start->charge heat Heat to 50°C with Stirring charge->heat add Dropwise Addition of PCl₃ (60 min) heat->add react React for 1 hour at 50°C add->react cool Cool to Room Temperature react->cool distill Vacuum Distillation (80-85°C @ 25 mmHg) cool->distill end End: Pure this compound distill->end

Workflow for the synthesis of this compound.
Protocol 2: Intramolecular Cyclization to Methyl cyclopropanecarboxylate

This procedure details the conversion of this compound to its valuable cyclopropane derivative.[11]

  • Reaction Scheme: this compound --(NaOMe, Toluene)--> Methyl cyclopropanecarboxylate

  • Materials:

    • This compound (68.3g, 0.5 mol)

    • Sodium methoxide (B1231860) (powdered, 29.7g, 0.55 mol)

    • Toluene (B28343) (anhydrous)

    • 1 L autoclave or suitable pressure vessel.

    • Inert gas atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • Prepare a stirred slurry of powdered sodium methoxide in toluene in a reaction flask under an inert atmosphere.

    • Heat the slurry to 100°C.

    • Slowly add a solution of this compound in toluene over 1 hour.

    • After the addition is complete, reflux the slurry with stirring for 6 hours.

    • Cool the reaction mixture to room temperature. The resulting mixture contains a toluene slurry of sodium chloride, the product (methyl cyclopropanecarboxylate), methanol, and any unreacted sodium methoxide.

    • This crude mixture can often be used directly in the subsequent amidation step to produce cyclopropanecarboxamide (B1202528) without intermediate purification.[11]

Conclusion

This compound (CAS: 3153-37-5) is a fundamental building block in modern organic synthesis, particularly for the construction of cyclopropane rings essential in medicinal chemistry. Its well-defined properties, clear spectroscopic signatures, and established reaction protocols make it a reliable and crucial intermediate for researchers and drug development professionals. Adherence to strict safety protocols is essential when handling this flammable and irritant compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-chlorobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobutanoate is a chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its physical properties is crucial for its effective use in synthesis, process development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of Methyl 4-chlorobutanoate, complete with detailed experimental protocols for their determination.

Core Physical Properties

A summary of the essential physical properties of Methyl 4-chlorobutanoate is presented in the table below, offering a quick reference for laboratory and development work.

PropertyValueUnitsConditions
Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 174 - 176°Cat 760 mmHg
Melting Point -36°C
Density 1.12g/mLat 25 °C
Refractive Index 1.433at 20 °C (n20/D)
Solubility Slightly solublein water
Flash Point 59°Cclosed cup

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the key physical properties of liquid compounds like Methyl 4-chlorobutanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2][3] The capillary method is a common and efficient technique for determining the boiling point of a small amount of liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamps

Procedure:

  • A small amount of Methyl 4-chlorobutanoate is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is then immersed in a Thiele tube or an oil bath.

  • The bath is heated gently and uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Measurement of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.[4]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with Methyl 4-chlorobutanoate, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • The volume is adjusted by removing any excess liquid that expands out of the capillary.

  • The outside of the pycnometer is carefully dried and it is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[5] It is a characteristic property and is often used for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent.

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of Methyl 4-chlorobutanoate are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • The instrument is connected to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

  • While looking through the eyepiece, the handwheel is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Assessment of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid like Methyl 4-chlorobutanoate in a solvent like water, miscibility is often the term used.

Apparatus:

  • Test tubes

  • Graduated cylinders or pipettes

  • Vortex mixer or shaker

Procedure for Qualitative Assessment:

  • A known volume of the solvent (e.g., water) is measured into a test tube.

  • A small, known volume of Methyl 4-chlorobutanoate is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or by shaking.

  • The mixture is allowed to stand and is observed for the formation of a single homogeneous phase or the presence of distinct layers or turbidity.

  • The observation determines if the substance is soluble, partially soluble, or insoluble.[6]

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid compound.

G Workflow for Physical Property Determination of a Liquid Compound cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_reporting Data Handling Sample Obtain Liquid Sample Purity Assess Purity (e.g., GC) Sample->Purity BoilingPoint Boiling Point Determination Purity->BoilingPoint Density Density Measurement Purity->Density RefractiveIndex Refractive Index Measurement Purity->RefractiveIndex Solubility Solubility Assessment Purity->Solubility Data Record and Analyze Data BoilingPoint->Data Density->Data RefractiveIndex->Data Solubility->Data Report Generate Report Data->Report

Caption: A generalized workflow for determining the physical properties of a liquid sample.

References

An In-depth Technical Guide to Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-chlorobutyrate, a pivotal chemical intermediate in various synthetic applications, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines common synthetic protocols, and explores its significant role in the development of active pharmaceutical ingredients (APIs).

Core Chemical and Physical Properties

This compound, also known as methyl 4-chlorobutanoate, is a carboxylic acid ester with the linear formula ClCH₂CH₂CH₂COOCH₃.[1] It serves as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₉ClO₂[2][3][4][5]
Molecular Weight 136.58 g/mol [1][3][4][5]
CAS Number 3153-37-5[1][2]
Appearance Colorless to pale yellow liquid[3][6]
Boiling Point 175-176 °C (at 760 mmHg)[6][7][8]
Density 1.12 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.433[7]
Solubility Slightly soluble in water; miscible with most organic solvents[6][8]
Flash Point 59 °C (138.2 °F) - closed cup[7]

Synthesis Methodologies

The synthesis of this compound is critical for its application in further chemical manufacturing. The primary starting material is typically γ-butyrolactone. Below are detailed experimental protocols for its synthesis.

A common and efficient method involves the reaction of γ-butyrolactone with methanol (B129727) and phosphorus trichloride (B1173362), using an acidic catalyst.[9] This method is noted for its mild reaction conditions and high yield.[9]

Experimental Protocol:

  • Reactor Setup: To a 250 mL reactor equipped with a stirrer, add 43 g (0.5 mol) of γ-butyrolactone, 60 mL (1.5 mol) of methanol, and 1.36 g (0.01 mol) of zinc chloride as the acidic catalyst.[9]

  • Reagent Addition: Begin stirring and maintain the temperature at 50°C under atmospheric pressure. Add 34.3 g (0.25 mol) of phosphorus trichloride dropwise over a period of 30 minutes.[9]

  • Reaction: After the addition is complete, maintain the temperature at 50°C and continue the reaction for 1 hour.[9]

  • Purification: Following the reaction, the mixture is subjected to reduced pressure distillation. Collect the fraction at 80-85°C under a pressure of 25 mmHg to obtain pure this compound.[9] This protocol can achieve yields of over 90%.[9]

G cluster_reactants Reactants cluster_process Process cluster_products Products GBL γ-Butyrolactone Reaction Reaction @ 50°C GBL->Reaction MeOH Methanol MeOH->Reaction PCl3 Phosphorus Trichloride PCl3->Reaction ZnCl2 Zinc Chloride (Catalyst) ZnCl2->Reaction Distillation Reduced Pressure Distillation Reaction->Distillation Crude Product Product This compound Distillation->Product Purified Product

Caption: Synthesis workflow for this compound.

An alternative established method utilizes thionyl chloride for the chlorination of γ-butyrolactone, followed by esterification.

Experimental Protocol:

  • Chlorination: In a reaction vessel, use zinc chloride as a catalyst and react γ-butyrolactone with thionyl chloride. The reaction is typically maintained at a temperature between 20-50°C for 3-6 hours.[9]

  • Esterification: After the initial chlorination step, add methanol to the reaction mixture to facilitate the esterification process, yielding this compound.[9]

  • Workup and Purification: The product is then purified, commonly through distillation, to remove byproducts and unreacted starting materials. This method generally produces yields ranging from 70% to 95%.[9] A significant drawback is the production of sulfur dioxide and hydrochloric acid gas, which require careful handling and disposal.[9]

Applications in Drug Development and Industry

This compound is a crucial intermediate in the synthesis of a variety of commercial products.

  • Pharmaceuticals: It is a key building block for several active pharmaceutical ingredients (APIs). Notably, it is an important intermediate in the synthesis of cyclopropylamine, which is a precursor for quinolone antibacterial drugs such as ciprofloxacin (B1669076) and sparfloxacin.[9] It is also used in the manufacturing of APIs for cardiovascular treatments and blood clotting, such as Prasugrel.[10]

  • Agrochemicals: The compound serves as an intermediate in the production of certain herbicides and insecticides.[6]

  • Industrial Dyes: It finds application as an intermediate in the synthesis of various industrial dyes.[2][11]

  • Organic Synthesis: In a broader research context, it is used to introduce the 4-chlorobutyryl moiety into molecules and in the preparation of cyclic compounds like lactones.[6]

G cluster_applications Key Applications cluster_pharma_details Pharmaceutical Intermediates cluster_agro_details Agrochemical Intermediates MCB This compound Pharma Pharmaceuticals MCB->Pharma Agro Agrochemicals MCB->Agro Dyes Industrial Dyes MCB->Dyes CPA Cyclopropylamine Pharma->CPA Prasugrel Prasugrel Pharma->Prasugrel Herbicides Herbicides Agro->Herbicides Insecticides Insecticides Agro->Insecticides

Caption: Major application pathways of this compound.

Safety and Handling

This compound is classified as a flammable liquid (Category 4).[6] It is harmful if swallowed and can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from ignition sources.[3]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-chlorobutyrate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data, detailed experimental protocols, and a visual representation of the molecular structure with corresponding NMR assignments.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative data obtained from the ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
3.68s-3H-OCH₃
3.58t6.42H-CH₂-Cl
2.48t7.32H-CH₂-C=O
2.08p6.82H-CH₂-CH₂-CH₂-

s = singlet, t = triplet, p = pentet

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
173.1C=O
51.6-OCH₃
44.5-CH₂-Cl
30.6-CH₂-C=O
27.9-CH₂-CH₂-CH₂-

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Number of Scans: 16 to 32, depending on the desired signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds to ensure good resolution.

  • Spectral Width (sw): A range of approximately 12-15 ppm, centered around 5-6 ppm.

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

  • Receiver Gain: Optimized to avoid signal clipping.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Number of Scans: 512 to 1024 scans are typically required for good signal-to-noise due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of approximately 200-220 ppm, centered around 100 ppm.

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

  • Proton Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16') applied during acquisition.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically phase correct the resulting spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum in CDCl₃, the solvent peak at 77.16 ppm can also be used as a secondary reference.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with atom labeling corresponding to the assignments in the NMR data tables.

Methyl_4_chlorobutyrate cluster_ester cluster_chain C1 O1 O C1->O1 O2 O C1->O2 C2 C²H₂ C1->C2 C5 C⁵H₃ O2->C5 C3 C³H₂ C2->C3 C4 C⁴H₂ C3->C4 Cl Cl C4->Cl

Caption: Molecular structure of this compound with atom numbering.

An In-depth Technical Guide on the Infrared and Mass Spectrometry Data of Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) data for methyl 4-chlorobutyrate. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is crucial. This document includes detailed spectral data, experimental protocols for data acquisition, and a visualization of the mass spectral fragmentation pathway.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and alkyl halide functionalities. The data presented in Table 1 summarizes the key absorption peaks and their respective assignments.

Table 1: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2960C-H (alkane)Stretching
~1735C=O (ester)Stretching
~1440C-H (alkane)Bending
~1170C-O (ester)Stretching
~740C-Cl (alkyl halide)Stretching

Mass Spectrometry (MS) Data

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides a clear molecular ion peak and several characteristic fragment ions. Table 2 details the major peaks observed in the mass spectrum.

Table 2: Mass Spectrometry (MS) Data for this compound

m/zProposed Fragment Ion
136/138[M]⁺ (Molecular Ion)
105[M - OCH₃]⁺
101[M - Cl]⁺
77[C₄H₅O₂]⁺
74[C₃H₆O₂]⁺
59[COOCH₃]⁺
49/51[CH₂Cl]⁺

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

Procedure:

  • Ensure the ATR crystal surface is clean. If necessary, clean the crystal with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

  • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered by the sample.

  • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-650 cm⁻¹.

  • After data acquisition, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC-MS instrument equipped with an EI source

  • Autosampler vials with septa

Procedure:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

  • Transfer the solution to an autosampler vial and cap it.

  • Set the GC-MS instrument parameters. Typical parameters include:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250 °C.

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-200

  • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

  • The sample will be vaporized and separated by the gas chromatograph before entering the mass spectrometer for ionization and analysis.

  • Process the acquired data to identify the retention time of this compound and extract its mass spectrum.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization conditions. This visualization helps in understanding the origin of the major fragment ions observed in the mass spectrum.

G M [C₅H₉ClO₂]⁺˙ m/z = 136/138 F105 [C₄H₆ClO]⁺ m/z = 105 M->F105 - OCH₃ F101 [C₅H₉O₂]⁺ m/z = 101 M->F101 - Cl F74 [C₃H₆O₂]⁺˙ m/z = 74 M->F74 McLafferty Rearrangement F49 [CH₂Cl]⁺ m/z = 49/51 M->F49 - C₄H₇O₂ F59 [COOCH₃]⁺ m/z = 59 F105->F59 - C₃H₃Cl F77 [C₄H₅O₂]⁺ m/z = 77 F101->F77 - C₂H₄

Caption: Fragmentation of this compound in Mass Spectrometry.

An In-depth Technical Guide to the Solubility of Methyl 4-chlorobutyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobutyrate (CAS No. 3153-37-5) is a versatile chemical intermediate pivotal in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its efficacy in these synthetic pathways is often dictated by its interaction with and solubility in various organic solvents, which serve as the reaction media. A thorough understanding of its solubility characteristics is therefore essential for process optimization, reaction kinetics, and product purification. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

Data Presentation: Solubility Characteristics

Based on available chemical data, this compound, a moderately polar compound, exhibits high solubility in a range of common organic solvents. The term "miscible" is frequently used, indicating that it can be mixed in all proportions without separation.[1][2]

SolventChemical ClassPolarityQualitative Solubility of this compoundQualitative Solubility of Structurally Similar Compounds
Methanol Protic PolarHighMiscible[1]Methyl butyrate (B1204436) is miscible.[3]
Ethanol Protic PolarHighMiscible[1][2]Methyl 3-chloropropionate and 1-chlorobutane (B31608) are soluble/miscible.[1][4]
Acetone Aprotic PolarHighMiscible[1]Methyl 3-chloropropionate is soluble.[1][2]
Ethyl Acetate Aprotic PolarMediumExpected to be miscible/highly solubleNo direct data found, but as an ester, high solubility is anticipated.
Dichloromethane Aprotic PolarMediumExpected to be miscible/highly solubleMethyl 3-chloropropionate is soluble.[1][2]
Toluene Non-polarLowExpected to be solubleNo direct data found, but solubility is expected due to the non-polar alkyl chain.
Water Protic PolarVery HighSlightly Soluble (<1 g/L at 20°C, estimated)[1]Methyl butyrate and 1-chlorobutane are slightly soluble.[3][4]

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable and accurate approach for generating solubility data.

1. Materials and Equipment:

  • This compound (≥98% purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

  • Glass syringes

  • Pre-weighed evaporation dishes or beakers

  • Drying oven or vacuum oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Analysis:

    • After the equilibration period, cease agitation and allow the vial to rest in the thermostatic bath for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

    • Attach a syringe filter to the syringe and discard the initial few drops to saturate the filter material.

    • Dispense a precise volume of the filtered saturated solution into a pre-weighed evaporation dish.

    • Record the exact weight of the dish with the solution.

  • Gravimetric Determination:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point of 174-176°C is recommended, with vacuum application to facilitate drying).

    • Dry the sample to a constant weight.

    • Cool the dish in a desiccator to room temperature before weighing.

    • Record the final weight of the dish containing the solute residue.

3. Data Calculation:

  • Mass of the solvent: (Weight of dish + solution) - (Weight of dish + solute residue)

  • Mass of the solute: (Weight of dish + solute residue) - (Weight of empty dish)

  • Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) x 100

Mandatory Visualization

experimental_workflow prep Preparation of Saturated Solution equilibration Equilibration in Thermostatic Shaker prep->equilibration 24-72 hours settling Settling of Undissolved Solute equilibration->settling ≥ 2 hours sampling Sample Withdrawal and Filtration settling->sampling weighing1 Weighing of Saturated Solution sampling->weighing1 evaporation Solvent Evaporation weighing1->evaporation weighing2 Weighing of Solute Residue evaporation->weighing2 calculation Solubility Calculation weighing2->calculation

References

An In-depth Technical Guide to the Stability and Storage of Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 4-chlorobutyrate. Understanding the stability profile of this key chemical intermediate is crucial for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document details the factors influencing its stability, potential degradation pathways, and analytical methodologies for assessing its purity.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ester-like odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₉ClO₂[1][2]
Molecular Weight 136.58 g/mol [1][2][3]
CAS Number 3153-37-5[1][2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 175-176 °C[3][4][5]
Density 1.12 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.433[3][5]
Flash Point 59 °C (closed cup)[3]
Solubility Slightly soluble in water[5][6]

Stability Profile

This compound is generally stable under normal conditions.[1][7] However, its stability can be compromised by several factors, including temperature, moisture, pH, and light.

Thermal Stability
Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases.[1] The ester linkage can be cleaved to yield 4-chlorobutyric acid and methanol (B129727). The risk of hydrolysis necessitates storage in tightly sealed containers to protect it from moisture. While specific kinetic data for the hydrolysis of this compound is not available in the literature, studies on related chloro-substituted esters indicate that the rate of hydrolysis is influenced by the position of the chlorine atom and the pH of the solution.

Photostability

Exposure to direct sunlight should be avoided during storage.[7] While a specific photodegradation quantum yield for this compound has not been reported, alkyl halides, in general, are known to be susceptible to photodegradation. The atmospheric degradation of similar esters is initiated by reaction with hydroxyl (OH) and chlorine (Cl) radicals.[9]

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines should be followed:

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationReference(s)
Temperature Store in a cool, dry place.[1]
Atmosphere Store under an inert atmosphere if possible, especially for long-term storage.
Containers Keep containers tightly closed.[1][7]
Incompatible Materials Avoid contact with strong oxidizers, strong acids, and strong bases.[1]
Ventilation Store in a well-ventilated area.[7]
Light Exposure Protect from direct sunlight.[7]

Under these recommended conditions, this compound has a shelf life of at least two years.[1]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and thermal decomposition. The logical relationship of these pathways is illustrated in the diagram below.

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis Products cluster_thermal Thermal Decomposition Products M4CB This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) M4CB->Hydrolysis ThermalDecomp Thermal Decomposition (Heat) M4CB->ThermalDecomp 4-Chlorobutyric Acid 4-Chlorobutyric Acid Hydrolysis->4-Chlorobutyric Acid Methanol Methanol Hydrolysis->Methanol Hydrogen Chloride Hydrogen Chloride ThermalDecomp->Hydrogen Chloride Carbon Monoxide Carbon Monoxide ThermalDecomp->Carbon Monoxide Carbon Dioxide Carbon Dioxide ThermalDecomp->Carbon Dioxide

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for this purpose.

Quantitative Determination by GC-MS

The following protocol is based on a validated method for the determination of this compound as a potential genotoxic impurity.[10]

Table 3: GC-MS Method Parameters for this compound Analysis

ParameterSpecificationReference(s)
Instrumentation Gas chromatograph coupled with an electron ionization mass spectrometer (GC-EI-MS)[10]
Column Dura Bond 624 (DB-624) type stationary column (30 m length, 0.32 mm ID, 1.5 µm film thickness)[10]
Carrier Gas Helium[10]
Flow Rate 2.0 mL/min (constant flow)[10]
Injection Mode Split (1:7 ratio)[10]
Injector Temperature 220 °C[10]
Oven Temperature Program 80 °C to 210 °C at 10 °C/min, then to 240 °C at 25 °C/min, hold for 5 min[10]
Detector Mass Spectrometer[10]
Detector Temperature 280 °C[10]
Ionization Mode Electron Ionization (EI)[10]
MS Mode Single Ion Monitoring (SIM)[10]
Monitored Ion (m/z) 74[10]

Sample Preparation:

A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration. This stock solution can then be diluted to prepare calibration standards and samples for analysis.

Data Analysis:

The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from the analysis of the standard solutions. The presence of degradation products can be identified by the appearance of new peaks in the chromatogram.

The workflow for a typical stability study is outlined in the diagram below.

Workflow for a Stability Study of this compound start Obtain Sample of This compound store Store under Defined Conditions (e.g., Temperature, Humidity, Light) start->store sample Withdraw Aliquots at Pre-defined Time Points store->sample analyze Analyze by Stability-Indicating Method (e.g., GC-MS) sample->analyze evaluate Evaluate Data for Degradation Products and Changes in Purity analyze->evaluate end Determine Shelf-life and Optimal Storage Conditions evaluate->end

Caption: A generalized workflow for conducting a stability study.

Conclusion

This compound is a stable chemical intermediate when stored under appropriate conditions. Key factors to control for maintaining its stability are temperature, moisture, and light. Degradation, primarily through hydrolysis and thermal decomposition, can be minimized by adhering to the recommended storage guidelines. For quality control and in-depth stability assessment, a validated analytical method, such as the GC-MS protocol detailed in this guide, is essential. By understanding and controlling these parameters, researchers and drug development professionals can ensure the integrity of this compound throughout its lifecycle.

References

Methyl 4-chlorobutyrate: A Comprehensive Technical Guide to Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hazards and essential safety precautions for the handling and use of Methyl 4-chlorobutyrate (CAS No. 3153-37-5). The information is intended to support safe laboratory practices for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ester-like odor.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₉ClO₂[1][2]
Molecular Weight 136.58 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, ester-like[1]
Boiling Point 174–176 °C (345–349 °F) at 760 mmHg[1][3]
Flash Point 59-62 °C (138.2-144 °F) (closed cup)[1][3][4]
Density 1.12 g/cm³ at 20 °C[1][4]
Solubility in Water Slightly soluble (<1 g/L at 20 °C, estimated)[1]
Solubility in Organic Solvents Miscible with ethanol, ether, and acetone[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategory
Flammable Liquids Category 3 / Category 4[1][2][3]
Skin Corrosion/Irritation Category 2[1][2][3]
Serious Eye Damage/Eye Irritation Category 2A / Category 2[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)[1][2][3]
Acute Toxicity, Oral Category 4[1]

Hazard Pictograms:

  • GHS02: Flame (Flammable)[2]

  • GHS07: Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant)[2]

Signal Word: Warning[2][3]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2][3][5][6]

  • H315: Causes skin irritation.[2][3][5][6]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation.[2][3][5][6]

  • H302: Harmful if swallowed.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] The available data, largely based on estimations from similar compounds, are presented below.

Toxicity EndpointValueSpecies
LD50 (Oral) >2000 mg/kg (estimated)[1]Rat
LD50 (Dermal) Not available
LC50 (Inhalation) Not available

Key Toxicological Effects:

  • Skin Irritation: Causes moderate skin irritation.[1]

  • Eye Irritation: Causes moderate to serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Sensitization: Not expected to be a skin sensitizer.[1]

  • Carcinogenicity: Not listed by IARC, ACGIH, NTP, or OSHA.[1]

Experimental Safety Protocols

Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][7]
  • Use explosion-proof electrical and ventilating equipment.[7][8]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[1][2]
  • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin contact.[2][3]
  • Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA-approved respirator with organic vapor cartridges.[1][3]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2][7]
  • Do not breathe vapors or mists.[3][5]
  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[2][3][5][8]
  • Use only non-sparking tools.[7][8]
  • Take precautionary measures against static discharge. Ground and bond containers when transferring material.[5][8]
  • Keep containers tightly closed when not in use.[2][5][8]
  • Wash hands thoroughly after handling.[2][3]

Emergency Procedures

1. In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[5][8]
  • Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2]
  • Seek medical attention if irritation persists.[1][2]

2. In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][3]
  • Remove contact lenses if present and easy to do. Continue rinsing.[2][5]
  • Seek immediate medical attention.[1][2]

3. In Case of Inhalation:

  • Move the victim to fresh air and keep them in a position comfortable for breathing.[1][2]
  • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][7]
  • Seek immediate medical attention.[1][2]

4. In Case of Ingestion:

  • Do NOT induce vomiting.[1]
  • Rinse the mouth with water.[2]
  • Seek immediate medical attention.[1][3]

5. In Case of a Spill:

  • Remove all sources of ignition.[3][7]
  • Evacuate personnel from the area.
  • Ventilate the area.
  • Wear appropriate PPE as described in section 4.1.
  • Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[3][7]
  • Collect the absorbed material into a suitable, closed container for disposal.[3][7]
  • Do not allow the chemical to enter drains or waterways.[3]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep containers tightly closed.[2][5][8]

  • Store away from heat, sparks, open flames, and other ignition sources.[2][3][5][8]

  • Store in a flammable liquids storage cabinet.

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1][3]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as the product itself.

Hazard-Precaution Relationship Diagram

The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary safety precautions.

Hazard_Precaution_Relationship cluster_hazards Inherent Hazards cluster_precautions Safety Precautions flammability Flammable Liquid (H226) handling_procedures Safe Handling (No Ignition Sources, Grounding) flammability->handling_procedures skin_irritation Skin Irritation (H315) ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat) skin_irritation->ppe emergency_procedures Emergency Response (First Aid, Spill Control) skin_irritation->emergency_procedures eye_irritation Serious Eye Irritation (H319) eye_irritation->ppe eye_irritation->emergency_procedures respiratory_irritation Respiratory Irritation (H335) engineering_controls Engineering Controls (Fume Hood, Eyewash) respiratory_irritation->engineering_controls respiratory_irritation->emergency_procedures oral_toxicity Harmful if Swallowed (H302) oral_toxicity->emergency_procedures

Caption: Relationship between hazards and safety precautions.

References

Synonyms for Methyl 4-chlorobutyrate like gamma-chlorobutyric acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as gamma-chlorobutyric acid methyl ester. It covers its chemical properties, synthesis protocols, and synonyms, presenting data in a structured format for easy reference by researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is a halogenated ester that serves as a key intermediate in various chemical syntheses.[1][2][3] It is recognized by several alternative names and identifiers across different chemical databases and suppliers.

A comprehensive list of its synonyms includes:

  • gamma-Chlorobutyric acid methyl ester[1][4][5]

  • Methyl 4-chlorobutanoate[1][4][5]

  • 4-Chlorobutyric acid methyl ester[4][5][6]

  • Butanoic acid, 4-chloro-, methyl ester[1][4][5]

  • Butyric acid, 4-chloro-, methyl ester[1][4][5]

  • Methyl omega-chlorobutyrate[1][4][5]

  • 4-Chlorobutanoic acid methyl ester[5]

  • Methyl gamma-chlorobutyrate[4][7]

Its IUPAC name is methyl 4-chlorobutanoate.[4][5]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 3153-37-5[5][8]
Molecular Formula C5H9ClO2[4][5][8]
Molecular Weight 136.58 g/mol [2][4][8]
Appearance Colorless to slightly yellow liquid[2][4]
Boiling Point 175-176 °C (at 760 mmHg)[8][9][10]
80.0-85.0 °C (at 25 mmHg)[11][12]
Density 1.12 g/mL at 25 °C[8][9]
Refractive Index (n20/D) 1.433[8]
Flash Point 59 °C (138.2 °F) - closed cup[8][10]
Solubility Slightly soluble in water[9]
Purity ≥98%[2][8]

Experimental Protocols: Synthesis

This compound is primarily synthesized from γ-butyrolactone. Below are detailed methodologies for two common synthesis routes.

Synthesis via Ring-Opening Esterification with Hydrogen Chloride

This method involves the ring-opening of γ-butyrolactone followed by esterification using methanol (B129727) and hydrogen chloride gas.

Procedure:

  • Preparation: A 250 mL three-necked flask equipped with a thermometer and magnetic stirrer is charged with 86.0 g (1.0 mol) of γ-butyrolactone and 48.0 g (1.5 mol) of anhydrous methanol.[11]

  • Reaction Initiation: The mixture is cooled to 0 °C. While stirring slowly, dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation is achieved (approximately 1.8 mol of HCl).[11]

  • Reaction Maintenance: The reaction is maintained at this temperature for 24 hours. During this period, HCl gas is supplemented three times at equal intervals to ensure the reaction mixture remains saturated. The total amount of HCl used is approximately 2.5 mol.[11]

  • Work-up and Purification:

    • The reaction solution is subjected to vacuum rotary evaporation to remove excess HCl and methanol.[11] The recovered HCl-methanol solution can be dried and reused.[11]

    • The remaining liquid from the rotary evaporator is purified by vacuum distillation. The fraction collected at 80.0-85.0 °C under a pressure of 25 mmHg is the final product, this compound.[11] This protocol reports a yield of 98.1% with a purity of 99.1%.[11]

Synthesis via Ring-Opening with Phosphorus Trichloride (B1173362)

This alternative method utilizes phosphorus trichloride for the ring-opening of γ-butyrolactone in the presence of an acidic catalyst.

Procedure:

  • Preparation: A 250 mL reactor is charged with 43 g (0.5 mol) of γ-butyrolactone, 60 mL (1.5 mol) of methanol, and 1.36 g (0.01 mol) of zinc chloride as the acidic catalyst.[12]

  • Reagent Addition: With stirring, 68.7 g (0.5 mol) of phosphorus trichloride (PCl3) is added dropwise to the mixture at 50 °C under atmospheric pressure over a period of 30 minutes.[12]

  • Reaction Completion: After the addition of PCl3 is complete, the reaction is allowed to continue for an additional hour at the same temperature to ensure completion.[12]

  • Purification: The reaction mixture is then subjected to vacuum distillation. The fraction collected between 80-85 °C at a pressure of 25 mmHg yields this compound.[12] This method has a reported yield of 95.6% with a purity of 99.1%.[12]

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of this compound from γ-butyrolactone using the hydrogen chloride method.

Synthesis_of_Methyl_4_chlorobutyrate GBL γ-Butyrolactone intermediate Ring-Opened Intermediate GBL->intermediate Ring-Opening Esterification MeOH Methanol (CH3OH) MeOH->intermediate Ring-Opening Esterification HCl Hydrogen Chloride (HCl) HCl->intermediate Ring-Opening Esterification Product This compound intermediate->Product Final Product Formation

Caption: Synthesis of this compound from γ-butyrolactone.

Applications in Research and Development

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries.[2][9]

  • Pharmaceutical Synthesis: It is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][13] For instance, it is used as an intermediate in the manufacturing of drugs for treating blood clotting and cardiovascular conditions, such as Prasugrel.[13]

  • Agrochemicals: This compound is also utilized in the synthesis of pesticides.[2][3]

  • Industrial Dyes: It serves as an intermediate in the production of industrial dyes.[2][3][9]

  • Organic Synthesis: In a broader context, its reactivity makes it a valuable component in various organic reactions, facilitating the development of new compounds in chemical research.[2]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4][10][14] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[10][14]

Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[10][14]

  • Use in a well-ventilated area.[10]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[14]

  • Store in a cool, dry, and well-ventilated place.[10]

  • Incompatible with acids, bases, reducing agents, acid anhydrides, acid chlorides, and oxidizing agents.[10]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][14][15]

References

The Bifunctional Reactivity of Methyl 4-Chlorobutanoate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity Profile of Methyl 4-Chlorobutanoate.

Methyl 4-chlorobutanoate (CAS No: 3153-37-5), a versatile bifunctional molecule, serves as a cornerstone in modern organic synthesis. Its unique structure, possessing both a reactive primary alkyl chloride and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its reactivity profile, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower its strategic application in research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3]

Physicochemical Properties

A clear, colorless to pale yellow liquid, methyl 4-chlorobutanoate possesses properties that make it a convenient reagent in various synthetic setups. A summary of its key physical and chemical data is presented below.

PropertyValueReference
Molecular FormulaC₅H₉ClO₂[4]
Molecular Weight136.58 g/mol [4]
Boiling Point175-176 °C (at 760 mmHg)[5][6]
Density1.12 g/mL at 25 °C[5][6]
Refractive Index (n20/D)1.433[5][6]
SolubilitySlightly soluble in water. Miscible with most organic solvents.[7][8]

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of methyl 4-chlorobutanoate stems from the orthogonal reactivity of its two primary functional groups: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the methyl ester. This allows for sequential or, in some cases, concerted reactions to build molecular complexity.

Nucleophilic Substitution at the C-4 Position

The primary alkyl chloride at the C-4 position is susceptible to Sₙ2 reactions with a wide array of nucleophiles. This allows for the introduction of various functional groups, making it a valuable building block for creating diverse molecular scaffolds.

Table of Nucleophilic Substitution Reactions:

NucleophileReagentProductYield (%)ConditionsReference
CyanideNaCNMethyl 4-cyanobutanoate--[9]
AzideNaN₃Methyl 4-azidobutanoate--
IodideNaIMethyl 4-iodobutanoate-Acetone (Finkelstein Reaction)
Amine (Primary)R-NH₂Methyl 4-(alkylamino)butanoate--[10]
Amine (Gabriel)Potassium PhthalimideN-(4-carbomethoxybutyl)phthalimide-DMF[11]
AlkoxideNaORMethyl 4-alkoxybutanoate--[5]
PhenoxideArONaMethyl 4-phenoxybutanoate--[5]

Note: While the reactivity is well-established, specific yield data for all these reactions were not consistently available in the searched literature.

A generalized workflow for a typical nucleophilic substitution reaction is depicted below.

G General Workflow for Nucleophilic Substitution cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Methyl 4-chlorobutanoate Methyl 4-chlorobutanoate Solvent Solvent Nucleophile Nucleophile Quenching Quenching Solvent->Quenching Reaction Mixture Base (optional) Base (optional) Temperature Temperature Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: General experimental workflow for nucleophilic substitution reactions.

Intramolecular Cyclization: A Gateway to Cyclopropanes and Lactones

One of the most significant reactions of methyl 4-chlorobutanoate is its intramolecular cyclization. In the presence of a strong base, such as sodium methoxide, it undergoes an intramolecular Sₙ2 reaction to form methyl cyclopropanecarboxylate (B1236923).[12][13][14][15] This reaction is a key step in the synthesis of cyclopropylamine (B47189), an important intermediate for various agrochemicals and pharmaceuticals.[16]

Alternatively, under different conditions, particularly hydrolysis of the ester followed by heating, intramolecular cyclization can lead to the formation of γ-butyrolactone.

G Intramolecular Cyclization Pathways Methyl_4_chlorobutanoate Methyl 4-chlorobutanoate Methyl_cyclopropanecarboxylate Methyl cyclopropanecarboxylate Methyl_4_chlorobutanoate->Methyl_cyclopropanecarboxylate Intramolecular Sₙ2 gamma_Butyrolactone γ-Butyrolactone Methyl_4_chlorobutanoate->gamma_Butyrolactone Intramolecular Cyclization Base Strong Base (e.g., NaOMe) Base->Methyl_4_chlorobutanoate Hydrolysis_Heat 1. Hydrolysis 2. Heat Hydrolysis_Heat->Methyl_4_chlorobutanoate

Caption: Intramolecular cyclization pathways of methyl 4-chlorobutanoate.

Reactions at the Ester Functional Group

The methyl ester moiety of methyl 4-chlorobutanoate can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification. However, these reactions are often performed on the product after a nucleophilic substitution at the C-4 position.

Experimental Protocols

Synthesis of Methyl Cyclopropanecarboxylate from Methyl 4-Chlorobutanoate

This protocol details the intramolecular cyclization of methyl 4-chlorobutanoate to form methyl cyclopropanecarboxylate.

Materials:

Procedure:

  • A solution of sodium methylate in methanol is prepared in a round-bottom flask equipped with a stirrer.

  • Methyl γ-chlorobutyrate is added dropwise to the refluxing sodium methylate solution over one hour.

  • The reaction mixture is heated under reflux for an additional two hours.

  • After cooling, the mixture is worked up by distillation. The methanol is distilled off first, followed by the product, methyl cyclopropanecarboxylate, which distills at 114-115 °C.[13]

Yield: 92.5% of theory.[13]

α-Formylation of Methyl 4-Chlorobutanoate

This protocol describes the Ti-Claisen condensation for the α-formylation of methyl 4-chlorobutanoate.

Materials:

  • Methyl 4-chlorobutanoate (98+%)

  • Methyl formate (B1220265) (97%)

  • Dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (Et₃N)

Procedure:

  • An oven-dried three-necked round-bottomed flask is charged with methyl 4-chlorobutanoate (1 equiv), methyl formate (3 equiv), and CH₂Cl₂.

  • The solution is cooled to 0 °C in an ice bath.

  • TiCl₄ (2.2 equiv) is added dropwise while maintaining the internal temperature between 5-10 °C.

  • Triethylamine (2.6 equiv) is then added dropwise to the vigorously stirred yellow reaction mixture, keeping the internal temperature at or below 15 °C.

  • After complete addition, the dark orange reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The crude product, methyl 4-chloro-2-formylbutanoate, is obtained after removal of the solvent and can be used in the next step without further purification.[17][18]

Applications in Synthesis

The reactivity profile of methyl 4-chlorobutanoate makes it a valuable intermediate in the synthesis of numerous important molecules.

Synthesis of Cyclopropylamine

As previously mentioned, methyl 4-chlorobutanoate is a key precursor to methyl cyclopropanecarboxylate, which is then converted to cyclopropylamine through amidation followed by a Hofmann rearrangement.[16]

G Synthetic Pathway to Cyclopropylamine Methyl_4_chlorobutanoate Methyl 4-chlorobutanoate Methyl_cyclopropanecarboxylate Methyl cyclopropanecarboxylate Methyl_4_chlorobutanoate->Methyl_cyclopropanecarboxylate Intramolecular Cyclization Cyclopropanecarboxamide Cyclopropanecarboxamide Methyl_cyclopropanecarboxylate->Cyclopropanecarboxamide Amidation Cyclopropylamine Cyclopropylamine Cyclopropanecarboxamide->Cyclopropylamine Hofmann Rearrangement

Caption: Synthetic pathway from methyl 4-chlorobutanoate to cyclopropylamine.

Intermediate in Pharmaceutical Synthesis

Methyl 4-chlorobutanoate is also utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For example, it is a building block in the synthesis of Prasugrel, a platelet inhibitor used to prevent blood clots.[19]

Conclusion

Methyl 4-chlorobutanoate is a highly versatile and valuable bifunctional reagent in organic synthesis. Its well-defined reactivity at both the alkyl chloride and ester functionalities allows for the construction of a wide range of complex molecules. A thorough understanding of its reactivity profile, as outlined in this guide, is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and other advanced materials. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers and scientists in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-chlorobutyrate from Gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobutyrate is a versatile intermediate in organic synthesis, notably utilized in the production of pharmaceuticals and agrochemicals. Its synthesis from the readily available and inexpensive starting material, gamma-butyrolactone (B3396035) (GBL), is a crucial industrial process. This document provides detailed application notes and experimental protocols for two distinct and effective methods for this conversion: one employing phosphorus trichloride (B1173362) and another utilizing hydrogen chloride gas. These methods offer different advantages concerning reaction conditions, reagent handling, and environmental impact.

Method 1: Synthesis using Phosphorus Trichloride and Methanol (B129727)

This approach offers a high-yield, one-pot synthesis under relatively mild conditions. It involves the ring-opening of gamma-butyrolactone and subsequent chlorination and esterification.

Reaction Principle

Gamma-butyrolactone reacts with phosphorus trichloride in the presence of methanol and an acidic catalyst. The reaction proceeds through the in-situ formation of an intermediate that is then converted to the final product, this compound.

Quantitative Data Summary
ParameterValueReference
Reactants
gamma-Butyrolactone (GBL)0.5 mol (43 g)[1]
Methanol (MeOH)1.5 mol (60 mL)[1]
Phosphorus Trichloride (PCl₃)0.5 mol (68.7 g)[1]
Catalyst
Zinc Chloride (ZnCl₂)0.01 mol (1.36 g)[1]
Reaction Conditions
Temperature50 °C[1]
PCl₃ Addition Time30 minutes[1]
Reaction Time (post-addition)1 hour[1]
PressureAtmospheric[1]
Product Isolation & Yield
Purification MethodVacuum Distillation[1]
Boiling Point80-85 °C @ 25 mmHg[1]
Yield95.6%[1]
Purity99.1%[1]
Experimental Protocol
  • Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reactants: To the flask, add 43 g (0.5 mol) of gamma-butyrolactone, 60 mL (1.5 mol) of methanol, and 1.36 g (0.01 mol) of zinc chloride.

  • Initiating Reaction: Begin stirring the mixture and heat the flask to 50 °C using a water bath.

  • Addition of PCl₃: Slowly add 68.7 g (0.5 mol) of phosphorus trichloride dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature at 50 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 50 °C for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Set up a vacuum distillation apparatus.

    • Distill the crude product under reduced pressure.

    • Collect the fraction boiling at 80-85 °C under a pressure of 25 mmHg. This fraction is the pure this compound.

  • Characterization: The final product can be characterized by standard analytical techniques such as GC-MS and NMR to confirm its purity and identity.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Charge_Reactants Charge GBL, MeOH, and ZnCl₂ into Reactor Heat Heat to 50 °C Charge_Reactants->Heat Add_PCl3 Add PCl₃ dropwise over 30 min Heat->Add_PCl3 Stir Stir for 1 hour at 50 °C Add_PCl3->Stir Cool Cool to Room Temperature Stir->Cool Distill Vacuum Distillation Cool->Distill Collect_Fraction Collect Fraction at 80-85 °C (25 mmHg) Distill->Collect_Fraction Final_Product This compound Collect_Fraction->Final_Product

Caption: Workflow for the synthesis of this compound using PCl₃.

Method 2: Synthesis using Hydrogen Chloride Gas

This method involves the ring-opening of gamma-butyrolactone with hydrogen chloride in methanol at low temperatures. While the reaction time is longer, it avoids the use of phosphorus-based reagents.

Reaction Principle

Gamma-butyrolactone undergoes ring-opening and esterification in a methanol solution saturated with hydrogen chloride gas. The low temperature helps to control the reaction and favor the formation of the desired product.

Quantitative Data Summary
ParameterValueReference
Reactants
gamma-Butyrolactone (GBL)1.0 mol[2][3]
Methanol (MeOH)1.5 - 2.0 mol[2][3]
Hydrogen Chloride (HCl) gas1.8 - 2.5 mol[2][3]
Reaction Conditions
Temperature-5 °C to 0 °C[2][3]
Reaction Time24 - 32 hours[2][3]
PressureAtmospheric[2][3]
Product Isolation & Yield
Purification MethodVacuum Rotary Evaporation followed by Vacuum Distillation[2][3]
Boiling Point80.0-85.0 °C @ 25 mmHg[3]
Yield98.1%[3]
Purity99.1%[3]
Experimental Protocol
  • Reactor Setup: Use a jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, and a thermometer. The reactor should be connected to a cooling circulator.

  • Preparation of HCl-Methanol Solution: Cool the required amount of methanol (1.5 - 2.0 mol) to between -5 °C and 0 °C in the reactor.

  • Charging Reactants: Add gamma-butyrolactone (1.0 mol) to the cold methanol.

  • Introduction of HCl Gas: Bubble dry hydrogen chloride gas through the stirred solution until it is saturated.

  • Reaction: Maintain the reaction mixture at a temperature between -5 °C and 0 °C for 24 to 32 hours. During the reaction, it may be necessary to supplement with additional HCl gas to maintain saturation.[2][3]

  • Work-up and Purification:

    • After the reaction is complete, remove the excess HCl and methanol using a vacuum rotary evaporator. The recovered HCl can be absorbed in cold methanol for reuse.[2][3]

    • The remaining bottom liquid is then subjected to vacuum distillation.

    • Collect the fraction boiling at 80.0-85.0 °C under a pressure of 25 mmHg to obtain pure this compound.[3]

  • Characterization: Analyze the final product using appropriate analytical methods (GC, NMR) to confirm its identity and purity.

Logical Relationship Diagram

G cluster_reactants Reactants & Conditions cluster_process Process Steps GBL γ-Butyrolactone Mixing Mixing and Saturation with HCl GBL->Mixing MeOH Methanol MeOH->Mixing HCl Hydrogen Chloride Gas HCl->Mixing Temp Temperature (-5 to 0 °C) Reaction Reaction Temp->Reaction Time Time (24-32 h) Time->Reaction Mixing->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Logical flow for the synthesis of this compound using HCl gas.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Phosphorus trichloride is corrosive and reacts violently with water. Handle with extreme care.

  • Hydrogen chloride is a corrosive gas. Ensure proper handling and scrubbing of any excess gas.

  • Thionyl chloride, another potential reagent not detailed here, is also highly corrosive and toxic, releasing SO₂ and HCl gases.[2]

  • High-pressure reactions should only be carried out in appropriate high-pressure equipment by trained personnel.[2][3]

Conclusion

The synthesis of this compound from gamma-butyrolactone can be achieved through various methods. The phosphorus trichloride method is rapid and high-yielding, while the hydrogen chloride method, though longer, avoids phosphorus-based reagents. The choice of method will depend on the specific requirements of the laboratory or industrial setting, including available equipment, safety considerations, and environmental policies. The protocols provided herein offer detailed guidance for the successful synthesis of this important chemical intermediate.

References

Application Notes and Protocols: Use of Methyl 4-chlorobutyrate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobutyrate is a versatile bifunctional molecule utilized in organic synthesis as an alkylating agent. Its structure, incorporating both an ester and a primary alkyl chloride, allows for the introduction of a four-carbon chain with a terminal methyl ester functionality. This feature makes it a valuable building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in various alkylation reactions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 3153-37-5[1]
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 175-176 °C (lit.)[1]
Density 1.12 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.433 (lit.)[1]
Solubility Slightly soluble in water. Miscible with most organic solvents.

Applications in Organic Synthesis

This compound is primarily employed as an electrophile in nucleophilic substitution reactions to introduce the 4-methoxycarbonylbutyl group. Key applications include:

  • N-Alkylation: Reaction with primary and secondary amines to form N-substituted derivatives. This is a crucial step in the synthesis of various nitrogen-containing heterocyclic compounds and pharmaceutical intermediates.

  • O-Alkylation: Reaction with alcohols and phenols to produce ethers. This application is valuable for introducing the ester-containing side chain onto various molecular scaffolds.

  • C-Alkylation: Reaction with carbanions, such as enolates of active methylene (B1212753) compounds, to form new carbon-carbon bonds. This is a fundamental transformation in the construction of more complex carbon skeletons.

  • Intramolecular Cyclization: A key application is its use in the synthesis of cyclopropane (B1198618) derivatives through intramolecular C-alkylation, a critical step in the production of cyclopropylamine (B47189), an important intermediate for pharmaceuticals and herbicides.[2]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its application in various alkylation reactions.

Protocol 1: Synthesis of this compound from γ-Butyrolactone

This protocol is adapted from a patented synthesis method.[2]

Reaction Scheme:

GBL γ-Butyrolactone MCB This compound GBL->MCB MeOH Methanol (B129727) MeOH->MCB PCl3 PCl₃ PCl3->MCB Catalyst ZnCl₂ (cat.) Catalyst->MCB

Caption: Synthesis of this compound.

Materials:

  • γ-Butyrolactone

  • Methanol

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Zinc chloride (ZnCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add γ-butyrolactone (43 g, 0.5 mol), methanol (60 mL, 1.5 mol), and zinc chloride (1.36 g, 0.01 mol).[2]

  • Begin stirring the mixture and heat to 50 °C.

  • Slowly add phosphorus trichloride (24.1 g, 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at 50 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture at 50 °C for 1 hour.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Set up a vacuum distillation apparatus and distill the reaction mixture.

  • Collect the fraction boiling at 80-85 °C under a pressure of 25 mmHg. This fraction is the purified this compound.[2]

Quantitative Data:

ReactantMolar Ratio (to γ-Butyrolactone)Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
PCl₃0.450180.799.0
PCl₃1.050195.699.1
Protocol 2: Intramolecular C-Alkylation - Synthesis of Methyl Cyclopropanecarboxylate (B1236923)

This protocol describes the cyclization of this compound, a key step in the synthesis of cyclopropylamine.[3]

Reaction Scheme:

MCB This compound Product Methyl Cyclopropanecarboxylate MCB->Product Base Sodium Methoxide (B1231860) Base->Product NaCl NaCl

Caption: Intramolecular C-Alkylation of this compound.

Materials:

  • This compound

  • Sodium methoxide

  • Toluene (B28343) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add a slurry of powdered sodium methoxide (29.7 g, 0.55 mol) in anhydrous toluene.[3]

  • Heat the slurry to 100 °C with stirring.

  • Slowly add a solution of this compound (68.3 g, 0.5 mol) in 160 mL of anhydrous toluene over 1 hour.[3]

  • After the addition is complete, reflux the reaction mixture with stirring for 6 hours.[3]

  • Cool the reaction mixture to room temperature. The product, methyl cyclopropanecarboxylate, is present in the toluene solution along with precipitated sodium chloride.

  • The product can be isolated by filtration to remove sodium chloride, followed by distillation of the toluene solution.

Quantitative Data:

ReactantBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundSodium MethoxideToluene100 (reflux)6~80 (overall for cyclopropylamine synthesis)[3]
Protocol 3: Representative N-Alkylation of a Secondary Amine (Pyrrolidine)

This protocol is a representative procedure for the N-alkylation of a secondary amine, based on the synthesis of a precursor to Buflomedil.

Reaction Scheme:

MCB This compound Product Methyl 4-(pyrrolidin-1-yl)butanoate MCB->Product Pyrrolidine (B122466) Pyrrolidine Pyrrolidine->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: N-Alkylation of Pyrrolidine.

Materials:

  • This compound

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve pyrrolidine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

  • Add this compound (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by vacuum distillation or column chromatography.

Protocol 4: Representative O-Alkylation of a Phenol (B47542)

This is a general, representative protocol for the O-alkylation of a phenol using this compound, adapted from standard O-alkylation procedures.

Reaction Scheme:

MCB This compound Product Methyl 4-phenoxybutanoate MCB->Product Phenol Phenol Phenol->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: O-Alkylation of Phenol.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • Purify by column chromatography if necessary.

Protocol 5: Representative Intermolecular C-Alkylation of an Active Methylene Compound (Diethyl Malonate)

This protocol is a general procedure for the C-alkylation of diethyl malonate with this compound, based on the principles of the malonic ester synthesis.

Reaction Scheme:

MCB This compound Product Diethyl 2-(4-methoxycarbonylbutyl)malonate MCB->Product DEM Diethyl Malonate DEM->Product Base Base (e.g., NaOEt) Base->Product

Caption: C-Alkylation of Diethyl Malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 eq) to ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Add this compound (1.0 eq) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product, which can be purified by vacuum distillation.

Safety Precautions

This compound is a combustible liquid and may cause skin and eye irritation. It is harmful if swallowed. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information. Alkylation reactions, especially those involving strong bases like sodium ethoxide, should be carried out with caution under an inert atmosphere to prevent fires and side reactions.

Conclusion

This compound is a valuable and versatile alkylating agent in organic synthesis. The protocols provided herein offer a starting point for its application in N-, O-, and C-alkylation reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols: The Role of Methyl 4-Chlorobutyrate in the Synthesis of Prasugrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic route to Prasugrel (B1678051), a potent antiplatelet agent, with a focus on the pivotal role of methyl 4-chlorobutyrate as a key starting material. This document outlines the multi-step synthesis, providing detailed experimental protocols for each key transformation, quantitative data, and visualizations to facilitate understanding and replication in a laboratory setting.

Introduction: Prasugrel and the Significance of its Synthesis

Prasugrel is a thienopyridine class drug that acts as a platelet inhibitor and is used to prevent thrombosis in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The chemical synthesis of Prasugrel is a multi-step process involving the construction of a complex heterocyclic core and the introduction of specific functional groups. This compound serves as a crucial and cost-effective starting material for the synthesis of the cyclopropyl (B3062369) group, a key structural motif in the Prasugrel molecule.

Overall Synthetic Pathway

The synthesis of Prasugrel from this compound can be conceptually divided into four main stages:

  • Stage 1: Synthesis of a cyclopropyl intermediate from this compound.

  • Stage 2: Synthesis of the key ketone intermediate, 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

  • Stage 3: Bromination of the ketone intermediate.

  • Stage 4: Condensation with the thienopyridine core and final acetylation to yield Prasugrel.

Below is a diagram illustrating the logical flow of this synthetic strategy.

G cluster_stage1 Stage 1: Cyclopropyl Intermediate Synthesis cluster_stage2 Stage 2: Ketone Intermediate Synthesis cluster_stage3 Stage 3: Bromination cluster_stage4 Stage 4: Prasugrel Synthesis This compound This compound Methyl cyclopropanecarboxylate (B1236923) Methyl cyclopropanecarboxylate This compound->Methyl cyclopropanecarboxylate Cyclization Cyclopropanecarboxamide (B1202528) Cyclopropanecarboxamide Methyl cyclopropanecarboxylate->Cyclopropanecarboxamide Amidation Cyclopropylamine (B47189) Cyclopropylamine Cyclopropanecarboxamide->Cyclopropylamine Hofmann Rearrangement Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride Cyclopropylamine->Cyclopropanecarbonyl chloride Conversion 1-Cyclopropyl-2-(2-fluorophenyl)ethanone 1-Cyclopropyl-2-(2-fluorophenyl)ethanone Cyclopropanecarbonyl chloride->1-Cyclopropyl-2-(2-fluorophenyl)ethanone Friedel-Crafts Acylation 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone 1-Cyclopropyl-2-(2-fluorophenyl)ethanone->2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone Bromination Desacetyl Prasugrel Desacetyl Prasugrel 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone->Desacetyl Prasugrel Condensation 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one->Desacetyl Prasugrel Prasugrel Prasugrel Desacetyl Prasugrel->Prasugrel Acetylation

Figure 1: Overall synthetic workflow for Prasugrel from this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of Prasugrel, starting from the synthesis of this compound.

Stage 1: Synthesis of Cyclopropylamine from this compound

The initial stage involves the conversion of this compound to cyclopropylamine. This is a multi-step process that begins with the cyclization of the chlorobutyrate ester.

Protocol 1.1: Synthesis of Methyl Cyclopropanecarboxylate

This protocol describes the cyclization of this compound to form methyl cyclopropanecarboxylate.

  • Materials: this compound, sodium methoxide (B1231860), methanol (B129727).

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, a solution of sodium methoxide in methanol is prepared.

    • This compound is added dropwise to the sodium methoxide solution at a controlled temperature.

    • The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by GC).

    • After cooling, the mixture is neutralized, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude methyl cyclopropanecarboxylate, which can be purified by distillation.

Protocol 1.2: Synthesis of Cyclopropanecarboxamide

  • Materials: Methyl cyclopropanecarboxylate, anhydrous ammonia (B1221849), sodium methoxide (catalyst), toluene (B28343).

  • Procedure:

    • Methyl cyclopropanecarboxylate is dissolved in toluene in a pressure reactor.

    • A catalytic amount of sodium methoxide is added.

    • Anhydrous ammonia gas is introduced into the reactor under pressure.

    • The mixture is heated and stirred for several hours.

    • Upon completion, the reactor is cooled, and the excess ammonia is vented.

    • The resulting solid cyclopropanecarboxamide is collected by filtration and can be purified by recrystallization.[1]

Protocol 1.3: Synthesis of Cyclopropylamine

  • Materials: Cyclopropanecarboxamide, sodium hypochlorite (B82951) solution, sodium hydroxide.

  • Procedure (Hofmann Rearrangement):

    • Cyclopropanecarboxamide is dissolved in an aqueous solution of sodium hydroxide.

    • The solution is cooled, and an aqueous solution of sodium hypochlorite is added dropwise, maintaining a low temperature.

    • The reaction mixture is then heated to facilitate the rearrangement.

    • The resulting cyclopropylamine is isolated by distillation from the reaction mixture.

Table 1: Summary of Quantitative Data for Stage 1

Reaction StepStarting MaterialProductReagentsTypical Yield
CyclizationThis compoundMethyl cyclopropanecarboxylateSodium methoxide, Methanol93-98%[1]
AmidationMethyl cyclopropanecarboxylateCyclopropanecarboxamideAnhydrous ammonia, Sodium methoxide>90%[1]
Hofmann RearrangementCyclopropanecarboxamideCyclopropylamineNaOH, NaOClNot specified
Stage 2: Synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

This stage involves a Friedel-Crafts acylation to form the key ketone intermediate. Cyclopropylamine from the previous stage is first converted to cyclopropanecarbonyl chloride.

Protocol 2.1: Synthesis of Cyclopropanecarbonyl chloride

  • Materials: Cyclopropanecarboxylic acid (can be obtained from hydrolysis of methyl cyclopropanecarboxylate), thionyl chloride.

  • Procedure:

    • To a flask containing cyclopropanecarboxylic acid, add thionyl chloride dropwise with stirring.

    • Heat the reaction mixture at 80°C for 30 minutes until the gas evolution ceases.

    • The resulting cyclopropanecarbonyl chloride is purified by fractional distillation under reduced pressure. A yield of 90-96% can be expected.

Protocol 2.2: Friedel-Crafts Acylation

  • Materials: Fluorobenzene, cyclopropanecarbonyl chloride, aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM).

  • Procedure:

    • Anhydrous aluminum chloride is suspended in dry dichloromethane in a reaction vessel under an inert atmosphere at 0°C.

    • A solution of cyclopropanecarbonyl chloride in dry dichloromethane is added dropwise to the suspension.

    • Fluorobenzene is then added to the reaction mixture.

    • The reaction is stirred at a controlled temperature and monitored by TLC or HPLC.

    • Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Stage 3: Bromination of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

Protocol 3.1: Synthesis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • Materials: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, iodine monobromide, 1-butyl-3-methylimidazolium bromide, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (17.8 g, 100 mmol), iodine monobromide (62 g, 300 mmol), and 1-butyl-3-methylimidazolium bromide (8.7 g, 40 mmol) in 150 mL of anhydrous tetrahydrofuran.

    • Stir the reaction at 40°C for 4 hours.

    • After the reaction is complete, cool the mixture to room temperature and quench with ice water.

    • Extract the mixture with ethyl acetate.

    • Wash the organic phase with a saturated sodium bisulfite solution.

    • Concentrate the organic phase and purify the product by recrystallization from ethanol (B145695) to give 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[2]

Table 2: Summary of Quantitative Data for Stage 3

Reaction StepStarting MaterialProductReagentsTypical YieldPurity
Bromination1-Cyclopropyl-2-(2-fluorophenyl)ethanone2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanoneIBr, [BMIM]Br, THF95.3%[2]99.73%[2]
Stage 4: Synthesis of Prasugrel

The final stage involves the condensation of the bromo-ketone with the thienopyridine core, followed by acetylation.

Protocol 4.1: Condensation Reaction

  • Materials: 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, anhydrous potassium carbonate, acetonitrile (B52724).

  • Procedure:

    • To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (60 mL), add anhydrous potassium carbonate (14.45 g, 104.58 mmol) at 0-5°C.

    • Add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone to the mixture at 0-5°C.

    • Stir the mixture for 4 hours at 0-5°C.

    • Filter the salts and wash with acetonitrile.

    • Remove the acetonitrile from the filtrate by distillation under vacuum to afford the desacetyl prasugrel intermediate as a brown oily liquid.

Protocol 4.2: Acetylation to Prasugrel

  • Materials: Desacetyl prasugrel intermediate, acetic anhydride, potassium carbonate (or sodium hydride), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the desacetyl prasugrel intermediate in a mixture of DMF and acetic anhydride.

    • Cool the mixture to 0°C and add a suitable base (e.g., potassium carbonate or sodium hydride) while stirring.

    • Stir the reaction at room temperature for 1 hour or until completion is confirmed by TLC/HPLC.

    • Pour the reaction solution into ice water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by crystallization to yield the Prasugrel base.

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

G cluster_protocol_3_1 Protocol 3.1: Bromination Workflow start Start dissolve Dissolve reactants in anhydrous THF start->dissolve react Stir at 40°C for 4h dissolve->react cool_quench Cool to RT and quench with ice water react->cool_quench extract Extract with ethyl acetate cool_quench->extract wash Wash with saturated sodium bisulfite extract->wash concentrate Concentrate organic phase wash->concentrate crystallize Recrystallize from ethanol concentrate->crystallize end End crystallize->end

Figure 2: Experimental workflow for the bromination of the ketone intermediate.

G cluster_protocol_4 Protocol 4: Final Steps to Prasugrel start Start condensation Condensation of bromo-ketone and thienopyridine core start->condensation acetylation Acetylation of desacetyl intermediate condensation->acetylation workup Aqueous workup and extraction acetylation->workup purification Crystallization workup->purification end Prasugrel purification->end

Figure 3: Workflow for the final condensation and acetylation steps to yield Prasugrel.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

Application of Methyl 4-chlorobutyrate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 4-chlorobutyrate as a key starting material in the synthesis of pharmaceutical intermediates. The focus is on its application in the formation of cyclopropylamine (B47189), a crucial building block for a class of potent antibacterial agents, the fluoroquinolones.

Introduction

This compound (CAS No. 3153-37-5) is a versatile bifunctional molecule containing both an ester and a reactive primary alkyl chloride.[1][2] This dual reactivity makes it a valuable precursor for the synthesis of a variety of cyclic and heterocyclic structures essential for drug development. Its primary application lies in its ability to undergo intramolecular cyclization to form cyclopropane (B1198618) derivatives, most notably in the synthesis of cyclopropylamine.[3][4] Cyclopropylamine is a critical intermediate in the production of several fluoroquinolone antibiotics, such as Ciprofloxacin, Sparfloxacin, and Moxifloxacin.[1][3][5] Additionally, it serves as an intermediate in the manufacturing of other active pharmaceutical ingredients (APIs), including treatments for blood clotting like Prasugrel.[5]

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor to cyclopropylamine. The overall synthetic strategy involves a base-mediated intramolecular cyclization (a dehydrohalogenation) to form methyl cyclopropanecarboxylate, followed by amidation and subsequent Hofmann rearrangement to yield the final cyclopropylamine intermediate.

Synthesis of Cyclopropylamine

The synthesis of cyclopropylamine from this compound is a well-established industrial process. The key steps are outlined below.

Reaction Scheme:

This multi-step synthesis is a cornerstone for the production of numerous essential medicines.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps starting from this compound.

Protocol 1: Synthesis of Methyl Cyclopropanecarboxylate

This protocol describes the intramolecular cyclization of this compound to form methyl cyclopropanecarboxylate.

Materials:

  • This compound (ClCH₂CH₂CH₂COOCH₃)

  • Sodium methoxide (B1231860) (NaOMe)

  • Toluene (B28343) or other non-reactive organic solvent

  • Anhydrous conditions (inert gas atmosphere, e.g., Nitrogen or Argon)

Procedure:

  • To a stirred slurry of powdered sodium methoxide (0.55 mole) in toluene at 100°C, slowly add a solution of this compound (0.5 mole) in toluene (160 mL) over 1 hour.[6]

  • After the addition is complete, reflux the slurry with stirring for 6 hours.[6]

  • During this time, the temperature may fall as the reaction proceeds.[6]

  • Upon completion, the reaction mixture contains methyl cyclopropanecarboxylate. This product mixture can often be used directly in the subsequent amidation step without extensive purification.[6]

Protocol 2: Synthesis of Cyclopropanecarboxamide (B1202528) from Methyl Cyclopropanecarboxylate

This protocol details the amidation of methyl cyclopropanecarboxylate.

Materials:

  • Product mixture from Protocol 1 (containing methyl cyclopropanecarboxylate)

  • Gaseous ammonia (B1221849) (NH₃)

  • Sodium methoxide (NaOMe)

Procedure:

  • React the product mixture from the previous step with gaseous ammonia at a temperature between 100°C and 150°C.[6]

  • This reaction is carried out in the absence of water and in the presence of 0.1 to 0.3 moles of sodium methoxide.[6]

  • The reaction is typically performed under pressure in a sealed reactor.

  • After the reaction, the excess ammonia is vented, and the resulting cyclopropanecarboxamide can be isolated.

Protocol 3: Synthesis of Cyclopropylamine via Hofmann Rearrangement

This protocol describes the conversion of cyclopropanecarboxamide to cyclopropylamine.

Materials:

Procedure:

  • Prepare an acidified aqueous solution of the cyclopropanecarboxamide by dissolving it in water and adjusting the pH to about 4 with hydrochloric acid.[6]

  • Add this amide solution to a solution of alkali metal hypochlorite.[6]

  • Subsequently, add alkali metal hydroxide and raise the temperature to convert the intermediate to the amine.[6]

  • The final product, cyclopropylamine, can be recovered as an aqueous solution by steam distillation.[6]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of cyclopropylamine from this compound, as derived from various sources.

StepReactantsBase/ReagentSolventTemperature (°C)Yield (%)Reference
1. Cyclization This compoundSodium methoxideToluene100 (reflux)High (not specified)[6]
2. Amidation Methyl cyclopropanecarboxylate, AmmoniaSodium methoxide-100-150High (not specified)[6]
3. Hofmann Rearrangement CyclopropanecarboxamideSodium hypochlorite, Sodium hydroxideWaterElevated~80 (overall)[6]

Visualization of Workflows and Pathways

Experimental Workflow for Cyclopropylamine Synthesis

The following diagram illustrates the overall workflow for the synthesis of cyclopropylamine from this compound.

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Amidation cluster_step3 Step 3: Hofmann Rearrangement This compound This compound Reaction with NaOMe Reaction with NaOMe This compound->Reaction with NaOMe Methyl cyclopropanecarboxylate Methyl cyclopropanecarboxylate Reaction with NaOMe->Methyl cyclopropanecarboxylate Reaction with NH3 Reaction with NH3 Methyl cyclopropanecarboxylate->Reaction with NH3 Cyclopropanecarboxamide Cyclopropanecarboxamide Reaction with NH3->Cyclopropanecarboxamide Reaction with NaOCl/NaOH Reaction with NaOCl/NaOH Cyclopropanecarboxamide->Reaction with NaOCl/NaOH Cyclopropylamine Cyclopropylamine Reaction with NaOCl/NaOH->Cyclopropylamine

Caption: Workflow for the synthesis of cyclopropylamine.

Logical Relationship: From Intermediate to Final Drug Action

This diagram illustrates the logical progression from the synthesized intermediate to the mechanism of action of the final fluoroquinolone antibiotic.

G cluster_synthesis Synthesis cluster_moa Mechanism of Action This compound This compound Cyclopropylamine Cyclopropylamine This compound->Cyclopropylamine Multi-step synthesis Fluoroquinolone API Fluoroquinolone API Cyclopropylamine->Fluoroquinolone API Reaction with Fluoroquinolone Core Fluoroquinolone Core Fluoroquinolone Core->Fluoroquinolone API Bacterial DNA Gyrase Bacterial DNA Gyrase Fluoroquinolone API->Bacterial DNA Gyrase Bacterial Topoisomerase IV Bacterial Topoisomerase IV Fluoroquinolone API->Bacterial Topoisomerase IV Inhibition of DNA Replication Inhibition of DNA Replication Bacterial DNA Gyrase->Inhibition of DNA Replication Bacterial Topoisomerase IV->Inhibition of DNA Replication Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Replication->Bacterial Cell Death

Caption: From intermediate to fluoroquinolone action.

References

Application Notes and Protocols for the Cyclization of Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-chlorobutyrate is a versatile chemical intermediate commonly used in the synthesis of various organic compounds. One of its key applications is in intramolecular cyclization reactions to form cyclic esters, which are valuable building blocks in the pharmaceutical and agrochemical industries. The most prevalent cyclization of this compound leads to the formation of methyl cyclopropanecarboxylate (B1236923), an important precursor for cyclopropylamine (B47189) and several commercial drugs and herbicides.[1][2] This document provides detailed protocols and application notes for this transformation, focusing on the widely used base-catalyzed approach.

Reaction Data

The efficiency of the cyclization of this compound is highly dependent on the reaction conditions, particularly the choice of base and solvent. The following table summarizes quantitative data from various reported procedures for the synthesis of methyl cyclopropanecarboxylate.

Starting MaterialBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
This compoundSodium methoxideMethanol105-1103.5 hoursHigh (not specified)CN111499508B[1]
This compoundAlkali metal methylateHigh-boiling inert solvent100-200Continuous distillation88.0JPH0710808A[3]
Ethyl 4-chlorobutyrateSodium ethylateEthanolRefluxNot specified66US4520209A[4]
This compoundSodium methoxideTolueneNot specifiedNot specified55US4520209A[4]
Ethyl 4-bromobutyrateSodium hydrideNot specifiedNot specifiedNot specified88US4520209A[4]

Reaction Mechanism and Experimental Workflow

The base-catalyzed cyclization of this compound to methyl cyclopropanecarboxylate proceeds through an intramolecular Williamson ether synthesis-like mechanism. The process involves the deprotonation of the α-carbon to the ester group, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, resulting in the formation of the cyclopropane (B1198618) ring and elimination of the chloride ion.

cluster_mech Reaction Mechanism start This compound enolate Enolate Intermediate start->enolate + Base (-BH) transition Intramolecular SN2 Attack enolate->transition product Methyl Cyclopropanecarboxylate transition->product - Cl- cluster_workflow Experimental Workflow prep Reaction Setup (Reactor, Condenser, Dropping Funnel) charge Charge Reactor with Sodium Methoxide Solution prep->charge heat Heat to 105-110 °C charge->heat add Slowly Add This compound heat->add react Maintain Temperature and Stir for 0.5h add->react cool Cool to Room Temperature react->cool purify Purification (Distillation) cool->purify product Obtain Pure Methyl Cyclopropanecarboxylate purify->product

References

The Pivotal Role of Methyl 4-chlorobutanoate in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 4-chlorobutanoate, a versatile chloro-ester, serves as a critical building block in the synthesis of a variety of agrochemicals, most notably as a key precursor to the cyclopropylamine (B47189) moiety found in several potent herbicides and insecticides. This application note details the synthetic pathways leveraging methyl 4-chlorobutanoate, provides quantitative data for key reaction steps, and outlines experimental protocols for the synthesis of crucial agrochemical intermediates. The information presented is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors.

Introduction

Methyl 4-chlorobutanoate (CAS No. 3153-37-5) is a bifunctional molecule featuring both a reactive chlorine atom and an ester group, making it a valuable intermediate in organic synthesis.[1][2] In the agrochemical industry, its primary application lies in its conversion to cyclopropylamine, a vital component for a range of modern pesticides.[3][4] The cyclopropyl (B3062369) group often imparts unique properties to the final agrochemical, including enhanced efficacy and favorable metabolic profiles. This document elucidates the synthetic journey from methyl 4-chlorobutanoate to key agrochemical scaffolds.

Physicochemical Properties of Methyl 4-chlorobutanoate

A clear understanding of the physical and chemical properties of methyl 4-chlorobutanoate is essential for its safe handling and efficient use in synthesis.

PropertyValueReference
CAS Number 3153-37-5[1][5]
Molecular Formula C₅H₉ClO₂[1][5]
Molecular Weight 136.58 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 174–176 °C at 760 mmHg[1]
Density 1.12 g/mL at 25 °C[6]
Solubility Slightly soluble in water; miscible with most organic solvents.[1][6]

Synthetic Applications in Agrochemicals

The principal role of methyl 4-chlorobutanoate in agrochemical synthesis is as a starting material for the production of cyclopropylamine. Cyclopropylamine is a key intermediate for several important herbicides and insecticides.[4]

Agrochemicals derived from Cyclopropylamine include:

  • Herbicides:

    • 6-cyclopropylamino-2-chloro-s-triazine

    • Cyprochlor

    • Ciprozine

    • Ciprazine

  • Insecticides and Parasiticides:

    • N-cyclopropyl-1,3,5-triazine-2,4,6-triamine

    • 2-cyclopropylamino-4,6-diamino-tripyran

The synthetic pathway from methyl 4-chlorobutanoate to these agrochemicals generally proceeds through the formation of methyl cyclopropanecarboxylate (B1236923) and subsequently cyclopropanecarboxamide (B1202528).

Agrochemical_Synthesis_Pathway M4C Methyl 4-chlorobutanoate MCC Methyl Cyclopropanecarboxylate M4C->MCC Cyclization CPC Cyclopropanecarboxamide MCC->CPC Amidation CPA Cyclopropylamine CPC->CPA Hofmann Degradation Herbicide Herbicides (e.g., 6-cyclopropylamino- 2-chloro-s-triazine) CPA->Herbicide Insecticide Insecticides/Parasiticides CPA->Insecticide

Fig. 1: Synthetic pathway from Methyl 4-chlorobutanoate to agrochemicals.

Experimental Protocols

The following protocols are derived from established patent literature and provide a general methodology for the synthesis of key intermediates from methyl 4-chlorobutanoate.

Synthesis of Methyl Cyclopropanecarboxylate from Methyl 4-chlorobutanoate

This procedure describes the intramolecular cyclization of methyl 4-chlorobutanoate to form methyl cyclopropanecarboxylate.

Materials:

Procedure:

  • A stirred slurry of powdered sodium methoxide (0.55 mol) in toluene is prepared in a reaction vessel.

  • A solution of methyl 4-chlorobutanoate (0.5 mol) in toluene (160 ml) is slowly added to the slurry over 1 hour at 100 °C.

  • After the addition is complete, the reaction mixture is refluxed with stirring for 6 hours.

  • The mixture is then cooled to room temperature. The resulting product is a toluene slurry containing sodium chloride, methyl cyclopropanecarboxylate, methanol, and any unreacted sodium methoxide.

  • The methyl cyclopropanecarboxylate can be purified by distillation.

Quantitative Data:

ReactantMolesYield of Methyl CyclopropanecarboxylateReference
Methyl 4-chlorobutanoate0.5~92%[7]
Sodium methoxide0.55[7]
Synthesis of Cyclopropanecarboxamide from Methyl Cyclopropanecarboxylate

This protocol details the amidation of methyl cyclopropanecarboxylate to yield cyclopropanecarboxamide.

Materials:

  • Methyl cyclopropanecarboxylate

  • Ammonia (B1221849) (gaseous)

  • Sodium methoxide

  • Methanol

  • Toluene

Procedure:

  • A solution of sodium methoxide (594 g) in methanol (1500 ml) is placed in a 5 L stirred autoclave.

  • The autoclave is sealed, and ammonia gas (350 g) is pressed in.

  • The mixture is heated to 145 °C.

  • Methyl cyclopropanecarboxylate (1365 g) is pumped into the autoclave over 2 hours.

  • The reaction is allowed to proceed for an additional hour at temperature.

  • After cooling, the autoclave is emptied, and the mixture is neutralized with concentrated sulfuric acid.

  • The precipitated ammonium (B1175870) chloride and ammonium sulfate (B86663) are filtered off.

  • The filtrate is worked up to isolate the cyclopropanecarboxamide.

Quantitative Data:

ReactantAmountYield of CyclopropanecarboxamideReference
Methyl cyclopropanecarboxylate1365 g85-90%[7]
Sodium methoxide594 g[7]
Ammonia350 g[7]
Synthesis of Cyclopropylamine from Cyclopropanecarboxamide (Hofmann Degradation)

This final step involves the conversion of the amide to the amine via a Hofmann degradation.

Materials:

Procedure:

  • An aqueous solution of cyclopropanecarboxamide is prepared and cooled to below 0 °C.

  • An aqueous solution of sodium hypochlorite is added dropwise, maintaining the temperature between 0-5 °C.

  • The reaction is held at this temperature for 2 hours after the addition is complete.

  • A solution of sodium hydroxide is then added.

  • The temperature is raised to convert the intermediate to the amine.

  • Cyclopropylamine is recovered, often as an aqueous solution, by steam distillation.

Quantitative Data:

ReactantConditionsOverall Yield from Methyl 4-chlorobutanoateReference
CyclopropanecarboxamideHofmann Degradation~80%[5]

Logical Workflow for Agrochemical Synthesis

The overall process from the starting material to the final agrochemical product can be visualized as a multi-step workflow.

Agrochemical_Workflow cluster_synthesis Synthesis of Cyclopropylamine Intermediate cluster_application Agrochemical Formulation M4C Methyl 4-chlorobutanoate Cyclization Cyclization Reaction M4C->Cyclization MCC Methyl Cyclopropanecarboxylate Cyclization->MCC Amidation Amidation Reaction MCC->Amidation CPC Cyclopropanecarboxamide Amidation->CPC Hofmann Hofmann Degradation CPC->Hofmann CPA Cyclopropylamine Hofmann->CPA Coupling Coupling with Active Moiety CPA->Coupling Agrochemical Final Agrochemical Product Coupling->Agrochemical

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for conducting nucleophilic substitution reactions with methyl 4-chlorobutyrate. The protocols outlined are intended to serve as a foundational guide for the synthesis of various derivatives of methyl 4-butyrate, which are valuable intermediates in pharmaceutical and chemical research.

Introduction

This compound is a versatile substrate for nucleophilic substitution reactions, primarily proceeding via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3] In this one-step concerted mechanism, the nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride leaving group.[4][5] The primary nature of the alkyl halide in this compound makes it an ideal candidate for S(_N)2 reactions, as steric hindrance is minimized.[4][6]

These reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups, enabling the creation of diverse molecular scaffolds. Common nucleophiles employed in reactions with this compound include iodides (in the Finkelstein reaction), azides, amines, and hydroxides, leading to the corresponding iodo, azido, amino, and hydroxy derivatives.

Data Presentation

The following table summarizes typical quantitative data for various nucleophilic substitution reactions of this compound. These values are representative and may vary depending on the specific reaction conditions, scale, and purity of reagents.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
IodideSodium IodideAcetone (B3395972)Reflux (56°C)2 - 4>90
Azide (B81097)Sodium AzideDMF80 - 1006 - 1285 - 95
Ammonia (B1221849)Aqueous AmmoniaMethanol (B129727)100 (sealed tube)2470 - 80
HydroxideSodium HydroxideWater/THFReflux (66-100°C)4 - 880 - 90

Experimental Protocols

1. General Considerations

  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents should be of appropriate purity for the intended synthesis.

  • Anhydrous solvents should be used where specified to prevent unwanted side reactions.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

2. Synthesis of Methyl 4-iodobutyrate via the Finkelstein Reaction

The Finkelstein reaction is an efficient method for converting alkyl chlorides to alkyl iodides using an alkali metal iodide in a suitable solvent.[1][2][7] The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.[1][2][3]

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • 5% aqueous sodium thiosulfate (B1220275)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents).

  • Add anhydrous acetone to dissolve the sodium iodide.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 2-4 hours. The formation of a white precipitate (sodium chloride) will be observed.

  • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with 5% aqueous sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-iodobutyrate.

  • The product can be further purified by vacuum distillation if necessary.

3. Synthesis of Methyl 4-azidobutyrate

Materials:

  • This compound

  • Sodium azide

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Distilled water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in DMF.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing distilled water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude methyl 4-azidobutyrate can be purified by vacuum distillation.

4. Synthesis of Methyl 4-aminobutyrate

The synthesis of methyl 4-aminobutyrate from this compound can be achieved by reaction with ammonia.[8][9]

Materials:

  • This compound

  • Aqueous ammonia (concentrated)

  • Methanol

  • Pressure vessel (sealed tube)

  • Rotary evaporator

Procedure:

  • In a pressure vessel, add this compound (1.0 equivalent) and a solution of concentrated aqueous ammonia in methanol.

  • Seal the vessel and heat it to 100°C for 24 hours.

  • Cool the reaction vessel to room temperature before carefully opening it in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The resulting crude product, often the hydrochloride salt, can be purified by recrystallization.

Visualization of Experimental Workflow and Reaction Mechanism

Below are diagrams illustrating the generalized experimental workflow for nucleophilic substitution of this compound and the S(_N)2 reaction mechanism.

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Methyl 4-chlorobutyrate, Nucleophile, & Solvent reaction Heat to Appropriate Temperature reagents->reaction Stir cool Cool to Room Temperature reaction->cool extraction Aqueous Extraction & Washing cool->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purify Distillation or Recrystallization evaporation->purify analysis Characterization (NMR, GC-MS, IR) purify->analysis SN2_mechanism cluster_transition_state Transition State reactant Nu⁻ + H₃COOC(CH₂)₂CH₂-Cl ts [Nu···CH₂(CH₂)₂COOCH₃···Cl]⁻ reactant->ts Attack product Nu-CH₂(CH₂)₂COOCH₃ + Cl⁻ ts->product Inversion of Stereochemistry

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-Chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chlorobutyrate is a versatile bifunctional molecule that serves as a valuable precursor for the synthesis of a variety of five-membered heterocyclic compounds. Its structure, containing both an electrophilic carbon center at the chloro-substituted position and an ester group, allows for sequential or one-pot reactions to construct nitrogen, oxygen, and sulfur-containing rings. These heterocyclic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-2-pyrrolidones, γ-butyrolactone, and tetrahydrothiophen-2-one from this compound.

Application Note 1: Synthesis of N-Substituted-2-Pyrrolidones (γ-Lactams)

N-substituted-2-pyrrolidones are a class of compounds with significant applications, most notably as industrial solvents (e.g., N-methyl-2-pyrrolidone or NMP) and as core structures in pharmaceuticals.[3] The synthesis from this compound proceeds via a two-step, one-pot reaction involving an initial SN2 reaction with a primary amine, followed by a thermally induced intramolecular aminolysis (lactamization), which eliminates methanol (B129727) to form the stable five-membered lactam ring. This method is highly adaptable for creating a library of N-aryl or N-alkyl pyrrolidones.

Reaction Pathway: N-Substituted-2-Pyrrolidone Synthesis

Caption: General synthesis of N-substituted-2-pyrrolidones.
Quantitative Data for N-Substituted-2-Pyrrolidone Synthesis

Target CompoundPrimary Amine (R-NH₂)BaseSolventTemp. (°C)Time (h)Yield (%)
N-Benzyl-2-pyrrolidoneBenzylamine (B48309)K₂CO₃Acetonitrile (B52724)8012~85¹
N-Phenyl-2-pyrrolidoneAnilineNa₂CO₃DMF12016~80¹
N-Methyl-2-pyrrolidoneMethylamine-Methanol (excess)200-250²4>95²

¹Yields are estimated based on analogous reactions of alkyl halides with amines followed by lactamization.[2] ²Data is for the related high-temperature synthesis from γ-butyrolactone and methylamine, demonstrating the feasibility of the cyclization step.[3][4]

Experimental Protocol: Synthesis of N-Benzyl-2-pyrrolidone
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 36.6 mmol, 1.0 eq.).

  • Addition of Reagents: Add anhydrous acetonitrile (50 mL), benzylamine (4.3 g, 40.3 mmol, 1.1 eq.), and potassium carbonate (7.6 g, 55.0 mmol, 1.5 eq.). The potassium carbonate acts as an acid scavenger for the HCl generated.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) and stir vigorously for 12 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield N-benzyl-2-pyrrolidone as a colorless to pale yellow liquid.

Application Note 2: Synthesis of γ-Butyrolactone

γ-Butyrolactone is a crucial chemical intermediate, solvent, and precursor for the synthesis of other compounds.[5] The synthesis from this compound is achieved through hydrolysis of the chloro group to a hydroxyl group, which is followed by an acid-catalyzed intramolecular transesterification (lactonization). This process effectively reverses the ring-opening reaction often used to prepare the starting material itself.[6]

Reaction Pathway: γ-Butyrolactone Synthesis

Caption: General synthesis of γ-butyrolactone.
Quantitative Data for γ-Butyrolactone Synthesis

Starting MaterialCatalystSolventTemp. (°C)Time (h)Yield (%)
This compoundH₂SO₄ (cat.)Water1008~90³
4-Chlorobutyric acidDodecatungstosilicic acidWater202>99⁴

³Yield is estimated based on standard acid-catalyzed hydrolysis and lactonization procedures. ⁴Data is for the cyclization of the corresponding carboxylic acid, indicating the high efficiency of lactone formation.[1]

Experimental Protocol: Synthesis of γ-Butyrolactone
  • Reaction Setup: To a 100 mL round-bottom flask with a stir bar and reflux condenser, add this compound (5.0 g, 36.6 mmol) and a 1 M aqueous solution of sodium bicarbonate (50 mL).

  • Hydrolysis: Heat the biphasic mixture to reflux (100°C) and stir for 4 hours to facilitate the hydrolysis of the chloride.

  • Lactonization: Cool the reaction mixture and acidify to pH 1-2 with concentrated sulfuric acid. Re-heat the mixture to reflux and maintain for another 4 hours to drive the intramolecular esterification.

  • Workup: After cooling, saturate the aqueous solution with sodium chloride to reduce the solubility of the product.

  • Purification: Extract the mixture with dichloromethane (B109758) (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to afford γ-butyrolactone.

Application Note 3: Synthesis of Tetrahydrothiophen-2-one (γ-Thiobutyrolactone)

γ-Thiobutyrolactone is a sulfur-containing analog of γ-butyrolactone used in the synthesis of agrochemicals and pharmaceuticals. The synthesis from this compound involves the displacement of the chloride with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), to form a thiol intermediate. Subsequent base- or acid-catalyzed intramolecular cyclization (thiolactonization) yields the five-membered heterocyclic ring.

Reaction Pathway: Tetrahydrothiophen-2-one Synthesis

Caption: General synthesis of tetrahydrothiophen-2-one.
Quantitative Data for Tetrahydrothiophen-2-one Synthesis

NucleophileBase for CyclizationSolventTemp. (°C)Time (h)Yield (%)
NaSHNaOEtEthanol (B145695)7810~75⁵
Na₂S₂O₃ then KCNNaOEtEthanol/Water806~70⁵

⁵Yields are estimated based on analogous preparations of thiolactones from haloesters.

Experimental Protocol: Synthesis of Tetrahydrothiophen-2-one
  • Reaction Setup: In a 100 mL three-necked flask fitted with a reflux condenser and nitrogen inlet, dissolve sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O, 2.5 g, ~44 mmol, 1.2 eq.) in ethanol (50 mL).

  • Thiolation: Add this compound (5.0 g, 36.6 mmol, 1.0 eq.) dropwise to the solution at room temperature. Stir the mixture for 4 hours. An intermediate, methyl 4-mercaptobutyrate, is formed.

  • Cyclization: Add a solution of sodium ethoxide (3.0 g, 44 mmol, 1.2 eq.) in ethanol (20 mL) to the reaction mixture. Heat the resulting solution to reflux (approx. 78°C) for 6 hours to induce cyclization.

  • Workup: Cool the reaction to room temperature and neutralize with 1 M HCl. Remove the ethanol under reduced pressure.

  • Purification: Add water (30 mL) to the residue and extract with diethyl ether (3 x 30 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by vacuum distillation to yield tetrahydrothiophen-2-one.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of heterocyclic compounds from this compound.

A 1. Reaction Setup (Dry Glassware, Inert Atmosphere if needed) B 2. Reagent Addition (this compound, Nucleophile, Solvent, Base/Catalyst) A->B C 3. Reaction (Stirring at specified Temperature and Time) B->C D 4. Monitor Progress (TLC, GC, etc.) C->D D->C Reaction Incomplete E 5. Reaction Quench / Workup (Cooling, Neutralization, Filtration) D->E Reaction Complete F 6. Extraction (Separation of Organic/Aqueous Layers) E->F G 7. Drying and Concentration (Anhydrous MgSO₄/Na₂SO₄, Rotary Evaporation) F->G H 8. Purification (Distillation, Column Chromatography, or Recrystallization) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: Standard workflow for synthesis and purification.

References

Application Notes and Protocols: Synthesis of Substituted Cyclobutanes Using Methyl 4-Chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane (B1203170) scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their unique three-dimensional structures that can enhance pharmacological properties. This document provides detailed protocols for the synthesis of substituted cyclobutanes utilizing methyl 4-chlorobutyrate as a key starting material. The primary synthetic strategy involves a malonic ester synthesis approach, wherein an active methylene (B1212753) compound is first alkylated with this compound, followed by a base-mediated intramolecular cyclization to construct the cyclobutane ring. This methodology offers a versatile and accessible route to a variety of substituted cyclobutane derivatives, which can serve as valuable building blocks for the development of novel therapeutics.

Introduction

The cyclobutane motif is a privileged scaffold in modern drug design, offering a rigid three-dimensional framework that can improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] Compared to planar aromatic rings, the puckered nature of the cyclobutane core allows for precise spatial orientation of substituents, enabling finer control over interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to functionalized cyclobutanes is of significant interest to the pharmaceutical industry.

One effective strategy for the construction of the cyclobutane ring is through intramolecular cyclization. This application note focuses on the use of this compound, a commercially available and versatile building block, in a classical malonic ester synthesis pathway to generate substituted cyclobutane-1,1-dicarboxylates. These products can be further elaborated to introduce a wide range of functional groups, making them valuable intermediates in the synthesis of complex molecules.

Synthesis Pathway Overview

The synthesis of substituted cyclobutanes from this compound via the malonic ester pathway involves two key transformations:

  • Alkylation: An active methylene compound, such as diethyl malonate, is deprotonated with a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with this compound to form a linear diester intermediate.

  • Intramolecular Cyclization: The resulting diester is treated with a base to induce an intramolecular SN2 reaction, where the enolizable carbon attacks the carbon bearing the chlorine atom, leading to the formation of the cyclobutane ring.

Synthesis_Pathway Methyl_4-chlorobutyrate This compound Alkylation Alkylation Methyl_4-chlorobutyrate->Alkylation Active_Methylene_Compound Active Methylene Compound (e.g., Diethyl Malonate) Active_Methylene_Compound->Alkylation Intermediate Linear Diester Intermediate Alkylation->Intermediate Base Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Base Substituted_Cyclobutane Substituted Cyclobutane Intramolecular_Cyclization->Substituted_Cyclobutane

Caption: General overview of the synthesis of substituted cyclobutanes.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-(3-carbomethoxypropyl)malonate (Alkylation Step)

This protocol describes the alkylation of diethyl malonate with this compound.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a freshly prepared solution of sodium ethoxide (from 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.

  • After the addition is complete, add 13.6 g (0.1 mol) of this compound dropwise to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by distillation or using a rotary evaporator.

  • To the residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield diethyl 1-(3-carbomethoxypropyl)malonate as a colorless oil.

Expected Yield: 75-85%

Protocol 2: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate (B1232482) (Intramolecular Cyclization)

This protocol details the base-mediated intramolecular cyclization of the product from Protocol 1 to form the cyclobutane ring. While the provided references use a dihalide and perform a one-pot reaction, this two-step approach with an initial alkylation provides a clear protocol. An analogous procedure using 1,3-dihalopropanes suggests this cyclization is efficient.[1][2]

Materials:

  • Diethyl 1-(3-carbomethoxypropyl)malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 26.0 g (0.1 mol) of diethyl 1-(3-carbomethoxypropyl)malonate in 100 mL of anhydrous ethanol.

  • Add a solution of sodium ethoxide (from 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) to the flask with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Quench the reaction by carefully adding 50 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude diethyl cyclobutane-1,1-dicarboxylate.

  • Purify the product by vacuum distillation. The expected boiling point is around 104-105 °C at 12 mmHg.

Expected Yield: 50-60% (based on analogous reactions with 1,3-dihalides)[1]

Data Presentation

StepReactantsReagents & SolventsTime (h)Temperature (°C)ProductYield (%)
Alkylation Diethyl malonate, this compoundSodium ethoxide, Anhydrous ethanol, Diethyl ether2-3RefluxDiethyl 1-(3-carbomethoxypropyl)malonate75-85
Intramolecular Cyclization Diethyl 1-(3-carbomethoxypropyl)malonateSodium ethoxide, Anhydrous ethanol, Diethyl ether4-6RefluxDiethyl cyclobutane-1,1-dicarboxylate50-60

Logical Workflow for Synthesis and Further Functionalization

The synthesized diethyl cyclobutane-1,1-dicarboxylate is a versatile intermediate that can be further modified to introduce various functionalities.

Workflow cluster_synthesis Synthesis of Core Scaffold cluster_functionalization Further Functionalization Start This compound & Diethyl Malonate Alkylation Alkylation Start->Alkylation Intermediate Linear Diester Alkylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Core_Product Diethyl Cyclobutane- 1,1-dicarboxylate Cyclization->Core_Product Hydrolysis Hydrolysis & Decarboxylation Core_Product->Hydrolysis Reduction Reduction Core_Product->Reduction Carboxylic_Acid Cyclobutanecarboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Amide_Derivatives Cyclobutane Amides Amide_Coupling->Amide_Derivatives Diol Cyclobutane-1,1-dimethanol Reduction->Diol

Caption: Workflow for synthesis and subsequent functionalization.

Applications in Drug Development

The substituted cyclobutanes synthesized via this methodology can be utilized in various stages of the drug discovery process:

  • Fragment-Based Drug Discovery (FBDD): Small, functionalized cyclobutane derivatives can be incorporated into fragment libraries for screening against biological targets.

  • Lead Optimization: The cyclobutane core can be introduced into lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties and potency.

  • Scaffold Hopping: Cyclobutane rings can serve as non-classical bioisosteres for other cyclic or aromatic systems, enabling the exploration of new chemical space.

Conclusion

The use of this compound in a malonic ester synthesis provides a reliable and straightforward method for the preparation of substituted cyclobutanes. The detailed protocols and workflow presented in this document offer a practical guide for researchers in academia and industry to access these valuable scaffolds for application in drug discovery and development. The versatility of the resulting cyclobutane-1,1-dicarboxylate intermediates allows for a wide range of subsequent chemical transformations, facilitating the synthesis of diverse and complex molecular architectures.

References

Application Notes and Protocols for Grignard Reactions Involving Methyl 4-chlorobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This document provides detailed application notes and protocols for the use of methyl 4-chlorobutanoate in Grignard reactions. Methyl 4-chlorobutanoate is a bifunctional substrate, containing both an ester and a primary alkyl chloride. This dual reactivity presents unique opportunities and challenges in synthesis design. These notes will explore two primary scenarios: the reaction of an external Grignard reagent with methyl 4-chlorobutanoate as the electrophile, and the potential for intramolecular reactions when attempting to form a Grignard reagent from methyl 4-chlorobutanoate itself.

Reaction Mechanisms and Pathways

The Grignard reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon. In the context of methyl 4-chlorobutanoate, two main electrophilic sites are present: the carbonyl carbon of the ester and the carbon atom bonded to the chlorine.

Scenario 1: Methyl 4-chlorobutanoate as the Electrophile

When methyl 4-chlorobutanoate is treated with a pre-formed Grignard reagent, such as phenylmagnesium bromide (PhMgBr), the reaction is expected to proceed primarily at the more electrophilic carbonyl center of the ester. Grignard reagents are known to react with esters in a two-fold addition manner. The initial nucleophilic attack on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to form a ketone and a magnesium alkoxide. This newly formed ketone is also highly reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic attack to form a tertiary alcohol after acidic workup. While Grignard reagents can react with alkyl halides, the addition to a carbonyl group is generally a much faster process.

Scenario 2: Intramolecular Grignard Reaction

If one attempts to prepare a Grignard reagent from methyl 4-chlorobutanoate by reacting it with magnesium metal, an intramolecular reaction is highly probable. The initially formed Grignard reagent can act as a nucleophile and attack the ester carbonyl within the same molecule. This intramolecular cyclization would lead to the formation of cyclopropanone, which is unstable and may undergo further reactions.

Experimental Protocols

The following protocols are based on established procedures for Grignard reactions with esters. Due to the bifunctional nature of methyl 4-chlorobutanoate, careful control of reaction conditions is crucial to favor the desired outcome. All procedures must be conducted under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 5-Chloro-1,1-diphenylpentan-1-ol via Reaction of Phenylmagnesium Bromide with Methyl 4-chlorobutanoate

This protocol details the addition of an external Grignard reagent to methyl 4-chlorobutanoate.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Part A: Preparation of Phenylmagnesium Bromide

  • Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a stir bar, reflux condenser, and an addition funnel.

  • Add a single crystal of iodine to the flask to activate the magnesium surface.

  • Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether (volume sufficient to dissolve).

  • Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium turnings. The reaction is often initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the formation of the Grignard reagent.[1]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Methyl 4-chlorobutanoate

  • Cool the prepared phenylmagnesium bromide solution in an ice bath.

  • Prepare a solution of methyl 4-chlorobutanoate (1.0 equivalent) in anhydrous diethyl ether.

  • Add the methyl 4-chlorobutanoate solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 5-chloro-1,1-diphenylpentan-1-ol by column chromatography on silica (B1680970) gel.

Data Presentation

Grignard ReagentEster SubstrateProductTypical Yield (%)Reference
Phenylmagnesium BromideMethyl BenzoateTriphenylmethanol75-85General textbook procedures
Ethylmagnesium BromideEthyl Acetate3-Methyl-3-pentanol60-70General textbook procedures
Benzylmagnesium ChlorideIsobutylene Oxide2-Methyl-4-phenylbutan-2-ol74[2]

Mandatory Visualizations

Reaction Pathway Diagram

Grignard_Reaction_Pathway Reaction of Phenylmagnesium Bromide with Methyl 4-chlorobutanoate cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PhMgBr Phenylmagnesium Bromide (2 eq.) Tetrahedral_Int_1 Tetrahedral Intermediate PhMgBr->Tetrahedral_Int_1 Nucleophilic Attack Alkoxide Magnesium Alkoxide PhMgBr->Alkoxide MeO2C_Cl Methyl 4-chlorobutanoate MeO2C_Cl->Tetrahedral_Int_1 Ketone_Int 5-Chloro-1-phenylpentan-1-one Tetrahedral_Int_1->Ketone_Int Elimination of MeOMgBr Ketone_Int->Alkoxide Second Nucleophilic Attack Final_Product 5-Chloro-1,1-diphenylpentan-1-ol Alkoxide->Final_Product Workup Acidic Workup (e.g., NH4Cl) Workup->Final_Product

Caption: Reaction pathway for the formation of a tertiary alcohol.

Experimental Workflow Diagram

Grignard_Workflow Experimental Workflow for Grignard Synthesis Start Start Prep_Grignard Prepare Phenylmagnesium Bromide in Anhydrous Ether Start->Prep_Grignard React_Ester Add Methyl 4-chlorobutanoate Solution Dropwise at 0-10 °C Prep_Grignard->React_Ester Stir_RT Stir at Room Temperature (1-2 hours) React_Ester->Stir_RT Quench Quench with Saturated Aqueous NH4Cl Solution Stir_RT->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for Grignard synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-chlorobutyrate, a key intermediate in the production of pharmaceuticals and other specialty chemicals.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Ring-opening of γ-butyrolactone: This is a widely used one-pot synthesis that involves reacting γ-butyrolactone with a chlorinating agent and methanol (B129727). Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃), often in the presence of an acidic catalyst like zinc chloride or concentrated sulfuric acid.[4]

  • Esterification of 4-chlorobutyric acid: This classic method, known as Fischer esterification, involves reacting 4-chlorobutyric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[5][6][7][8][9]

  • Reaction with hydrogen chloride gas: Another approach involves the ring-opening of γ-butyrolactone using hydrogen chloride gas in methanol, which can offer high yields and improved atom economy.[10][11]

Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature within the recommended range.[4]

  • Suboptimal reactant ratios: The molar ratios of reactants are crucial. An excess of methanol is often used to drive the equilibrium towards the product in Fischer esterification.[8][9] For the ring-opening of γ-butyrolactone, the ratio of the chlorinating agent to the lactone is critical.[4]

  • Catalyst issues: The catalyst may be inactive or used in an insufficient amount. Ensure you are using a suitable and active catalyst at the recommended concentration.[4]

  • Side reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. For instance, the direct and rapid addition of phosphorus trichloride can lead to an exothermic reaction and side reactions with methanol.[4] Slow, dropwise addition of the reagent is recommended to control the reaction temperature.[4]

  • Purification losses: Significant amounts of the product can be lost during workup and purification. Optimize your extraction and distillation procedures to minimize these losses.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: Side reactions are a common challenge. In the synthesis from γ-butyrolactone and a chlorinating agent like PCl₃, a potential side reaction is the reaction of the chlorinating agent with methanol.[4] To minimize this, it is crucial to control the reaction temperature, for example, by adding the chlorinating agent dropwise.[4] In Fischer esterification, the reaction is an equilibrium, and the presence of water can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.[6][9] Removing water as it is formed, for example, by using a Dean-Stark apparatus, can shift the equilibrium towards the product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time or temperature as per protocol.
Suboptimal reactant molar ratiosAdjust the molar ratios of γ-butyrolactone, methanol, and chlorinating agent. Refer to the experimental protocols for optimized ratios.
Inefficient catalysisEnsure the catalyst (e.g., zinc chloride, sulfuric acid) is active and used in the correct proportion (typically 1-5 mol% relative to γ-butyrolactone).[4]
Product loss during workupOptimize the purification process, such as vacuum distillation, to minimize loss. Collect the fraction at the correct boiling point and pressure (e.g., 80-85 °C at 25 mmHg).[4]
Exothermic Reaction / Runaway Reaction Rapid addition of chlorinating agentAdd the chlorinating agent (e.g., PCl₃) dropwise over a period of 30-60 minutes to maintain better temperature control.[4]
Formation of Impurities Side reaction of chlorinating agent with methanolMaintain the reaction temperature within the recommended range (e.g., 30-60 °C) and ensure slow addition of the chlorinating agent.[4]
Incomplete conversion of starting materialMonitor the reaction progress using techniques like GC to ensure the disappearance of the starting material.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts with similar boiling pointsEmploy fractional distillation under reduced pressure for efficient separation. Ensure the distillation column is efficient.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes reaction conditions and reported yields for different methods of this compound synthesis based on patent literature.

Method Starting Material Chlorinating Agent/Catalyst Key Reaction Conditions Reported Yield Reference
Ring-opening with PCl₃γ-butyrolactone, MethanolPCl₃, Zinc Chloride50 °C, 1-2 hours80.7% - 95.6%[4]
Ring-opening with SOCl₂γ-butyrolactone, MethanolSOCl₂, Zinc Chloride20-50 °C, 3-6 hours70% - 95%[4]
Ring-opening with HCl gasγ-butyrolactone, MethanolHydrogen Chloride gas-5 to 0 °C, 24-32 hoursup to 98.1%[10]
Fischer Esterification4-chlorobutyric acid, MethanolConcentrated H₂SO₄Reflux, 1.5 hours~80% (general procedure)[5]

Experimental Protocols

Method 1: Synthesis from γ-butyrolactone using Phosphorus Trichloride[4]
  • Reaction Setup: To a 250 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add γ-butyrolactone (0.5 mol, 43 g), methanol (1.5 mol, 60 mL), and zinc chloride (0.01 mol, 1.36 g).

  • Reaction Execution: Begin stirring and heat the mixture to 50 °C.

  • Reagent Addition: Add phosphorus trichloride (0.25 mol, 34.3 g) dropwise over 30-60 minutes, maintaining the temperature at 50 °C.

  • Reaction Completion: After the addition is complete, continue stirring at 50 °C for 1 hour.

  • Purification: Cool the reaction mixture and then perform vacuum distillation. Collect the fraction boiling at 80-85 °C under a pressure of 25 mmHg to obtain this compound.

Method 2: Fischer Esterification of 4-chlorobutyric acid (General Procedure)[5][12]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobutyric acid (1 mole equivalent), methanol (a large excess, e.g., 5-10 mole equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mole equivalents).

  • Reaction Execution: Heat the mixture to reflux for 1.5-2 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_purification Purification GBL γ-Butyrolactone ReactionVessel Reaction (30-60 °C) GBL->ReactionVessel MeOH Methanol MeOH->ReactionVessel Catalyst Acid Catalyst (e.g., ZnCl2) Catalyst->ReactionVessel ChlorinatingAgent Chlorinating Agent (e.g., PCl3) ChlorinatingAgent->ReactionVessel Dropwise addition Distillation Vacuum Distillation ReactionVessel->Distillation Crude Product Product Methyl 4-chlorobutyrate Distillation->Product

Caption: Workflow for the synthesis of this compound from γ-butyrolactone.

Troubleshooting_Yield Start Low Yield of This compound CheckReaction Check Reaction Parameters Start->CheckReaction CheckPurification Review Purification Process Start->CheckPurification IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction Time/Temp SuboptimalRatios Incorrect Reactant Ratios? CheckReaction->SuboptimalRatios Stoichiometry CatalystIssue Catalyst Inactive? CheckReaction->CatalystIssue Catalyst SideReactions Significant Side Reactions? CheckReaction->SideReactions Byproducts PurificationLoss Product Loss During Workup/Distillation? CheckPurification->PurificationLoss IncreaseTimeTemp Increase Reaction Time / Temperature IncompleteReaction->IncreaseTimeTemp AdjustRatios Optimize Molar Ratios SuboptimalRatios->AdjustRatios UseFreshCatalyst Use Fresh/More Catalyst CatalystIssue->UseFreshCatalyst ControlTemp Improve Temperature Control (e.g., slow addition) SideReactions->ControlTemp OptimizeDistillation Optimize Distillation Parameters PurificationLoss->OptimizeDistillation

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing hydrolysis of Methyl 4-chlorobutanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl 4-chlorobutanoate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 4-chlorobutanoate and why is its hydrolysis a concern?

Methyl 4-chlorobutanoate is a chemical intermediate used in the synthesis of various pharmaceuticals and other complex organic molecules. It possesses both a reactive chlorine atom and a methyl ester group. The ester group is susceptible to hydrolysis, a chemical reaction with water, which breaks the ester bond to form 4-chlorobutanoic acid and methanol. This conversion is often undesirable as it represents a loss of the desired product and can complicate purification processes.

Q2: Under what conditions is Methyl 4-chlorobutanoate most likely to hydrolyze?

Methyl 4-chlorobutanoate is stable under neutral conditions but is sensitive to both acidic and basic environments, which can catalyze its hydrolysis.[1] The rate of hydrolysis is significantly influenced by pH and temperature.

Q3: What are the primary byproducts of Methyl 4-chlorobutanoate hydrolysis?

The primary byproducts of hydrolysis are 4-chlorobutanoic acid and methanol. Under certain conditions, the resulting 4-chlorobutanoic acid can undergo intramolecular cyclization to form γ-butyrolactone.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide addresses common issues encountered during the workup of reactions involving Methyl 4-chlorobutanoate and provides strategies to minimize its hydrolysis.

Problem: Significant loss of Methyl 4-chlorobutanoate during aqueous workup due to hydrolysis.

Solution 1: Control of pH during Aqueous Washes

Esters are generally most stable in a slightly acidic to neutral pH range (approximately pH 4-6).[1] Both strongly acidic and basic conditions should be avoided during the workup.

  • Mild Acidic Wash: To neutralize basic reaction components, use a chilled, dilute solution of a weak acid, such as saturated ammonium (B1175870) chloride (NH₄Cl). Avoid strong acids like HCl or H₂SO₄.

  • Mild Basic Wash: To neutralize acidic catalysts or byproducts, a chilled, saturated solution of sodium bicarbonate (NaHCO₃) is recommended.[2][3][4] It is a weak base and is less likely to promote significant hydrolysis compared to stronger bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).[3]

Solution 2: Minimize Contact Time and Temperature

The extent of hydrolysis is directly related to the duration of contact with the aqueous phase and the temperature of the process.

  • Perform extractions quickly and efficiently.

  • Use chilled solutions (0-5 °C) for all aqueous washes to reduce the rate of hydrolysis.

Solution 3: Use of Brine and Drying Agents

Water is a necessary reactant for hydrolysis. Therefore, removing water from the organic phase is crucial.

  • Wash with saturated brine (NaCl solution): This helps to remove the bulk of the dissolved water from the organic layer.

  • Thoroughly dry the organic layer: Use an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water before solvent evaporation.

Solution 4: Non-Aqueous Workup

For extremely sensitive substrates, a non-aqueous workup can be employed to completely avoid contact with water.

  • This can involve direct filtration of the reaction mixture through a plug of silica (B1680970) gel or alumina (B75360) to remove polar impurities and catalysts. The product is then eluted with an organic solvent.

Data Presentation

The following table summarizes the relative risk of hydrolysis of Methyl 4-chlorobutanoate under different pH conditions during workup.

pH RangeConditionRisk of HydrolysisRecommendations
< 3 Strongly AcidicVery HighAvoid if possible. If necessary, use very low temperatures and extremely short contact times.
4 - 6 Mildly AcidicLowOptimal range for stability. Use chilled, saturated NH₄Cl solution for washes.[1]
7 NeutralModerateGenerally acceptable, but hydrolysis can still occur, especially with prolonged contact or at room temperature.
8 - 10 Mildly BasicHighUse chilled, saturated NaHCO₃ solution with caution. Minimize contact time.[2][3][4]
> 11 Strongly BasicVery HighAvoid. Will rapidly hydrolyze the ester.[3]

Experimental Protocols

Protocol 1: Standard Mild Aqueous Workup for a Reaction Mixture Containing Acidic Impurities

  • Cool the reaction mixture: Once the reaction is complete, cool the flask to 0-5 °C in an ice bath.

  • Dilute with an organic solvent: Add a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to the reaction mixture.

  • First Wash (Neutralization): Transfer the mixture to a separatory funnel and add a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release any evolved gas. Separate the organic layer.

  • Second Wash (Water): Wash the organic layer with chilled deionized water to remove any remaining bicarbonate and other water-soluble impurities. Separate the organic layer.

  • Third Wash (Brine): Wash the organic layer with a chilled, saturated aqueous solution of sodium chloride (brine) to remove the majority of dissolved water. Separate the organic layer.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Non-Aqueous Workup

  • Cool the reaction mixture: After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture: Remove the reaction solvent under reduced pressure.

  • Prepare a silica plug: Pack a short column or a fritted funnel with silica gel.

  • Elute the product: Dissolve the crude residue in a minimal amount of a non-polar organic solvent (e.g., hexane/ethyl acetate mixture) and apply it to the top of the silica plug. Elute the product with the same or a slightly more polar solvent system, leaving polar impurities and catalysts adsorbed on the silica.

  • Concentrate the eluent: Collect the fractions containing the product and remove the solvent under reduced pressure.

Visualizations

Hydrolysis_Prevention_Workflow cluster_start Start: Reaction Complete cluster_workup Workup Strategy cluster_aqueous Aqueous Workup Steps cluster_nonaqueous Non-Aqueous Workup Steps cluster_end End: Purified Product cluster_wash_details Wash Solution Choice start Reaction Mixture (contains Methyl 4-chlorobutanoate) aqueous_workup Aqueous Workup start->aqueous_workup Standard Procedure nonaqueous_workup Non-Aqueous Workup start->nonaqueous_workup For Highly Sensitive Substrates cool Cool to 0-5 °C aqueous_workup->cool concentrate_non_aq Concentrate Reaction Mixture nonaqueous_workup->concentrate_non_aq dilute Dilute with Organic Solvent cool->dilute wash Wash with Chilled Aqueous Solution dilute->wash dry Dry with Anhydrous Agent wash->dry acidic_impurities Acidic Impurities? wash->acidic_impurities concentrate_aq Concentrate dry->concentrate_aq end Purified Methyl 4-chlorobutanoate concentrate_aq->end silica_plug Filter through Silica Plug concentrate_non_aq->silica_plug elute Elute Product silica_plug->elute concentrate_eluent Concentrate Eluent elute->concentrate_eluent concentrate_eluent->end basic_impurities Basic Impurities? acidic_impurities->basic_impurities No bicarb_wash Use Chilled Saturated NaHCO₃ Solution acidic_impurities->bicarb_wash Yes basic_impurities->dry No nh4cl_wash Use Chilled Saturated NH₄Cl Solution basic_impurities->nh4cl_wash Yes bicarb_wash->dry nh4cl_wash->dry

References

Technical Support Center: Purification of Crude Methyl 4-Chlorobutyrate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 4-chlorobutyrate by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound?

A1: Vacuum distillation is the preferred method for purifying this compound. This technique is advantageous because it lowers the boiling point of the compound, mitigating the risk of thermal decomposition which can occur at its atmospheric boiling point of 174-176°C.[1][2] For temperature-sensitive compounds or those with high boiling points, reducing the pressure allows for efficient distillation at a lower, safer temperature.[3]

Q2: What are the expected boiling points of this compound under vacuum?

A2: The boiling point of this compound is dependent on the pressure. Below is a table summarizing reported boiling points at various pressures.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include starting materials from the synthesis, such as γ-butyrolactone and methanol, as well as byproducts from the chlorination step.[4] Depending on the synthetic route, residual acidic catalysts or reagents might also be present. One identified potential impurity is Methyl-4-chlorobutyrate (M4CB) itself, which in certain contexts is considered a genotoxic impurity.

Q4: Should I use simple or fractional distillation?

A4: The choice between simple and fractional distillation depends on the boiling points of the impurities. If the impurities have boiling points significantly different from this compound, simple distillation may be sufficient. However, if closely boiling impurities are present, fractional distillation is recommended to achieve higher purity.[5] Fractional distillation provides better separation by increasing the number of theoretical plates in the distillation setup.

Q5: What are the key safety precautions when distilling this compound?

A5: this compound is a flammable liquid.[2][6][7] Key safety precautions include:

  • Performing the distillation in a well-ventilated fume hood.

  • Using a heating mantle with a stirrer and avoiding open flames.

  • Ensuring all glassware is free of cracks and properly clamped.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

  • Having a fire extinguisher rated for chemical fires readily accessible.

  • Upon thermal decomposition, it can release hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

Data Presentation

Table 1: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
760174-176
2580-86
2090-92
1762-64
1659-63
0.889

Experimental Protocols

Protocol for Vacuum Distillation of this compound

1. Preparation:

  • Ensure all glassware is clean, dry, and free of any contaminants.
  • Assemble the vacuum distillation apparatus as shown in the diagram below. Use high-vacuum grease for all ground-glass joints to ensure a good seal.
  • The distillation flask should not be filled to more than two-thirds of its capacity.
  • Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling and prevent bumping.[1]

2. Distillation Process:

  • Begin stirring the crude this compound.
  • Slowly and carefully apply the vacuum. A gradual reduction in pressure is crucial to prevent bumping and foaming.[1]
  • Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle.
  • Monitor the temperature of the heating mantle, the vapor temperature at the still head, and the pressure throughout the distillation.
  • Collect the fraction that distills at the expected boiling point for the applied pressure (refer to Table 1). It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

3. Completion:

  • Once the desired product has been collected, turn off the heating mantle and allow the system to cool to room temperature.
  • Slowly and carefully release the vacuum before disassembling the apparatus. Releasing the vacuum too quickly can cause air to rush in and potentially break the glassware.
  • The purified this compound should be a colorless liquid.[5] Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Troubleshooting Guides

Issue 1: Bumping or Uncontrolled Boiling

  • Question: My distillation is characterized by violent bumping, even with a stir bar. What can I do?

  • Answer:

    • Cause: This is often due to uneven heating or a rapid pressure drop.

    • Solution:

      • Ensure the stir bar is spinning at a sufficient rate to create a vortex.

      • Reduce the heating rate.

      • Apply the vacuum more gradually at the start of the distillation.[1]

      • For very problematic mixtures, using a larger distillation flask can provide more surface area and reduce the likelihood of bumping.

Issue 2: Product Discoloration (Yellow or Brown Tinge)

  • Question: The distilled this compound has a yellowish or brownish color. What is the cause and how can I prevent it?

  • Answer:

    • Cause: Discoloration often indicates thermal decomposition. Although vacuum distillation lowers the boiling point, localized overheating can still cause degradation. Residual acidic or basic impurities can also catalyze decomposition.

    • Solution:

      • Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. An oil bath can provide more uniform heating.

      • Consider a pre-distillation wash of the crude material with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by drying with an anhydrous drying agent (e.g., magnesium sulfate).

      • Ensure the vacuum is stable and sufficiently low to keep the distillation temperature down.

Issue 3: Low or No Distillate Collection

  • Question: I have reached the expected boiling temperature, but very little or no product is distilling over. What should I check?

  • Answer:

    • Cause: This could be due to a vacuum leak, a blockage in the apparatus, or an inaccurate temperature or pressure reading.

    • Solution:

      • Check for Leaks: Carefully inspect all joints and connections for any potential vacuum leaks.

      • Thermometer Placement: Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser to accurately measure the temperature of the distilling vapor.

      • Condenser Efficiency: Check that the cooling water is flowing through the condenser at an adequate rate.

      • Pressure Reading: Verify that your vacuum gauge is functioning correctly and providing an accurate reading.

Issue 4: Fluctuating Vacuum

  • Question: The pressure in my distillation setup is not stable. How can I fix this?

  • Answer:

    • Cause: Fluctuations in vacuum can be caused by leaks in the system, an unreliable vacuum pump, or outgassing from the crude material.[3]

    • Solution:

      • System Integrity: Double-check all seals and connections. Re-grease joints if necessary.

      • Pump Maintenance: Ensure your vacuum pump is in good working order and the pump oil is clean.

      • Cold Trap: Use a cold trap between your distillation apparatus and the vacuum pump to condense volatile substances that could affect the pump's performance.

      • Degassing: For crude mixtures containing dissolved gases, you can hold the system under a moderate vacuum for a period before starting to heat, allowing volatile components to be removed.

Mandatory Visualization

TroubleshootingWorkflow start Start Distillation problem Problem Encountered? start->problem bumping Bumping / Foaming problem->bumping Yes (Violent Boiling) discoloration Product Discoloration problem->discoloration Yes (Color Change) low_yield Low / No Distillate problem->low_yield Yes (Low Output) vacuum_issue Fluctuating Vacuum problem->vacuum_issue Yes (Unstable Pressure) end Successful Purification problem->end No check_stirring Check Stirring / Add Boiling Chips bumping->check_stirring check_temp Lower Heat / Use Oil Bath discoloration->check_temp check_leaks Check for Vacuum Leaks low_yield->check_leaks check_seals Check Seals and Joints vacuum_issue->check_seals reduce_heat Reduce Heating Rate check_stirring->reduce_heat reduce_heat->problem neutralize Neutralize Crude (Pre-wash) check_temp->neutralize neutralize->problem check_thermo Verify Thermometer Placement check_leaks->check_thermo check_condenser Check Condenser Flow check_thermo->check_condenser check_condenser->problem check_pump Inspect Vacuum Pump check_seals->check_pump check_pump->problem

Caption: Troubleshooting workflow for the distillation of this compound.

DistillationFactors purity Purity of Distilled This compound temp Distillation Temperature temp->purity heating_rate Heating Rate temp->heating_rate decomposition Thermal Decomposition temp->decomposition pressure System Pressure (Vacuum) pressure->purity vacuum_level Vacuum Level pressure->vacuum_level stability Pressure Stability pressure->stability impurities Crude Material Impurities impurities->purity boiling_points Boiling Point Differences impurities->boiling_points apparatus Apparatus Setup apparatus->purity column_type Simple vs. Fractional Column apparatus->column_type leaks System Leaks apparatus->leaks decomposition->purity decreases vacuum_level->temp influences boiling_points->column_type determines choice of leaks->purity decreases leaks->pressure affects

References

Troubleshooting low conversion in Methyl 4-chlorobutyrate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Methyl 4-chlorobutyrate, addressing challenges that can lead to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes for low conversion in the synthesis of this compound?

A1: Low conversion in this synthesis can stem from several factors, primarily depending on your chosen synthetic route. The two most common pathways are the ring-opening of γ-butyrolactone and the Fischer esterification of 4-chlorobutyric acid.

For the γ-butyrolactone route , common issues include:

  • Incomplete ring-opening: The lactone ring is stable and requires sufficient activation to open. This can be due to an inadequate amount or activity of the chlorinating agent (e.g., phosphorus trichloride (B1173362), thionyl chloride) or the acid catalyst.

  • Side reactions: The chlorinating agent can react with the methanol (B129727) solvent, especially if the temperature is not controlled, reducing the amount of reagent available for the main reaction.[1]

  • Presence of moisture: Water can hydrolyze the chlorinating agent and the intermediate acyl chloride, preventing the formation of the desired ester.

For the Fischer esterification route , common issues include:

  • Equilibrium limitations: This reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2][3]

  • Insufficient catalysis: A strong acid catalyst is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.[3] An insufficient amount or a weak catalyst will result in a slow and incomplete reaction.

  • Suboptimal temperature: While heating is required to drive the reaction, excessively high temperatures can lead to side reactions and decomposition.

Q2: I am using the γ-butyrolactone method with phosphorus trichloride and methanol. What are the critical parameters to control for a high yield?

A2: When synthesizing this compound from γ-butyrolactone using phosphorus trichloride, several parameters are crucial for maximizing your yield:

  • Molar Ratios: The stoichiometry of the reactants is critical. An excess of methanol is typically used to act as both a reactant and a solvent. The molar ratio of γ-butyrolactone to methanol often ranges from 1:2 to 1:5.[1] The ratio of γ-butyrolactone to phosphorus trichloride is also important, with typical ratios around 1:0.35 to 1:1.[1]

  • Temperature Control: The reaction should be maintained within a specific temperature range, typically between 30°C and 60°C.[1] Adding the phosphorus trichloride dropwise while monitoring the temperature is essential to prevent a runaway reaction and minimize side reactions between methanol and PCl₃.[1]

  • Catalyst: The use of an acidic catalyst, such as zinc chloride, can significantly improve the reaction rate and yield.[1]

  • Reaction Time: A sufficient reaction time, typically ranging from 0.5 to 2 hours after the addition of the chlorinating agent, is necessary for the reaction to go to completion.[1]

Q3: How can I minimize the impact of water on my Fischer esterification reaction?

A3: Water is a byproduct of Fischer esterification, and its presence will inhibit the forward reaction.[2][3] To mitigate this, you can:

  • Use a large excess of one reactant: Typically, a large excess of methanol is used to shift the equilibrium towards the product side.[2]

  • Remove water as it forms: A Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture, driving the reaction to completion.[2]

  • Use a dehydrating agent: While less common for this specific reaction, in some esterifications, adding a drying agent to the reaction mixture can sequester water.

  • Ensure anhydrous starting materials: Use dry methanol and ensure your 4-chlorobutyric acid is as dry as possible.

Q4: I am observing an unexpected byproduct in my NMR spectrum. What are the likely side products in these reactions?

A4: The formation of byproducts is a common reason for low yields of the desired this compound.

  • In the γ-butyrolactone route , a possible side reaction is the formation of phosphorous acid esters from the reaction of PCl₃ with methanol. Unreacted γ-butyrolactone will also be present if the reaction is incomplete.

  • In the Fischer esterification route , incomplete reaction will leave unreacted 4-chlorobutyric acid. At higher temperatures, there is a possibility of elimination reactions to form unsaturated esters, though this is less common for this substrate. Dimerization or polymerization of the starting material or product is also a possibility under certain conditions, though less frequently observed.[4]

Q5: My initial product looks pure by TLC, but the final yield after purification is low. What could be causing this loss during workup and purification?

A5: Significant product loss can occur during the isolation and purification steps. Potential causes include:

  • Incomplete extraction: this compound has some slight solubility in water, so repeated extractions with an organic solvent are necessary to maximize recovery from the aqueous phase during workup.[5]

  • Hydrolysis during workup: If the workup involves aqueous washes, especially under basic conditions (like a sodium bicarbonate wash to neutralize acid), some of the ester product can be hydrolyzed back to the carboxylate salt.[6] It is important to perform these washes quickly and at a low temperature.

  • Loss during distillation: this compound is typically purified by vacuum distillation.[1] If the vacuum is not sufficiently low or if the distillation is carried out too slowly, product can be lost. Conversely, if the distillation is too rapid, fractionation may be poor, leading to impure product and the need for re-purification.

Quantitative Data Summary

Parameterγ-Butyrolactone RouteFischer Esterification RouteReference(s)
Starting Materials γ-Butyrolactone, Methanol, PCl₃ or SOCl₂4-Chlorobutyric Acid, Methanol[1][3]
Catalyst Acidic catalyst (e.g., ZnCl₂)Strong acid (e.g., H₂SO₄)[1][3]
Typical Molar Ratios γ-Butyrolactone:Methanol (1:2 to 1:5)4-Chlorobutyric Acid:Methanol (1:excess)[1][2]
γ-Butyrolactone:PCl₃ (1:0.35 to 1:1)[1]
Reaction Temperature 30°C - 60°C60°C - 110°C (reflux)[1][3]
Reaction Time 0.5 - 2 hours1 - 10 hours[1][3]
Typical Yield 70% - 95%Varies depending on conditions[1]

Experimental Protocols

Method 1: Synthesis from γ-Butyrolactone

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer, add γ-butyrolactone (1.0 eq), methanol (3.0 eq), and a catalytic amount of zinc chloride (e.g., 0.02 eq).

  • Reagent Addition: Begin stirring and gently heat the mixture to 50°C. From the dropping funnel, add phosphorus trichloride (0.5 eq) dropwise over 30-60 minutes, ensuring the temperature does not exceed 60°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 50°C for 1 hour.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., 80-85°C at 25 mmHg).[1]

Method 2: Fischer Esterification from 4-Chlorobutyric Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobutyric acid (1.0 eq) and a large excess of methanol (e.g., 10 eq).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway cluster_0 Route 1: From γ-Butyrolactone cluster_1 Route 2: Fischer Esterification γ-Butyrolactone γ-Butyrolactone Intermediate_1 Ring-Opened Intermediate γ-Butyrolactone->Intermediate_1 Ring Opening Methanol_1 Methanol Methanol_1->Intermediate_1 PCl3 PCl₃ / Catalyst PCl3->Intermediate_1 Product_1 This compound Intermediate_1->Product_1 Esterification 4-Chlorobutyric_Acid 4-Chlorobutyric Acid Product_2 This compound 4-Chlorobutyric_Acid->Product_2 Methanol_2 Methanol Methanol_2->Product_2 H2SO4 H₂SO₄ (cat.) H2SO4->Product_2 Water Water Product_2->Water reversible

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow cluster_gbl γ-Butyrolactone Route cluster_fischer Fischer Esterification Route Start Low Conversion Observed Check_Route Which synthetic route was used? Start->Check_Route GBL_Check_Moisture Were anhydrous conditions maintained? Check_Route->GBL_Check_Moisture γ-Butyrolactone Fischer_Check_Water_Removal Was water removed or excess alcohol used? Check_Route->Fischer_Check_Water_Removal Fischer Esterification GBL_Moisture_Yes Proceed to next check GBL_Check_Moisture->GBL_Moisture_Yes Yes GBL_Moisture_No Solution: Dry all reagents and glassware. Use inert atmosphere. GBL_Check_Moisture->GBL_Moisture_No No GBL_Check_Temp Was temperature controlled during PCl₃ addition? GBL_Moisture_Yes->GBL_Check_Temp GBL_Temp_Yes Proceed to next check GBL_Check_Temp->GBL_Temp_Yes Yes GBL_Temp_No Solution: Add PCl₃ dropwise with cooling. Monitor internal temperature. GBL_Check_Temp->GBL_Temp_No No GBL_Check_Ratios Were molar ratios of reagents correct? GBL_Temp_Yes->GBL_Check_Ratios GBL_Ratios_Yes Consider purification issues. GBL_Check_Ratios->GBL_Ratios_Yes Yes GBL_Ratios_No Solution: Verify stoichiometry of γ-butyrolactone, methanol, and PCl₃. GBL_Check_Ratios->GBL_Ratios_No No Fischer_Water_Yes Proceed to next check Fischer_Check_Water_Removal->Fischer_Water_Yes Yes Fischer_Water_No Solution: Use a large excess of methanol or a Dean-Stark trap. Fischer_Check_Water_Removal->Fischer_Water_No No Fischer_Check_Catalyst Was a strong acid catalyst used in sufficient quantity? Fischer_Water_Yes->Fischer_Check_Catalyst Fischer_Catalyst_Yes Proceed to next check Fischer_Check_Catalyst->Fischer_Catalyst_Yes Yes Fischer_Catalyst_No Solution: Use a strong acid catalyst (e.g., H₂SO₄) at an appropriate loading. Fischer_Check_Catalyst->Fischer_Catalyst_No No Fischer_Check_Time_Temp Was the reaction refluxed for a sufficient time? Fischer_Catalyst_Yes->Fischer_Check_Time_Temp Fischer_Time_Temp_Yes Consider purification issues. Fischer_Check_Time_Temp->Fischer_Time_Temp_Yes Yes Fischer_Time_Temp_No Solution: Ensure adequate reflux time (monitor by TLC/GC). Fischer_Check_Time_Temp->Fischer_Time_Temp_No No

Caption: Troubleshooting workflow for low conversion.

Logical_Relationships cluster_params Key Reaction Parameters cluster_outcomes Intermediate Outcomes Yield High Yield of this compound Anhydrous Anhydrous Conditions Min_Side_Reactions Minimized Side Reactions Anhydrous->Min_Side_Reactions Min_Hydrolysis Minimized Hydrolysis Anhydrous->Min_Hydrolysis Stoichiometry Correct Stoichiometry Complete_Reaction Complete Reactant Conversion Stoichiometry->Complete_Reaction Temp_Control Optimal Temperature Control Temp_Control->Min_Side_Reactions Catalysis Effective Catalysis Catalysis->Complete_Reaction Equilibrium Favorable Equilibrium Equilibrium->Complete_Reaction Min_Side_Reactions->Yield Complete_Reaction->Yield Min_Hydrolysis->Yield

Caption: Factors influencing high yield.

References

Choice of base to avoid elimination with Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with substitution and elimination reactions, specifically focusing on the choice of base to avoid elimination with Methyl 4-chlorobutyrate.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a significant amount of an elimination byproduct. What is causing this?

A1: this compound is a primary alkyl halide. While primary alkyl halides generally favor the desired SN2 (substitution) reaction, the competing E2 (elimination) reaction can become significant under certain conditions.[1][2] Factors that promote the undesired elimination pathway include the use of strong, sterically hindered bases, high reaction temperatures, and the use of protic solvents like ethanol (B145695).[3][4][5]

Q2: Which type of base should I choose to maximize the yield of the substitution product?

A2: To favor substitution over elimination, you should select a base that is a good nucleophile but not excessively strong or sterically hindered.[1] Good nucleophiles that are weak bases are ideal for promoting SN2 reactions.[6] Examples include alkali metal salts of amines, thiolates, or carboxylates.

Q3: Can the reaction solvent influence the product distribution?

A3: Yes, the solvent plays a crucial role. Polar aprotic solvents, such as DMSO, DMF, or acetone, are known to accelerate SN2 reactions and are generally preferred for substitution on primary alkyl halides.[7] In contrast, protic solvents like ethanol can favor elimination.[4][5]

Q4: How does temperature affect the competition between substitution and elimination?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[3][4][5] Therefore, to minimize the formation of the elimination byproduct, it is advisable to run the reaction at a lower temperature.

Troubleshooting Guide: Minimizing Elimination with this compound

If you are observing a higher than expected yield of the elimination byproduct (methyl crotonate) in your reaction with this compound, consider the following troubleshooting steps:

1. Evaluate Your Choice of Base:

  • Issue: The base might be too strong or sterically bulky. Strong, hindered bases like potassium tert-butoxide are known to promote elimination.[2][8]

  • Solution: Switch to a less hindered and/or weaker base. Consider bases that are good nucleophiles but weaker bases.

2. Optimize Reaction Temperature:

  • Issue: The reaction temperature may be too high, favoring the elimination pathway which has a higher activation energy.[8]

  • Solution: Attempt the reaction at a lower temperature. Room temperature or even sub-ambient temperatures may significantly improve the ratio of substitution to elimination product.

3. Re-evaluate the Solvent System:

  • Issue: The use of a protic solvent like ethanol can promote elimination.[5]

  • Solution: Change to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to favor the SN2 pathway.[7]

4. Consider the Base Concentration:

  • Issue: High concentrations of strong bases can increase the rate of elimination.[4][5]

  • Solution: Use a more dilute solution of your base.

Summary of Recommended Bases and Conditions
Base CategorySpecific ExamplesRecommended SolventTemperatureExpected Outcome
Weakly Basic, Good Nucleophiles Sodium Iodide (NaI), Sodium Bromide (NaBr), Sodium Cyanide (NaCN), Sodium Azide (NaN₃)Polar Aprotic (e.g., Acetone, DMF, DMSO)Low to moderatePrimarily Substitution (SN2)
Moderately Basic, Good Nucleophiles Diisopropylethylamine (DIPEA), Triethylamine (TEA)Polar Aprotic (e.g., DMF, CH₂Cl₂)Low to moderatePrimarily Substitution (SN2)
Strong, Non-Hindered Bases Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Aqueous or mixed aqueous/organicLowMainly Substitution, risk of elimination
Strong, Sterically Hindered Bases Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA)Aprotic (e.g., THF)AnyPrimarily Elimination (E2)

Experimental Workflow & Reaction Pathways

The following diagrams illustrate the general experimental workflow for selecting a base to favor substitution and the competing reaction pathways.

experimental_workflow sub This compound base Select Base sub->base weak_base Weakly Basic, Good Nucleophile (e.g., NaCN, NaN3) base->weak_base Favors Substitution strong_hindered Strong, Hindered Base (e.g., t-BuOK) base->strong_hindered Favors Elimination reaction_conditions Reaction Conditions (Solvent, Temperature) weak_base->reaction_conditions strong_hindered->reaction_conditions substitution_product Desired Substitution Product reaction_conditions->substitution_product Low Temp, Polar Aprotic Solvent elimination_product Undesired Elimination Product reaction_conditions->elimination_product High Temp, Protic Solvent

Caption: Decision workflow for base and condition selection.

reaction_pathways start This compound + Base sn2_path SN2 Pathway start->sn2_path Nucleophilic Attack at Carbon e2_path E2 Pathway start->e2_path Proton Abstraction at β-Carbon substitution_product Substitution Product sn2_path->substitution_product conditions_sn2 Favored by: - Weak, non-bulky bases - Low temperature - Polar aprotic solvents sn2_path->conditions_sn2 elimination_product Elimination Product (Methyl Crotonate) e2_path->elimination_product conditions_e2 Favored by: - Strong, bulky bases - High temperature - Protic solvents e2_path->conditions_e2

Caption: Competing SN2 and E2 reaction pathways.

References

Minimizing byproducts in the synthesis of Prasugrel intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of the key Prasugrel (B1678051) intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of the Prasugrel intermediate?

A1: The most frequently observed impurities include Desacetyl Prasugrel (an incomplete acetylation product), Chloro Prasugrel (formed during hydrochloride salt formation), and positional isomers such as 3-Fluoro and 4-Fluoro Prasugrel analogues.[1] Another common impurity is the Desfluoro analogue of Prasugrel.[1]

Q2: What is the primary origin of positional isomers (3-Fluoro, 4-Fluoro) and Desfluoro Prasugrel impurities?

A2: These impurities typically originate from the starting materials, specifically contamination within the 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[1] If this raw material contains isomers or the non-fluorinated analogue, these will be carried through the synthesis.[1]

Q3: At which stage is "Chloro Prasugrel" impurity formed and what are the contributing factors?

A3: Chloro Prasugrel is typically formed during the conversion of the Prasugrel base to its hydrochloride salt.[1] The use of hydrochloric acid can lead to a side reaction, with observed levels of 0.3-0.5% before purification.[2]

Q4: How does incomplete acetylation contribute to byproduct formation?

A4: Incomplete acetylation of the intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, results in the presence of Desacetyl Prasugrel in the final product.[2] This can be due to suboptimal reaction conditions, such as incorrect temperature, reaction time, or choice of acetylating agent and base.

Q5: What analytical techniques are recommended for identifying and quantifying these byproducts?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the identification and quantification of impurities in Prasugrel synthesis.[3] These methods can effectively separate and detect byproducts, even at low levels.

Troubleshooting Guide

Symptom/Issue Potential Cause Recommended Solution
High levels of Desacetyl Prasugrel Incomplete acetylation reaction.- Ensure optimal reaction temperature (typically 0-5 °C for the addition of reagents, followed by stirring at room temperature).- Verify the quality and stoichiometry of the acetylating agent (e.g., acetic anhydride) and base (e.g., potassium carbonate).- Increase reaction time and monitor progress by TLC or HPLC.
Presence of positional isomers (3-Fluoro, 4-Fluoro) or Desfluoro analogue Contaminated starting materials, particularly 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.- Source highly pure starting materials from reputable suppliers.- Implement rigorous quality control of incoming raw materials using HPLC to quantify potential contaminants.- If contaminated materials are used, incorporate a purification step like column chromatography for the intermediate or final product.[1]
Formation of Chloro Prasugrel impurity Side reaction during hydrochloride salt formation.- Optimize the conditions for salt formation, such as temperature and the rate of addition of hydrochloric acid.- Consider alternative salt formation procedures or purification methods after salt formation to remove this impurity.
Low yield in the condensation step to form the intermediate Suboptimal reaction conditions or degradation of reactants.- Maintain a low reaction temperature (0-5 °C) during the addition of reagents.[1]- Use an inert atmosphere (e.g., nitrogen) to prevent degradation of sensitive reactants.[1]- Optimize the choice and amount of base (e.g., anhydrous potassium carbonate).- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Undesired byproduct from acidic ring opening of the cyclopropane (B1198618) ring Use of high temperature or high concentration of acid during hydrolysis steps in alternative synthetic routes.- Carefully control the temperature and acid concentration during any hydrolysis steps. For example, using 0.5 M hydrochloric acid at 40°C has been shown to be effective while minimizing this side reaction.[4]

Data Presentation

Table 1: Common Byproducts in Prasugrel Intermediate Synthesis and Their Origins

Impurity NameCommon AbbreviationOrigin
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-oneDesacetyl PrasugrelIncomplete acetylation of the intermediate[2]
2-acetoxy-5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridineChloro Prasugrel / CATPSide reaction during hydrochloride salt formation[1][5]
5-(2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate3-Fluoro PrasugrelContamination in starting material
5-(2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate4-Fluoro PrasugrelContamination in starting material
5-(2-cyclopropyl-1-phenyl-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetateDesfluoro PrasugrelContamination in starting material[1]

Table 2: Reported Yields for Key Reaction Steps

Reaction StepProductReported YieldReference
Condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone and 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one~32-35% (in some routes)[4][5]
Acetylation of Desacetyl PrasugrelPrasugrel Base~65%
Synthesis of Desacetylchloro prasugrel5-(1-(2-fluorophenyl)-2-chloro-2-cyclopropylethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one55.8%[2]
Improved overall processPrasugrel Hydrochloride58%[6]

Experimental Protocols

Protocol 1: Synthesis of Prasugrel Intermediate (Desacetyl Prasugrel)

This protocol is adapted from the literature for the synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.[2]

  • Materials:

    • 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

    • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

    • Anhydrous potassium carbonate

    • Acetonitrile (B52724)

  • Procedure:

    • Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (60 mL) in a reaction vessel.

    • Cool the suspension to 0-5 °C.

    • Add anhydrous potassium carbonate (14.45 g, 104.5 mmol) to the cooled suspension.

    • Add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (10.75 g, 41.8 mmol) to the mixture at 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for 4 hours.

    • Remove the inorganic salts by filtration and wash the filter cake with acetonitrile (10 mL).

    • Remove the acetonitrile from the filtrate by distillation under vacuum at 40-45 °C to yield the crude Desacetyl Prasugrel as a brown oily liquid.

Protocol 2: Acetylation of Desacetyl Prasugrel to Prasugrel Base

This protocol describes the acetylation of the intermediate to form the Prasugrel base.

  • Materials:

    • Desacetyl Prasugrel (from Protocol 1)

    • Acetic anhydride (B1165640)

    • Potassium carbonate (or other suitable base)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Ice water

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate (B86663)

  • Procedure:

    • Dissolve the crude Desacetyl Prasugrel in DMF.

    • Add acetic anhydride to the solution.

    • Cool the mixture to 0 °C.

    • Add potassium carbonate portion-wise while maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC or HPLC.

    • Pour the reaction mixture into ice water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude Prasugrel base, which can be further purified by crystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Acetylation start Starting Materials (Thienopyridine HCl & Bromo-ketone) reaction1 Reaction in Acetonitrile with K2CO3 at 0-5°C start->reaction1 filtration1 Filtration reaction1->filtration1 evaporation1 Solvent Evaporation filtration1->evaporation1 intermediate Crude Intermediate (Desacetyl Prasugrel) evaporation1->intermediate reaction2 Reaction in DMF with Acetic Anhydride & K2CO3 intermediate->reaction2 workup Aqueous Workup & Extraction reaction2->workup purification Crystallization/ Purification workup->purification final_product Prasugrel Base purification->final_product

Caption: Experimental workflow for the two-step synthesis of Prasugrel base.

troubleshooting_logic cluster_analysis Impurity Identification cluster_troubleshooting Troubleshooting Path impurity_detected Impurity Detected in Final Product? lcms_analysis Analyze by LC-MS/HPLC impurity_detected->lcms_analysis Yes no_issue No significant impurities. Process is optimal. impurity_detected->no_issue No compare_standards Compare with known impurity standards lcms_analysis->compare_standards identify_impurity Identify Impurity compare_standards->identify_impurity is_desacetyl Is it Desacetyl Prasugrel? identify_impurity->is_desacetyl is_isomer Is it a positional isomer or Desfluoro analogue? identify_impurity->is_isomer is_chloro Is it Chloro Prasugrel? identify_impurity->is_chloro check_acetylation Review Acetylation Step: - Reaction time - Temperature - Reagent stoichiometry is_desacetyl->check_acetylation Yes check_starting_material Analyze Starting Materials for contaminants is_isomer->check_starting_material Yes check_salt_formation Optimize HCl Salt Formation Step is_chloro->check_salt_formation Yes

Caption: Logical flowchart for troubleshooting common impurities.

References

Technical Support Center: Monitoring Methyl 4-chlorobutyrate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for monitoring the progress of reactions involving Methyl 4-chlorobutyrate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate mobile phase (eluent) for my reaction?

A1: The goal is to find a solvent system where the starting material, this compound, has an Rf value of approximately 0.3-0.5.[1][2] This provides adequate space on the TLC plate for the product spot to resolve, whether it is more or less polar than the starting material. A common starting point is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297). You can adjust the ratio to achieve the desired Rf value.

  • If the Rf is too low (spot stays near the bottom): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[3]

  • If the Rf is too high (spot runs near the top): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[3]

Q2: this compound is an ester and an alkyl halide. Will it be visible under a UV lamp?

A2: Not necessarily. Compounds need a UV-active chromophore to be visible under a 254 nm UV lamp.[4] While some esters and alkyl halides might show weak absorbance, it is often not a reliable method.[5] Therefore, chemical staining is the recommended method for visualization.[3]

Q3: Which chemical stain is best for visualizing this compound and its potential products?

A3: Potassium permanganate (B83412) (KMnO₄) stain is an excellent choice. It is a strong oxidizing agent that reacts with a wide variety of organic compounds, including esters and alcohols, which are common products in reactions involving esters.[4][6] Spots typically appear as yellow-brown on a pink or purple background.[4] Phosphomolybdic acid (PMA) is another good "universal" stain that can visualize a wide array of compounds.[5][6]

Q4: What is a "co-spot," and why is it important?

A4: A co-spot is a single lane on the TLC plate where you apply both the starting material and a sample of the reaction mixture directly on top of each other.[2] This is a critical control to help you definitively identify the starting material spot in your reaction lane, especially if the product's Rf is very close to that of the reactant.[2]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No spots are visible after visualization. 1. The sample is too dilute.[3][7]2. The compound is volatile and evaporated from the plate.[3]3. The chosen stain does not react with your compounds.1. Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[3][7]2. If volatility is suspected, minimize the time the plate is heated during visualization.3. Try a more universal stain, such as potassium permanganate or phosphomolybdic acid.[4][5]
The spots are streaked or elongated. 1. The sample is too concentrated (overloaded).[3][8]2. The sample is not fully dissolved in the spotting solvent.3. The compound is acidic or basic.[3]1. Dilute the sample solution and re-spot the plate. A concentration of ~1% is often sufficient.[9]2. Ensure the sample is completely dissolved before spotting.3. For acidic compounds, add a few drops of acetic acid to the mobile phase. For basic compounds, add a few drops of triethylamine.[3]
The Rf values are inconsistent between runs. 1. The composition of the mobile phase is not consistent.2. The TLC chamber was not saturated with solvent vapor.3. The solvent was reused multiple times.[7]1. Always prepare fresh mobile phase for each experiment.2. Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapor.3. Use fresh solvent for each TLC run to ensure reproducibility.[7]
The solvent front is uneven. 1. The bottom of the TLC plate is not level with the solvent surface.2. The plate is touching the side of the chamber or the filter paper.[7]1. Ensure the plate is placed flat on the bottom of the chamber.2. Position the plate carefully in the center of the chamber, away from the walls and filter paper.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

1. Preparation of the TLC Chamber:

  • Add the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm.
  • Place a piece of filter paper inside, leaning against the chamber wall, to ensure the chamber atmosphere is saturated with solvent vapor.
  • Cover the chamber and let it equilibrate for 5-10 minutes.

2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[10]
  • Mark three small, equidistant points on the line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[2]

3. Spotting the TLC Plate:

  • SM Lane: Using a capillary tube, spot a dilute solution of pure this compound on the "SM" mark. The spot should be 1-2 mm in diameter.[11]
  • Rxn Lane: Use a different capillary tube to spot a sample of your reaction mixture on the "Rxn" mark.
  • Co Lane: Spot the "Co" mark first with the starting material, then carefully spot the reaction mixture directly on top of it.[2]
  • Ensure the solvent from each spot has fully evaporated before developing the plate.

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.[3]
  • Cover the chamber and allow the solvent front to travel up the plate undisturbed.[9]
  • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the final position of the solvent front with a pencil.[1]

5. Visualization:

  • Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.[11]
  • Briefly dip the plate into a jar containing potassium permanganate stain.
  • Wipe excess stain from the back of the plate with a paper towel.
  • Gently warm the plate with a heat gun until colored spots appear against the background.[4] Avoid overheating, as this can char the entire plate.[4]
  • Circle the spots with a pencil immediately, as colors can change or fade over time.

6. Analysis:

  • Calculate the Rf (Retardation factor) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
  • Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing. The co-spot lane confirms the identity of the starting material spot.[10]

TLC Stain Data

Stain Preparation Use and Appearance
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[12]A versatile stain for most oxidizable functional groups (alcohols, alkenes, esters).[4] Develops yellow-brown spots on a purple/pink background with gentle heating.[4]
Phosphomolybdic Acid (PMA) 10 g phosphomolybdic acid in 100 mL of absolute ethanol.[6][13]A "universal" stain for a wide variety of compounds.[5] Develops dark green or blue spots on a yellow-green background with heating.
Iodine (I₂) Place a few crystals of solid iodine in a sealed chamber with silica gel.[5]A general, non-destructive stain.[5] Compounds appear as yellow-brown spots.[5] Good for unsaturated and aromatic compounds.[13] Spots are often temporary and will fade.[14]

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Mobile Phase & TLC Chamber B 2. Prepare & Spot TLC Plate (SM, Co, Rxn) A->B C 3. Develop Plate in Chamber B->C D 4. Dry Plate Thoroughly C->D E 5. Visualize Spots (e.g., KMnO4 Stain) D->E F 6. Analyze Results & Calculate Rf E->F

Caption: Workflow for monitoring reaction progress using TLC.

References

Technical Support Center: Scaling Up Methyl 4-chlorobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 4-chlorobutyrate from the laboratory to a pilot plant. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Ring-opening of γ-butyrolactone with thionyl chloride: This is a widely used industrial method where γ-butyrolactone reacts with thionyl chloride, often in the presence of a catalyst like zinc chloride, followed by esterification with methanol (B129727).[1][2]

  • Ring-opening of γ-butyrolactone with phosphorus trichloride (B1173362): Similar to the thionyl chloride route, this method uses phosphorus trichloride as the chlorinating agent.[1]

  • Fischer-Speier Esterification: This classic method involves the direct esterification of 4-chlorobutyric acid with methanol using a strong acid catalyst, such as sulfuric acid.[3][4][5][6][7]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Control: The reaction of γ-butyrolactone with thionyl chloride or phosphorus trichloride is exothermic. Managing the heat generated is crucial in larger reactors to prevent side reactions and ensure safety.

  • Gas Evolution and Scrubbing: The reaction generates significant amounts of corrosive and toxic gases, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), which require efficient scrubbing systems at a larger scale.[1][2]

  • Material Compatibility: The corrosive nature of the reagents (thionyl chloride, HCl) necessitates the use of corrosion-resistant reactors and equipment, such as glass-lined or specialized alloy reactors.

  • Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging and can impact reaction kinetics and yield.

  • Purification: Distillation at the pilot scale requires more sophisticated and efficient columns to achieve the desired purity and handle larger volumes.

Q3: What are the critical safety precautions to consider?

A3: Safety is paramount when handling the chemicals involved in this synthesis.

  • Thionyl Chloride: It is a corrosive and toxic substance that reacts violently with water.[8][9][10][11][12] It is crucial to handle it in a well-ventilated area, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and respirators.[8][9][10][11][12]

  • Gas Scrubbing: A robust gas scrubbing system containing a basic solution (e.g., sodium hydroxide) must be in place to neutralize the SO₂ and HCl gases produced during the reaction.

  • Pressure Management: The reaction vessel should be equipped with a pressure relief system, as gas evolution can lead to a pressure buildup.

  • Emergency Procedures: Ensure that emergency procedures for handling chemical spills and exposures are well-established and that all personnel are trained accordingly.

Experimental Protocols

Laboratory Scale Synthesis via Ring-Opening of γ-Butyrolactone with Thionyl Chloride

Materials:

  • γ-Butyrolactone

  • Thionyl chloride (SOCl₂)

  • Zinc chloride (ZnCl₂), catalyst

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

  • Add γ-butyrolactone and a catalytic amount of zinc chloride to the flask.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Control the addition rate to maintain the reaction temperature between 20-50°C.[1][2]

  • After the addition is complete, continue stirring at the same temperature for 3-6 hours until the reaction is complete (monitored by GC or TLC).[1][2]

  • Cool the reaction mixture and slowly add methanol to esterify the intermediate acid chloride. This step is also exothermic and should be controlled.

  • Reflux the mixture for 1-2 hours to complete the esterification.

  • After cooling, quench the reaction mixture by carefully pouring it into a cold saturated sodium bicarbonate solution to neutralize excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and purify the crude product by vacuum distillation to obtain pure this compound.

Pilot Plant Scale-Up Considerations

When scaling up to a pilot plant, the laboratory protocol needs to be adapted to ensure safety, efficiency, and consistent product quality.

Key Modifications:

  • Reactor: A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of the reactants. The reactor should have a jacket for precise temperature control and an efficient agitation system.

  • Reagent Addition: Use a metering pump for the controlled addition of thionyl chloride to manage the exotherm.

  • Gas Scrubbing: A dedicated, appropriately sized scrubbing system is essential to handle the larger volumes of HCl and SO₂ gases.

  • Work-up: The quenching and washing steps will be performed in the reactor or a separate, suitable vessel. Phase separation can be aided by sight glasses on the reactor.

  • Purification: A fractional distillation column with appropriate packing and vacuum system will be required for purification.

Data Presentation

Table 1: Lab vs. Pilot Plant Reaction Parameters (Illustrative)
ParameterLaboratory Scale (e.g., 1L flask)Pilot Plant Scale (e.g., 100L reactor)Key Considerations for Scale-Up
γ-Butyrolactone 1 mole (86.1 g)100 moles (8.61 kg)Ensure accurate charging of raw materials.
Thionyl Chloride 1.2 moles (142.7 g)120 moles (14.27 kg)Controlled addition rate is critical to manage exotherm.
Catalyst (ZnCl₂) 0.01 moles (1.36 g)1 mole (136 g)Ensure good dispersion of the catalyst.
Methanol 3 moles (96.1 g)300 moles (9.61 kg)Addition should be controlled to manage the esterification exotherm.
Reaction Temp. 20-50°C20-50°CJacket cooling/heating is essential for precise temperature control.
Reaction Time 3-6 hours4-8 hoursMay need slight adjustments based on mixing and heat transfer efficiency.
Typical Yield 70-95%[1][2]65-90%Yields can be slightly lower on a larger scale due to handling losses and less ideal mixing.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield - Incomplete reaction. - Side reactions due to high temperature. - Loss of product during work-up or distillation.- Monitor the reaction by GC to ensure completion. - Improve temperature control; ensure the addition of thionyl chloride is slow enough. - Optimize work-up and distillation procedures.
Dark Product Color - Overheating during reaction or distillation. - Presence of impurities.- Maintain strict temperature control. - Ensure the purity of starting materials. - Consider a carbon treatment step before distillation.
Incomplete Esterification - Insufficient methanol. - Insufficient reaction time or temperature for esterification.- Use a sufficient excess of methanol. - Ensure adequate reflux time and temperature.
Pressure Buildup in Reactor - Uncontrolled gas evolution. - Blockage in the vent or scrubber line.- Immediately stop the addition of reagents. - Check and clear any blockages in the gas outlet path. - Ensure the scrubber system is functioning correctly.
Corrosion of Equipment - Inappropriate materials of construction.- Use glass-lined or other corrosion-resistant reactors and transfer lines.

Visualizations

Experimental Workflow for Scaling Up Synthesis

G Experimental Workflow: this compound Synthesis Scale-Up cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_setup Glassware Setup lab_reaction Reaction lab_setup->lab_reaction lab_workup Aqueous Work-up lab_reaction->lab_workup lab_purification Vacuum Distillation lab_workup->lab_purification lab_analysis QC Analysis (GC, NMR) lab_purification->lab_analysis pilot_reactor Reactor Charging lab_analysis->pilot_reactor Scale-up Decision pilot_reaction Controlled Reaction pilot_reactor->pilot_reaction pilot_workup In-situ Work-up pilot_reaction->pilot_workup pilot_distillation Fractional Distillation pilot_workup->pilot_distillation pilot_qc In-process & Final QC pilot_distillation->pilot_qc G Troubleshooting Decision Tree for Synthesis start Low Yield or Impure Product check_temp Was reaction temperature controlled? start->check_temp check_reagents Are starting materials pure? check_temp->check_reagents Yes improve_cooling Improve cooling/slow addition check_temp->improve_cooling No check_time Was reaction time sufficient? check_reagents->check_time Yes purify_reagents Purify/re-analyze reagents check_reagents->purify_reagents No check_workup Was work-up efficient? check_time->check_workup Yes increase_time Increase reaction time check_time->increase_time No optimize_workup Optimize extraction/distillation check_workup->optimize_workup No success Problem Resolved check_workup->success Yes improve_cooling->success purify_reagents->success increase_time->success optimize_workup->success

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Methyl 4-chlorobutyrate: GC-MS, HPLC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Methyl 4-chlorobutyrate is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical technique for your specific needs.

Introduction to this compound and its Purity

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its purity is critical as impurities can affect the safety and efficacy of the final drug product. Common impurities in this compound often stem from its synthesis, which typically involves the ring-opening of γ-butyrolactone.[4][5] These can include unreacted starting materials, by-products, and residual solvents. Therefore, robust analytical methods are required to accurately identify and quantify these impurities.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity and selectivity, and the availability of reference standards.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.Separation of compounds in the liquid phase based on their interaction with a stationary phase.Quantification of nuclei based on the direct proportionality between NMR signal intensity and the number of nuclei.
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.Soluble compounds with unique NMR signals.
Sensitivity High, especially with Selective Ion Monitoring (SIM).Moderate to high, depending on the detector (UV, MS).Moderate, requires sufficient sample concentration.
Selectivity High, provides structural information for impurity identification.Good, can be enhanced with MS detection.High, provides detailed structural information.
Quantification Requires certified reference standards for each impurity.Requires certified reference standards for each impurity.Can provide absolute quantification using a single internal standard, without needing standards for each impurity.[6][7][8][9][10]
Sample Throughput Moderate.High.Low to moderate.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. Its high resolution and sensitive detection make it ideal for identifying and quantifying trace impurities.

Sample Preparation:

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL. This stock solution is then diluted to an appropriate concentration for GC-MS analysis.

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column Dura Bond 624 (DB-624) or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 2.0 mL/min
Inlet Temperature 220°C
Injection Volume 1 µL
Split Ratio 1:7
Oven Program Initial temperature of 50°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 40-200) for impurity identification and Single Ion Monitoring (SIM) at m/z 74 for quantification of this compound.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis of specific impurities, calibration curves are generated using certified reference standards.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is well-suited for volatile compounds, HPLC is a versatile alternative for non-volatile or thermally labile impurities that may be present.

Sample Preparation:

Similar to GC-MS, a stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and diluted to an appropriate concentration.

Instrumentation and Conditions (Hypothetical Method):

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with UV or MS detector
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 205 nm or Mass Spectrometry (ESI+)

Data Analysis:

Purity is assessed by area percentage. Quantification of impurities requires the generation of calibration curves with their respective reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for specific reference standards for each impurity.[6][7][8][9][10] It relies on the use of a certified internal standard.

Sample Preparation:

An accurately weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).

Instrumentation and Data Acquisition:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

Data Analysis:

The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and their relationships, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Separation on DB-624 column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan/SIM) Ionization->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation / Quantification Integration->Quantification

Caption: Workflow for GC-MS Purity Assessment of this compound.

Analytical_Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Techniques cluster_outcomes Purity Assessment Analyte This compound & Impurities GCMS GC-MS Analyte->GCMS Volatile & Thermally Stable HPLC HPLC Analyte->HPLC Wide Range of Polarity & Volatility qNMR qNMR Analyte->qNMR Soluble Purity Purity Determination GCMS->Purity High Sensitivity & Structural Info HPLC->Purity Versatility for Diverse Impurities qNMR->Purity Absolute Quantification without Impurity Standards

Caption: Comparison of Analytical Techniques for Purity Assessment.

Conclusion

The purity assessment of this compound can be effectively performed using GC-MS, HPLC, and qNMR.

  • GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities due to its high sensitivity and specificity.

  • HPLC offers a complementary approach, particularly for non-volatile or thermally unstable impurities that are not amenable to GC analysis.

  • qNMR provides a powerful, non-destructive method for absolute purity determination without the need for individual impurity reference standards, making it an excellent orthogonal technique for verification.

For comprehensive quality control, a combination of these techniques is often recommended. A primary chromatographic method (GC-MS or HPLC) can be used for routine purity testing and impurity profiling, while qNMR can be employed for the accurate purity assignment of the main component and as a cross-validation tool. The selection of the most suitable method or combination of methods will ultimately depend on the specific impurities of concern and the regulatory requirements for the intended application.

References

Comparing reactivity of Methyl 4-chlorobutyrate vs Methyl 4-bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical and specialty chemical development, the choice of starting materials is paramount to ensuring reaction efficiency, optimal yields, and favorable kinetics. Among the versatile building blocks available, alkyl halides play a crucial role. This guide provides an in-depth, objective comparison of the reactivity of two closely related compounds: Methyl 4-chlorobutyrate and Methyl 4-bromobutyrate. While structurally similar, the substitution of a chlorine atom for a bromine atom significantly alters the molecule's reactivity, primarily in nucleophilic substitution reactions.

Fundamentally, the enhanced reactivity of Methyl 4-bromobutyrate stems from the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).[1][2] A good leaving group is one that can stabilize the negative charge it acquires after bond cleavage.[3] Bromide's superiority is attributed to its larger ionic radius and greater polarizability.[1] This allows the negative charge to be dispersed over a larger volume, resulting in a more stable, weaker base.[1][3] Consequently, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond, leading to a lower activation energy for nucleophilic attack.[4] This principle holds true for both SN1 and SN2 reaction mechanisms, making alkyl bromides generally more reactive than their chloride counterparts.[2][5]

Given that both this compound and Methyl 4-bromobutyrate are primary alkyl halides, they overwhelmingly favor the SN2 (Substitution Nucleophilic Bimolecular) reaction pathway, which is sensitive to steric hindrance and the strength of the leaving group.[6][7] In an SN2 reaction, the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs in a single, concerted step.[8][9] The faster departure of the more stable bromide ion facilitates a quicker reaction rate for Methyl 4-bromobutyrate.[2][10]

Comparative Data: Physicochemical and Reactivity Properties

The following table summarizes key quantitative data for the two compounds, providing a clear basis for comparison.

PropertyThis compoundMethyl 4-bromobutyrateJustification for Reactivity Impact
CAS Number 3153-37-5[11]4897-84-1[12]N/A
Molecular Formula C₅H₉ClO₂C₅H₉BrO₂[12]N/A
Molecular Weight 136.57 g/mol 181.03 g/mol [12]N/A
Boiling Point 175-176 °C[11]186-187 °C[13]Reflects stronger intermolecular forces due to higher mass.
Density ~1.12 g/mL at 25 °C[11]~1.434 g/mL[13]N/A
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and thus a better leaving group.[3][4]
C-X Bond Dissociation Energy ~350 kJ/mol~280 kJ/molThe weaker C-Br bond is easier to cleave, accelerating the reaction.
Relative Reactivity LowerHigherAlkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions.[2][10]

Experimental Protocols

To empirically determine and compare the reactivity of this compound and Methyl 4-bromobutyrate, a classic nucleophilic substitution, the Finkelstein reaction, can be employed. This reaction involves a halide exchange and is an excellent method for observing differences in leaving group ability.

Experiment: Comparative Analysis of Halide Exchange Reaction Rates

Objective: To quantitatively compare the reaction rates of this compound and Methyl 4-bromobutyrate with sodium iodide in acetone (B3395972).

Mechanism: This reaction proceeds via an SN2 mechanism.[14][15] The reaction is driven to completion because while sodium iodide (NaI) is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not and will precipitate out of the solution, providing a clear visual indicator of reaction progress.[7]

Materials:

  • This compound (≥98%)

  • Methyl 4-bromobutyrate (≥98%)

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Clean, dry test tubes or reaction vials

  • Constant temperature water bath

  • Stopwatch

  • Stirring apparatus (e.g., magnetic stirrer and stir bars)

Procedure:

  • Preparation: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In two separate, identical, and dry test tubes, place 2 mL of the 15% NaI in acetone solution.[16]

  • Initiation: To the first tube, add a precise amount (e.g., 5 drops or a specific molar equivalent) of this compound. Simultaneously, add the exact same amount of Methyl 4-bromobutyrate to the second tube. Start the stopwatch immediately.[16]

  • Observation: Cork the tubes and shake them to ensure mixing.[16] Place them in a constant temperature water bath (e.g., 50 °C) to ensure consistent reaction conditions.

  • Data Collection: Observe the tubes for the formation of a precipitate (cloudiness).[16] Record the time taken for the first appearance of turbidity in each tube. The reaction with Methyl 4-bromobutyrate is expected to show a precipitate significantly faster than the reaction with this compound.

  • Quantitative Analysis (Optional): For a more rigorous comparison, the reaction can be monitored over time using techniques like ¹H NMR spectroscopy. Aliquots can be taken at regular intervals, quenched, and analyzed to measure the disappearance of the starting material's signals and the appearance of the Methyl 4-iodobutyrate product signals. This allows for the calculation of reaction rate constants.

Visualization of the Reaction Mechanism

The underlying chemical process governing the reactivity of these compounds is the SN2 reaction. The following diagram illustrates the concerted mechanism for the nucleophilic substitution of a Methyl 4-halobutyrate.

Caption: SN2 reaction mechanism for Methyl 4-halobutyrates.

Conclusion

For researchers, scientists, and professionals in drug development, the choice between this compound and Methyl 4-bromobutyrate has clear implications for synthesis design. The experimental and theoretical evidence overwhelmingly indicates that Methyl 4-bromobutyrate is the more reactive compound . Its superiority is rooted in the fundamental chemical principle that bromide is a better leaving group than chloride.[1][2] This translates to faster reaction rates, potentially higher yields, and the possibility of using milder reaction conditions. Therefore, when designing synthetic routes that require efficient nucleophilic substitution at the 4-position of a methyl butyrate (B1204436) chain, Methyl 4-bromobutyrate is the strategically advantageous choice for accelerating reaction pathways and improving overall synthetic efficiency.[1]

References

Validating the Structure of Methyl 4-chlorobutyrate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Methyl 4-chlorobutyrate's molecular structure is crucial for its application in pharmaceutical synthesis and as an industrial dye intermediate.[1] This guide provides a detailed comparison of proton nuclear magnetic resonance (¹H NMR) spectroscopy with other key analytical methods for the structural validation of this compound. Experimental data and protocols are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

¹H NMR Spectroscopy: A Powerful Tool for Structural Elucidation

¹H NMR spectroscopy stands as a primary and powerful technique for the unambiguous structural determination of organic molecules like this compound.[2] By analyzing the chemical environment of protons within the molecule, ¹H NMR provides detailed information about the connectivity and arrangement of atoms.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts (δ), multiplicities, and integration values of these signals are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

SignalAssignment (Protons)Chemical Shift (δ) ppmMultiplicityIntegration
A-OCH₃~3.67Singlet (s)3H
B-CH₂-Cl~3.59Triplet (t)2H
C-CH₂-C=O~2.50Triplet (t)2H
D-CH₂-CH₂-CH₂-~2.10Quintet (p)2H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The singlet at approximately 3.67 ppm is attributed to the three equivalent protons of the methyl ester group (-OCH₃). The signal at around 3.59 ppm, a triplet, corresponds to the two protons on the carbon adjacent to the chlorine atom (-CH₂-Cl). The triplet at approximately 2.50 ppm represents the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O). Finally, the quintet at about 2.10 ppm is due to the two protons of the central methylene (B1212753) group (-CH₂-CH₂-CH₂-), which are coupled to the protons on both adjacent methylene groups.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is highly informative, a combination of spectroscopic methods often provides the most comprehensive structural confirmation.[3] The following table compares the utility of ¹H NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) in the validation of this compound's structure.

TechniqueInformation ProvidedExpected Results for this compoundAdvantagesLimitations
¹H NMR Spectroscopy Detailed information on the C-H framework, proton environments, and connectivity.[4]Three distinct signals with specific chemical shifts, multiplicities, and integrations confirming the structure.Provides unambiguous structural information.Requires a relatively larger amount of sample compared to MS; can be complex for larger molecules.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[5]Strong absorption band around 1740 cm⁻¹ (C=O stretch of the ester) and a band in the 600-800 cm⁻¹ region (C-Cl stretch).Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular structure and connectivity.[5]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.[6]Molecular ion peak (M⁺) at m/z = 136 and 138 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). Characteristic fragmentation peaks.High sensitivity, provides molecular formula information.Does not provide detailed information on the connectivity of atoms. Isomer differentiation can be challenging.

Experimental Protocols

¹H NMR Spectroscopy

A representative protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Visualizing the Validation Process

The following diagrams illustrate the workflow for structural validation and the relationships between the different spectroscopic data.

cluster_0 Structural Validation Workflow Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validated Data_Analysis->Structure_Validation

Figure 1. Workflow for the structural validation of this compound.

cluster_1 ¹H NMR Structural Correlation cluster_signals ¹H NMR Signals structure Cl-CH₂(B)-CH₂(D)-CH₂(C)-C(=O)O-CH₃(A) A Signal A (~3.67 ppm) Singlet, 3H structure:f0->A A B Signal B (~3.59 ppm) Triplet, 2H structure:f0->B B C Signal C (~2.50 ppm) Triplet, 2H structure:f0->C C D Signal D (~2.10 ppm) Quintet, 2H structure:f0->D D

Figure 2. Correlation of ¹H NMR signals with the structure of this compound.

References

A Comparative Guide to Alkylation Reagents: Alternatives to Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. Methyl 4-chlorobutyrate is a commonly utilized reagent for introducing a four-carbon ester chain onto a nucleophile. However, its reactivity can be a limiting factor in certain applications. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance, supported by experimental data, and offering detailed protocols to aid in the selection of the optimal reagent for a given transformation.

The primary alternatives to this compound for 4-carbomethoxybutylation are its bromo and iodo counterparts: Methyl 4-bromobutyrate and Methyl 4-iodobutyrate. The choice between these reagents is governed by the principles of nucleophilic substitution, where the leaving group ability of the halide plays a pivotal role. The established trend for leaving group ability in polar, aprotic solvents is I⁻ > Br⁻ > Cl⁻, which directly correlates with the reactivity of the corresponding alkyl halide.

Performance Comparison

The enhanced reactivity of the bromo and iodo analogs of this compound allows for milder reaction conditions, shorter reaction times, and often, higher yields, particularly when alkylating less reactive nucleophiles. This is a direct consequence of the weaker carbon-halogen bond and the greater stability of the resulting iodide and bromide anions compared to the chloride anion.

ReagentTypical BaseTypical SolventTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
This compound K₂CO₃, NaHDMF, Acetonitrile80 - 12012 - 24Moderate
Methyl 4-bromobutyrate K₂CO₃, DIPEAAcetonitrile, DMFRoom Temp. - 802 - 12High[1][2]
Methyl 4-iodobutyrate K₂CO₃, DIPEAAcetonitrile, DMFRoom Temp.1 - 6Very High[1][2]

Note: The data presented is a qualitative summary based on established principles of alkyl halide reactivity and information from various sources. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and a general protocol for N-alkylation are provided below.

Synthesis of Methyl 4-bromobutyrate from γ-Butyrolactone

This procedure outlines the synthesis of Methyl 4-bromobutyrate via the acid-catalyzed ring-opening of γ-butyrolactone with hydrogen bromide.

Materials:

  • γ-Butyrolactone

  • Anhydrous Methanol (B129727)

  • Dry Hydrogen Bromide gas

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • A solution of γ-butyrolactone in anhydrous methanol is cooled to 0°C in an ice bath.

  • Dry hydrogen bromide gas is bubbled through the solution. The reaction is monitored until the starting material is consumed.

  • The reaction mixture is then worked up by pouring it into ice-cold water.

  • The oily product layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with a dilute base solution (e.g., 2% potassium hydroxide), followed by dilute acid and then water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude Methyl 4-bromobutyrate is purified by vacuum distillation to yield a colorless oil. A yield of approximately 75% can be expected.[3]

Synthesis of Methyl 4-iodobutyrate via Finkelstein Reaction

This protocol describes the synthesis of Methyl 4-iodobutyrate from this compound or Methyl 4-bromobutyrate using the Finkelstein reaction.[4]

Materials:

  • This compound or Methyl 4-bromobutyrate

  • Sodium iodide

  • Acetone (B3395972) (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • This compound or Methyl 4-bromobutyrate is dissolved in anhydrous acetone.

  • A stoichiometric excess of sodium iodide is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by the precipitation of sodium chloride or sodium bromide, which are insoluble in acetone.

  • Upon completion, the reaction mixture is filtered to remove the precipitated sodium halide.

  • The acetone is removed from the filtrate under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • After filtration and removal of the solvent, the crude Methyl 4-iodobutyrate can be purified by vacuum distillation.

General Protocol for N-Alkylation of Piperidine (B6355638)

This procedure provides a general method for the N-alkylation of piperidine using a methyl 4-halobutyrate.

Materials:

  • Piperidine

  • Methyl 4-halobutyrate (chloro, bromo, or iodo)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))[1]

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))[1]

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine and the anhydrous solvent.

  • Add the base (typically 1.5-2.0 equivalents). If using K₂CO₃, ensure it is finely powdered and dry.

  • Stir the mixture at room temperature.

  • Slowly add the Methyl 4-halobutyrate (1.0-1.2 equivalents) to the reaction mixture.

  • The reaction is stirred at the appropriate temperature (see table above) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up. If K₂CO₃ was used, it is filtered off. The solvent is then removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-alkylated piperidine.

Visualizing the Process

To better understand the chemical transformations and decision-making process, the following diagrams are provided.

Alkylation_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Nu Nucleophile (Nu-H) (e.g., Amine, Phenol) SN2 SN2 Reaction Nu->SN2 Alkyl_Halide Methyl 4-halobutyrate (X = Cl, Br, I) Alkyl_Halide->SN2 Base Base Base->SN2 Alkylated_Product Alkylated Product (Nu-CH₂(CH₂)₂CO₂Me) SN2->Alkylated_Product Salt Base-H⁺X⁻ SN2->Salt

Caption: General workflow for the SN2 alkylation reaction.

Reagent_Selection Start Start: Need to perform 4-carbomethoxybutylation Substrate_Reactivity Assess Nucleophile Reactivity Start->Substrate_Reactivity High_Reactivity High Reactivity Nucleophile (e.g., primary amine) Substrate_Reactivity->High_Reactivity High Low_Reactivity Low Reactivity Nucleophile (e.g., hindered amine, some phenols) Substrate_Reactivity->Low_Reactivity Low Chloro Use this compound (Cost-effective) High_Reactivity->Chloro Bromo Use Methyl 4-bromobutyrate (Good balance of reactivity and cost) Low_Reactivity->Bromo Iodo Use Methyl 4-iodobutyrate (Highest reactivity for challenging substrates) Low_Reactivity->Iodo Very Low Reactivity End Proceed to Alkylation Chloro->End Bromo->End Iodo->End

Caption: Decision tree for selecting an appropriate alkylating reagent.

References

A Comparative Cost-Benefit Analysis of Methyl 4-chlorobutyrate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthesis route for key intermediates like Methyl 4-chlorobutyrate is a critical decision impacting project timelines, cost-effectiveness, and environmental footprint. This guide provides a comprehensive comparison of the primary industrial synthesis routes for this compound, presenting a cost-benefit analysis supported by available experimental data and detailed methodologies.

This compound is a versatile building block in the pharmaceutical and agrochemical industries, notably as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance. The most prevalent industrial methods for its production commence from γ-butyrolactone, employing various chlorinating agents. Alternative pathways from succinic anhydride (B1165640) and 1,4-butanediol (B3395766) are also considered in this analysis.

Executive Summary of Synthesis Routes

The primary synthesis routes for this compound are summarized below, with a detailed analysis of their respective advantages and disadvantages.

Route Starting Material Chlorinating Agent Key Advantages Key Disadvantages
Route 1 γ-ButyrolactoneThionyl Chloride (SOCl₂)High yield, relatively low cost of chlorinating agent.Generates significant amounts of SO₂ and HCl gas, posing environmental and handling challenges.
Route 2 γ-ButyrolactonePhosphorus Trichloride (B1173362) (PCl₃)High yield, mild reaction conditions.Higher cost of chlorinating agent, generates phosphorous acid waste which requires treatment.
Route 3 γ-ButyrolactoneHydrogen Chloride (HCl)Atom-economical, cleaner byproduct profile (water).Often requires high pressure and/or high temperature, leading to higher capital and energy costs.
Route 4 Succinic Anhydride-Potentially lower-cost starting material.Requires a multi-step process involving reduction and chlorination, which can be complex.
Route 5 1,4-Butanediol-Direct conversion is possible.Can be a multi-step process; dehydrogenation to γ-butyrolactone is a common initial step.[3]

Detailed Cost-Benefit Analysis

A thorough evaluation of each route requires consideration of raw material costs, reaction yields, energy consumption, waste disposal, and safety implications.

Data Presentation: Quantitative Comparison of Synthesis Routes
Parameter Route 1: Thionyl Chloride Route 2: Phosphorus Trichloride Route 3: Hydrogen Chloride
Starting Material γ-Butyrolactoneγ-Butyrolactoneγ-Butyrolactone
Typical Yield 70-95%[4]80-96%[4]60-95%[4]
Purity >99%[4]>99%[4]>99%
Reaction Temperature 20-50°C[4]30-60°C[4]High Temperature (e.g., 120°C)[4]
Reaction Pressure Atmospheric[4]Atmospheric[4]High Pressure (e.g., 2 MPa)[4]
Catalyst Typically Zinc Chloride[4]Typically Zinc Chloride[4]Typically Zinc Chloride[4]
Key Byproducts SO₂, HCl[5]H₃PO₃, HCl[6][7][8]Water
Raw Material Cost ModerateHighLow
Energy Consumption Low to ModerateLow to ModerateHigh
Waste Disposal Cost High (acidic gases)Moderate (acidic liquid waste)Low

Note: The data presented is compiled from various patents and publications. Actual industrial performance may vary.

Experimental Protocols

Route 1: Synthesis from γ-Butyrolactone using Thionyl Chloride

A typical laboratory-scale procedure involves the slow addition of thionyl chloride to a mixture of γ-butyrolactone and a catalyst, such as zinc chloride, at a controlled temperature, typically between 20-50°C.[4] The reaction is usually carried out in a solvent or neat. After the reaction is complete, methanol (B129727) is added to esterify the intermediate 4-chlorobutyryl chloride. The final product, this compound, is then purified by distillation. The reaction generates significant amounts of sulfur dioxide and hydrogen chloride gas, which must be scrubbed.[4]

Route 2: Synthesis from γ-Butyrolactone using Phosphorus Trichloride

In a representative experimental setup, phosphorus trichloride is added dropwise to a mixture of γ-butyrolactone, methanol, and an acidic catalyst (e.g., zinc chloride) at a temperature of 30-60°C under atmospheric pressure.[4] The reaction is maintained at this temperature for a period of 0.5 to 2 hours.[4] The resulting this compound is then isolated and purified, typically by vacuum distillation.[4] This method is noted for its mild reaction conditions and high yields.[4] The main byproduct is phosphorous acid, which needs to be neutralized and disposed of.[6]

Route 3: Synthesis from γ-Butyrolactone using Hydrogen Chloride

This process generally requires more forcing conditions. Anhydrous hydrogen chloride gas is bubbled through γ-butyrolactone in the presence of a catalyst like zinc chloride at elevated temperatures (e.g., 120°C) and pressures (e.g., 2 MPa).[4] The resulting 4-chlorobutyric acid is then esterified with methanol to yield the final product. The primary advantage of this route is its atom economy, with water being the main byproduct. However, the high pressure and temperature requirements necessitate specialized and more expensive equipment, leading to higher capital and operational expenditures.

Mandatory Visualization: Logical Relationship of Synthesis Routes

The following diagram illustrates the logical flow and comparison of the three primary synthesis routes for this compound starting from γ-butyrolactone.

cluster_start Starting Material cluster_routes Synthesis Routes cluster_product Product cluster_byproducts Key Byproducts & Considerations GBL γ-Butyrolactone Thionyl Route 1: Thionyl Chloride (SOCl₂) GBL->Thionyl Phosphorus Route 2: Phosphorus Trichloride (PCl₃) GBL->Phosphorus HCl Route 3: Hydrogen Chloride (HCl) GBL->HCl Product This compound Thionyl->Product Byproduct1 SO₂ + HCl (Gases) - Environmental concern - Requires scrubbing Thionyl->Byproduct1 Phosphorus->Product Byproduct2 H₃PO₃ (Liquid Waste) - Requires neutralization and disposal Phosphorus->Byproduct2 HCl->Product Byproduct3 Water (H₂O) - Cleaner process - High energy input HCl->Byproduct3

Figure 1: Comparison of γ-butyrolactone based synthesis routes.

Conclusion and Recommendation

The choice of the most suitable synthesis route for this compound depends on a variety of factors, including the scale of production, available infrastructure, and regulatory constraints.

  • For large-scale industrial production where capital investment for robust gas handling and waste treatment is feasible, the thionyl chloride route (Route 1) offers a balance of high yield and lower raw material cost. However, the environmental impact and safety measures associated with SO₂ and HCl emissions are significant drawbacks.

  • The phosphorus trichloride route (Route 2) provides a viable alternative with milder reaction conditions and high yields. While the cost of the chlorinating agent is higher, the waste stream (phosphorous acid) may be easier to manage than the gaseous byproducts of the thionyl chloride route.

  • The hydrogen chloride route (Route 3) is the most atom-economical and environmentally friendly in terms of byproducts. However, the high energy and capital costs associated with high-pressure and high-temperature reactors make it less economically favorable for many applications.

  • Alternative routes from succinic anhydride and 1,4-butanediol warrant further investigation, especially if there are significant cost advantages in the starting materials. However, these routes often involve multiple steps, which can increase complexity and potentially lower overall yield.

Ultimately, a detailed techno-economic analysis, including a thorough assessment of local environmental regulations and waste disposal costs, is crucial for making an informed decision on the most appropriate synthesis strategy for this compound.

References

A Spectroscopic Comparison of Methyl 4-chlorobutyrate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methyl 4-chlorobutyrate and its structural isomers: methyl 3-chlorobutyrate, methyl 2-chlorobutyrate, and methyl 2-chloro-2-methylpropanoate. The differentiation of these closely related compounds is crucial in various fields, including organic synthesis, metabolomics, and pharmaceutical development, where precise structural elucidation is paramount. This document presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by generalized experimental protocols for these analytical techniques.

Structural Isomers of Methyl Chlorobutyrate

The four isomers of methyl chlorobutyrate (C₅H₉ClO₂) exhibit distinct physical and chemical properties arising from the different positions of the chlorine atom on the butyrate (B1204436) backbone. These structural variations lead to unique spectroscopic signatures that allow for their unambiguous identification.

G cluster_isomers Methyl Chlorobutyrate Isomers (C₅H₉ClO₂) This compound This compound Methyl 3-chlorobutyrate Methyl 3-chlorobutyrate Methyl 2-chlorobutyrate Methyl 2-chlorobutyrate Methyl 2-chloro-2-methylpropanoate Methyl 2-chloro-2-methylpropanoate Isomers Isomers Isomers->this compound Isomers->Methyl 3-chlorobutyrate Isomers->Methyl 2-chlorobutyrate Isomers->Methyl 2-chloro-2-methylpropanoate

Caption: Structural relationship of methyl chlorobutyrate isomers.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Spectral Data (CDCl₃, TMS as internal standard)
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~3.68 (s, 3H, -OCH₃), ~3.58 (t, 2H, -CH₂Cl), ~2.45 (t, 2H, -COCH₂-), ~2.10 (quintet, 2H, -CH₂CH₂CH₂-)[1]
Methyl 3-chlorobutyrate ~4.40 (m, 1H, -CHCl-), ~3.72 (s, 3H, -OCH₃), ~2.80 (m, 2H, -COCH₂-), ~1.58 (d, 3H, -CHClCH₃)[2]
Methyl 2-chlorobutyrate ~4.25 (t, 1H, -CHCl-), ~3.75 (s, 3H, -OCH₃), ~2.05 (m, 2H, -CH₂CH₃), ~1.05 (t, 3H, -CH₂CH₃)[3]
Methyl 2-chloro-2-methylpropanoate ~3.78 (s, 3H, -OCH₃), ~1.75 (s, 6H, -C(Cl)(CH₃)₂)
¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ, ppm)
This compound ~173.0 (C=O), ~51.5 (-OCH₃), ~44.5 (-CH₂Cl), ~32.0 (-COCH₂-), ~27.5 (-CH₂CH₂Cl)
Methyl 3-chlorobutyrate ~170.5 (C=O), ~55.0 (-CHCl-), ~52.0 (-OCH₃), ~45.0 (-COCH₂-), ~22.0 (-CHClCH₃)
Methyl 2-chlorobutyrate ~169.0 (C=O), ~60.0 (-CHCl-), ~52.5 (-OCH₃), ~28.0 (-CH₂CH₃), ~11.0 (-CH₂CH₃)[3]
Methyl 2-chloro-2-methylpropanoate ~172.0 (C=O), ~65.0 (-C(Cl)(CH₃)₂), ~53.0 (-OCH₃), ~29.0 (-C(Cl)(CH₃)₂)
Infrared (IR) Spectral Data (Liquid Film)
CompoundCharacteristic Absorption Bands (cm⁻¹)
This compound ~2950 (C-H stretch), ~1735 (C=O stretch), ~1170 (C-O stretch), ~655 (C-Cl stretch)[4][5]
Methyl 3-chlorobutyrate ~2980 (C-H stretch), ~1740 (C=O stretch), ~1160 (C-O stretch), ~670 (C-Cl stretch)[2]
Methyl 2-chlorobutyrate ~2960 (C-H stretch), ~1745 (C=O stretch), ~1150 (C-O stretch), ~680 (C-Cl stretch)[3]
Methyl 2-chloro-2-methylpropanoate ~2990 (C-H stretch), ~1740 (C=O stretch), ~1155 (C-O stretch), ~700 (C-Cl stretch)[6]
Mass Spectrometry (MS) Data (Electron Ionization)
CompoundKey m/z Ratios of Fragments
This compound 136/138 (M⁺), 101, 77, 59, 55[5]
Methyl 3-chlorobutyrate 136/138 (M⁺), 101, 73, 63, 59[2]
Methyl 2-chlorobutyrate 136/138 (M⁺), 108/110, 79, 59, 55[3]
Methyl 2-chloro-2-methylpropanoate 136/138 (M⁺), 101, 77, 59, 57[6]

Experimental Protocols

Generalized protocols for the spectroscopic analysis of liquid organic compounds such as methyl chlorobutyrate and its isomers are provided below. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified liquid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution.[7]

  • Analysis : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.[7] Common experiments include standard 1D proton and carbon, as well as 2D experiments like COSY and HSQC for more complex structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : Place a drop of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[8][9]

  • Analysis : Place a second salt plate on top of the first to create a thin liquid film.[9] Mount the plates in the spectrometer's sample holder and acquire the IR spectrum.[10] A background spectrum of the clean salt plates should be taken prior to sample analysis.[8]

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like these esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

  • Ionization : Electron Ionization (EI) is a standard method for small molecules, which involves bombarding the sample with a high-energy electron beam to induce ionization and fragmentation.[11]

  • Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[12] The resulting mass spectrum shows the relative abundance of different fragments, which can be used to deduce the molecular structure.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown isomer of methyl chlorobutyrate.

G cluster_workflow Spectroscopic Analysis Workflow Sample Liquid Sample (Methyl Chlorobutyrate Isomer) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis Data Analysis and Comparison to Database IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure Structure Elucidation Data_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

This comprehensive guide provides the necessary data and protocols for the accurate differentiation of this compound and its isomers. The distinct patterns observed in their NMR, IR, and mass spectra serve as reliable fingerprints for their identification in complex mixtures and for quality control in various scientific applications.

References

A Comparative Guide to the Efficacy of Methyl 4-chlorobutyrate and its Ethyl Ester in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of Active Pharmaceutical Ingredients (APIs), the selection of starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, product yield, and overall process economics. Among the versatile building blocks available to medicinal chemists, 4-chlorobutyrate esters are frequently employed for the introduction of a butyrate (B1204436) moiety. This guide provides a detailed comparison of the efficacy of methyl 4-chlorobutyrate and its corresponding ethyl ester in the context of API synthesis, supported by available data and generalized experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these two reagents is essential for predicting their behavior in chemical reactions and for process optimization. The following table summarizes the key properties of this compound and ethyl 4-chlorobutyrate.

PropertyThis compoundEthyl 4-chlorobutyrate
CAS Number 3153-37-5[1][2]3153-36-4[3][4]
Molecular Formula C5H9ClO2[1][2]C6H11ClO2[3][4]
Molecular Weight 136.58 g/mol [1][2]150.60 g/mol [3][4]
Boiling Point 175-176 °C[1][2]186 °C[3][4]
Density 1.12 g/mL at 25 °C[1][2]1.075 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.433[1][2]n20/D 1.432[3][4]
Flash Point 59 °C[1]76 °C[3]
Solubility Slightly soluble in water[2]Insoluble in water[4]

Efficacy in API Synthesis: A Case Study of Cetirizine

Published data from different sources indicate a significant difference in the reported yields for this key step:

Alkylating AgentReported Yield
Methyl 2-(2-chloroethoxy)acetate27.8%[5]
Ethyl 2-chloroethoxyacetate89.4%[6]

This substantial difference in yield suggests that the ethyl ester may be a more efficient alkylating agent in this specific transformation. The higher reactivity of the ethyl ester in this context could be attributed to a variety of factors, including the nature of the solvent, base, and reaction temperature, as outlined in the respective patents.

General Considerations for Ester Selection in API Synthesis

The choice between a methyl and an ethyl ester in a synthetic route is often a nuanced decision based on several factors:

  • Reactivity: While the Cetirizine example suggests higher reactivity for the ethyl ester in that specific N-alkylation, this is not a universal rule. The relative reactivity can be influenced by the specific reaction mechanism (e.g., SN2, Claisen condensation) and the steric hindrance around the reaction center.

  • Cost and Availability: Methyl esters are often more readily available and less expensive than their ethyl counterparts due to the lower cost of methanol (B129727).

  • Downstream Processing: The choice of ester can affect the ease of purification of the final product. The physical properties of the ester, such as boiling point, can be a factor in the removal of unreacted starting material.

  • Byproduct Formation: In some reactions, the choice of the ester can influence the profile of byproducts, which can have implications for the purity of the API.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of the starting materials and a typical N-alkylation reaction, which can be adapted for both methyl and ethyl 4-chlorobutyrate.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of γ-butyrolactone with methanol and a chlorinating agent.

Procedure: To a reactor are added γ-butyrolactone, methanol, and an acidic catalyst (e.g., zinc chloride). Phosphorus trichloride (B1173362) is then added dropwise at a controlled temperature (e.g., 50 °C). After the addition is complete, the reaction mixture is stirred for a period of time to ensure complete conversion. The product, this compound, is then isolated by distillation under reduced pressure.[7]

Synthesis of Ethyl 4-chlorobutyrate

A similar procedure can be followed for the synthesis of ethyl 4-chlorobutyrate, substituting methanol with ethanol.

Procedure: In a suitable reaction vessel, 4-bromobutyric acid is dissolved in ethanol. A solution of hydrochloric acid in dioxane is then added, and the mixture is stirred at room temperature. After the reaction is complete, the volatile components are removed under vacuum. The residue is then dissolved in a suitable organic solvent, washed with an aqueous bicarbonate solution and brine, dried, and concentrated to yield ethyl 4-bromobutyrate.[8] Note: This protocol uses 4-bromobutyric acid as a starting material, which would be analogous to using 4-chlorobutyric acid.

General Protocol for N-Alkylation in API Synthesis

This protocol outlines a general procedure for the N-alkylation of a secondary amine, a common reaction in the synthesis of many APIs, using a 4-chlorobutyrate ester.

N_Alkylation_Workflow reagents 1. Reagent Preparation - Dissolve amine substrate in an aprotic solvent (e.g., DMF, Acetonitrile). - Add a base (e.g., K2CO3, Na2CO3). addition 2. Alkylating Agent Addition - Add Methyl or Ethyl 4-chlorobutyrate dropwise at a controlled temperature. reagents->addition Charge Reagents reaction 3. Reaction - Stir the mixture at a specified temperature for a set duration. - Monitor reaction progress by TLC or LC-MS. addition->reaction Initiate Reaction workup 4. Work-up - Quench the reaction with water. - Extract the product with an organic solvent. - Wash the organic layer. reaction->workup Reaction Complete purification 5. Purification - Dry the organic layer. - Concentrate the solvent. - Purify the crude product (e.g., chromatography, recrystallization). workup->purification Isolate Crude Product

General workflow for N-alkylation.

Logical Relationship in API Synthesis

The following diagram illustrates the logical flow from starting materials to the final API, highlighting the role of 4-chlorobutyrate esters as key intermediates.

API_Synthesis_Pathway cluster_sm Starting Materials cluster_intermediate Key Intermediates cluster_api Final Product sm1 γ-Butyrolactone intermediate1 Methyl or Ethyl 4-chlorobutyrate sm1->intermediate1 Esterification sm2 Methanol or Ethanol sm2->intermediate1 sm3 Amine Substrate (e.g., Piperazine derivative) intermediate2 N-alkylated Intermediate sm3->intermediate2 N-Alkylation intermediate1->intermediate2 api Active Pharmaceutical Ingredient (API) intermediate2->api Further Synthetic Steps (e.g., Hydrolysis, Salt Formation)

References

A Comparative Guide to the Quantitative Analysis of Methyl 4-Chlorobutyrate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl 4-chlorobutyrate, a key intermediate in various chemical syntheses, is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of two robust analytical methods for its determination in a complex reaction mixture: Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization.

Method Comparison at a Glance

A summary of the key performance characteristics of the two methods is presented below, offering a clear comparison to aid in selecting the most suitable technique for your specific analytical needs.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and quantification using a mass spectrometer.Chemical modification of the analyte to introduce a UV-active chromophore, followed by separation based on polarity using liquid chromatography and UV detection.
Direct/Indirect Direct analysis of the volatile analyte.Indirect analysis of the derivatized analyte.
Sample Volatility RequiredNot required
Derivatization Not requiredRequired (e.g., with sodium thiophenolate)
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph with a UV-Vis Detector
Selectivity High, based on both retention time and mass-to-charge ratio.High, based on chromatographic separation and selective UV detection of the derivative.
Sensitivity High, capable of detecting low ppm levels.[1]Potentially high, dependent on the derivatization reaction efficiency and the molar absorptivity of the derivative.
Throughput Moderate, typical run times are in the range of 15-30 minutes.Potentially higher, with optimized chromatography.
Matrix Effects Can be significant, requiring careful sample preparation and potentially the use of an internal standard.Can be minimized by selective extraction of the derivatized analyte and detection at a specific wavelength.
Method Development Relatively straightforward for a volatile analyte.More complex due to the need to optimize both the derivatization reaction and the chromatographic separation.

Experimental Protocols

Detailed methodologies for both the established GC-MS method and the proposed HPLC with derivatization method are provided below.

Method 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the direct quantification of the volatile this compound.

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, hexane).[2][3]

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.[4]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions: [1][5]

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

  • Injector Temperature: 220°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 210°C at 10°C/min.

    • Ramp to 240°C at 25°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injection Mode: Split (e.g., 10:1 ratio).

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detector Temperature: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 74).[5]

3. Method Validation (as per ICH Guidelines): [6][7][8][9][10]

  • Linearity: Demonstrated over a range of 0.945 ppm to 5.625 ppm with a correlation coefficient (R²) of 0.9999.[1]

  • Accuracy: Recovery typically between 94.60% and 94.63%.[1]

  • Precision: Relative Standard Deviation (RSD) of less than 5%.[1]

  • Limit of Quantification (LOQ): Approximately 0.9452 ppm.[1]

  • Limit of Detection (LOD): Calculated based on a signal-to-noise ratio of 3:1.

Method 2: Proposed Quantitative Analysis by HPLC with Pre-column Derivatization

1. Derivatization Reaction:

  • Reagent: Sodium thiophenolate. This reagent reacts with alkyl halides to form phenylthioesters, which are UV-active.

  • Procedure:

    • To a known amount of the reaction mixture sample, add an excess of a solution of sodium thiophenolate in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) if the reaction mixture is not miscible with the derivatization solvent.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 30-60 minutes) to ensure complete reaction.

    • After cooling, quench the reaction by adding a dilute acid (e.g., 0.1 M HCl).

    • Extract the resulting methyl 4-(phenylthio)butyrate derivative into an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a suitable ratio of A:B (e.g., 60:40).

    • Increase the percentage of B over time to elute the derivative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 254 nm (typical for phenylthio compounds).[12]

3. Method Validation (as per ICH Guidelines): [6][7][8][9][10]

  • Linearity: To be established by preparing and analyzing a series of calibration standards of the derivatized this compound. A correlation coefficient (R²) of ≥ 0.995 is targeted.

  • Accuracy: To be determined by spiking known amounts of this compound into a blank reaction matrix, performing the derivatization and analysis, and calculating the percent recovery. A target range of 98-102% is recommended.

  • Precision: To be assessed by analyzing replicate samples at different concentrations. The RSD should be ≤ 2%.

  • Limit of Quantification (LOQ) & Limit of Detection (LOD): To be determined based on the signal-to-noise ratio (10:1 for LOQ and 3:1 for LOD).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Reaction Mixture Sample dissolve Dissolve in Volatile Solvent start->dissolve extract Liquid-Liquid Extraction (if necessary) dissolve->extract filter Filter (0.45 µm) extract->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify

GC-MS Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis start Reaction Mixture Sample derivatize Derivatize with Sodium Thiophenolate start->derivatize quench Quench Reaction derivatize->quench extract Extract Derivative quench->extract dry Dry and Reconstitute extract->dry inject Inject into HPLC dry->inject separate Reverse-Phase Separation inject->separate detect UV Detection (~254 nm) separate->detect quantify Quantification detect->quantify

HPLC with Derivatization Analysis Workflow

Logical Relationships in Method Selection

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, as illustrated in the decision-making diagram below.

Method_Selection start Need to Quantify Methyl 4-Chlorobutyrate? volatile Is the analyte volatile and thermally stable? start->volatile Yes no_method Consider alternative analytical techniques start->no_method No gcms_available Is GC-MS available? volatile->gcms_available Yes hplc_available Is HPLC with UV detector available? volatile->hplc_available No gcms_available->hplc_available No gcms Use GC-MS Method gcms_available->gcms Yes hplc Use HPLC with Derivatization Method hplc_available->hplc Yes hplc_available->no_method No

Decision Diagram for Method Selection

References

Navigating Purity: A Comparative Guide to Pharmaceutical-Grade Methyl 4-chlorobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of purity standards, analytical methodologies, and regulatory considerations for Methyl 4-chlorobutanoate, a key intermediate in pharmaceutical synthesis.

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final drug product. Methyl 4-chlorobutanoate, a versatile building block, is frequently employed in the synthesis of various active pharmaceutical ingredients (APIs). However, its classification as a potential genotoxic impurity (GTI) necessitates stringent control and a thorough understanding of its purity profile. This guide provides a comprehensive comparison of purity standards, analytical methods for impurity detection, and a discussion of an alternative synthetic approach, supported by detailed experimental protocols.

Understanding the Purity Landscape: A Comparative Analysis

While a dedicated pharmacopoeial monograph for Methyl 4-chlorobutanoate in the major pharmacopoeias (USP, EP, JP) is not established, a general consensus on purity for pharmaceutical applications can be derived from supplier specifications and regulatory guidelines for intermediates. A key differentiator for pharmaceutical use is the control of genotoxic impurities, which are regulated under the ICH M7 guideline.

ParameterReagent GradePharmaceutical Grade
Appearance Colorless to pale yellow liquidClear, colorless liquid
Assay (by GC) ≥98%≥99.5%
Water Content Not specified≤0.1%
Individual Unspecified Impurity Not specified≤0.10%
Total Impurities ≤2.0%≤0.5%
Methyl 4-chlorobutanoate (as a GTI) Not controlledLimit based on Threshold of Toxicological Concern (TTC), typically ≤1.5 µ g/day intake corresponding to a specific ppm level depending on the final drug's daily dose.

Potential Impurities in Methyl 4-chlorobutanoate Synthesis

The common synthesis of Methyl 4-chlorobutanoate from gamma-butyrolactone (B3396035) and methanol (B129727) with a chlorinating agent like thionyl chloride or phosphorus trichloride (B1173362) can introduce several potential impurities. Understanding these is crucial for developing appropriate analytical methods for their detection and control.

Impurity ClassPotential ImpuritiesOrigin
Starting Materials Gamma-butyrolactone, MethanolIncomplete reaction
By-products Dichlorinated butanoates, Polymeric materialsSide reactions of the chlorinating agent
Residual Solvents Toluene, Dichloromethane (if used)Purification process
Degradants 4-Hydroxybutanoic acidHydrolysis of the ester or chloro group

Experimental Protocols for Purity Assessment

Accurate determination of Methyl 4-chlorobutanoate purity and its impurity profile requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities, especially at the trace levels required for genotoxic impurities.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of Methyl 4-chlorobutanoate and its Volatile Impurities

Objective: To quantify the purity of Methyl 4-chlorobutanoate and identify and quantify volatile impurities, including potential genotoxic impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless injector

Reagents:

  • Methyl 4-chlorobutanoate sample

  • High-purity helium (carrier gas)

  • Reference standards for potential impurities (if available)

  • Suitable solvent for dilution (e.g., Dichloromethane)

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the Methyl 4-chlorobutanoate sample and dissolve it in 10 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (split ratio 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

  • Data Analysis:

    • Identify the peak corresponding to Methyl 4-chlorobutanoate based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and, if available, with the retention times and mass spectra of reference standards.

    • Calculate the percentage purity by area normalization, assuming a response factor of 1 for all components. For accurate quantification of specific impurities, use a calibration curve prepared with certified reference standards.

Visualization of Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the workflow for the GC-MS analysis of Methyl 4-chlorobutanoate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS analysis of Methyl 4-chlorobutanoate.

Alternative to Methyl 4-chlorobutanoate: A Comparative Overview

In certain synthetic pathways, it may be possible to utilize alternative building blocks to avoid the use of a potential genotoxic impurity. One such alternative is the use of 4-chlorobutyric acid .

FeatureMethyl 4-chlorobutanoate4-Chlorobutyric Acid
Chemical Nature EsterCarboxylic Acid
Reactivity Reactive towards nucleophiles at the carbonyl carbon and the carbon bearing the chlorine.Requires activation of the carboxylic acid (e.g., to an acid chloride or ester) before coupling reactions.
Purity Concerns Potential for genotoxic impurities from synthesis.Generally considered less of a genotoxic concern, but its own impurity profile must be assessed.
Synthetic Utility Direct use in many coupling reactions.Adds an extra activation step to the synthesis.

The choice between Methyl 4-chlorobutanoate and an alternative like 4-chlorobutyric acid will depend on the specific requirements of the synthetic route, including reaction conditions, desired yield, and the overall impurity control strategy.

Logical Relationship of Purity Control

The following diagram illustrates the logical relationship between the synthesis, potential impurities, and the necessary analytical controls to ensure the quality of pharmaceutical-grade Methyl 4-chlorobutanoate.

Purity_Control_Logic cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities cluster_control Analytical Control cluster_quality Quality Assurance synthesis Synthesis of Methyl 4-chlorobutanoate purification Purification synthesis->purification starting_materials Starting Materials purification->starting_materials byproducts By-products purification->byproducts solvents Residual Solvents purification->solvents kf Karl Fischer (Water) purification->kf gcms GC-MS Analysis starting_materials->gcms byproducts->gcms solvents->gcms spec Specification Setting gcms->spec kf->spec pharma_grade Pharmaceutical Grade Methyl 4-chlorobutanoate spec->pharma_grade

Caption: Logical flow for ensuring pharmaceutical-grade purity.

Safety Operating Guide

Proper Disposal of Methyl 4-chlorobutyrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Methyl 4-chlorobutyrate, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are designed for researchers, scientists, and professionals in drug development.

Essential Safety Information

This compound is classified as a hazardous chemical. Understanding its properties is the first step in safe handling and disposal.

Key Hazard and Physical Data Summary

PropertyDataSource
Physical State Liquid, Colorless[1]
GHS Classification Flammable liquid (Category 3), Skin irritant (Category 2), Eye irritant (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1][2]
Signal Word Warning[1][2][3]
Flash Point 59 °C (138.2 °F) - Closed Cup[1]
Boiling Point 175 - 176 °C (347 - 348.8 °F)[1]
UN Number UN3272[1][2]
Proper Shipping Name ESTERS, N.O.S.[1][2]
Hazard Class 3 (Flammable Liquid)[1][2]
Immediate Safety and Spill Response Protocol

In the event of a small spill (<50 mL), immediate action is required to contain and clean the substance safely.

Methodology for Small Spill Cleanup

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.[4]

  • Wear Personal Protective Equipment (PPE): At a minimum, this includes nitrile gloves, safety glasses or goggles, and a laboratory coat.[2][4]

  • Contain the Spill: Absorb the liquid onto an inert absorbent material such as vermiculite, sand, or cat litter.[1][4]

  • Collect Absorbent Material: Carefully scoop the contaminated absorbent material into a suitable, sealable container for disposal.[1][4]

  • Label as Waste: Clearly label the container with "Hazardous Waste" and the chemical name "this compound (spill debris)."

  • Final Disposal: Treat the sealed container as hazardous waste and follow the disposal procedures outlined in the next section.

Operational Plan: Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[5][6] Due to its flash point below 140°F, it is classified as an ignitable hazardous waste.[5][7][8] Under no circumstances should this chemical be disposed of down the drain. [1][5]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Designate a Waste Stream: Collect this compound waste in a container specifically designated for halogenated organic solvents .[8]

  • Avoid Mixing: Do not mix with non-halogenated solvents, as this significantly increases disposal costs.[8]

  • Check Compatibility: Ensure that no incompatible materials are added to the container. This compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1]

Step 2: Container Selection and Management

The integrity of the waste container is paramount for safety.

  • Use Appropriate Containers: The container must be chemically compatible with this compound. A glass or high-density polyethylene (B3416737) (HDPE) container is typically suitable. The original product container can be used if it is in good condition.[9] Do not use food-grade containers.[9]

  • Inspect Container: Ensure the container is free from damage or deterioration and has a secure, leak-proof screw-on cap.[6][8]

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[5][8][9]

  • Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for vapor expansion.[10]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete Information: Clearly write the full chemical name, "this compound," and list all other constituents and their approximate percentages.[5] Avoid using abbreviations or chemical formulas.

  • Indicate Hazards: Mark the appropriate hazard boxes on the tag (e.g., Flammable, Irritant).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation.

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5][7][9] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[10]

  • Segregation within SAA: Store the halogenated waste away from incompatible materials, particularly acids and bases.[9]

  • Accumulation Limits: Be aware of SAA limits, which are typically a maximum of 55 gallons for hazardous waste.[5][7]

Step 5: Arranging for Final Disposal

Final disposal must be handled by licensed professionals.

  • Request Pickup: Once the waste container is full (or before accumulation time limits are exceeded), complete and submit a hazardous waste pickup request form to your institution's EHS office.[5]

  • EHS Management: The EHS department will collect the waste from your laboratory.[5] They are responsible for managing the transfer to a licensed hazardous waste disposal company that will transport it to an approved treatment, storage, and disposal facility (TSDF).[5]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 In-Lab Waste Management cluster_1 Disposal & Compliance gen Waste Generation (this compound) segregate Step 1: Segregate (Halogenated Organic Waste) gen->segregate container Step 2: Contain (Properly Capped & Compatible Container) segregate->container label_node Step 3: Label (Attach & Fill Out Hazardous Waste Tag) container->label_node store Step 4: Store (In designated SAA with Secondary Containment) label_node->store request Step 5: Request Pickup (Submit Form to EHS) store->request pickup EHS Collection From Laboratory request->pickup dispose Final Disposal (via Licensed Hazardous Waste Vendor) pickup->dispose

Caption: Workflow for this compound Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 4-chlorobutyrate, a key building block in pharmaceutical and agrochemical synthesis, requires careful handling due to its flammable and irritant properties.[1][2] This guide provides essential, step-by-step procedures for the safe use, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Essential Safety Information at a Glance

Before handling this compound, it is crucial to be aware of its physical and chemical properties, as well as its hazard classifications.

Property Value Source
CAS Number 3153-37-5[3][4]
Molecular Formula C5H9ClO2[2]
Molecular Weight 136.58 g/mol [2][5]
Appearance Colorless liquid[3]
Boiling Point 175 - 176 °C (347 - 348.8 °F) @ 760 mmHg[3]
Flash Point 59 °C (138.2 °F) - closed cup[3]
Density 1.12 g/mL at 25 °C
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. Below is a detailed breakdown of the required PPE.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1][6] Always inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves immediately after use in accordance with laboratory protocols.[7]
Eyes/Face Chemical safety goggles and/or face shieldMust meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield should be worn over safety goggles when there is a risk of splashing.
Body Chemical-resistant laboratory coatA Nomex® or similar flame-resistant lab coat that is fully buttoned is required.[6] Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[6]
Respiratory NIOSH/MSHA-approved respiratorRequired when engineering controls are insufficient or during spill clean-up.[1] Use a respirator with organic vapor cartridges.[1] A proper fit test and training are essential before use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized operational plan minimizes risks and ensures a controlled environment for handling this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1][3]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Fire Safety: Keep a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher nearby.[4][5]

  • Eliminate Ignition Sources: Keep the work area free of heat, sparks, open flames, and hot surfaces.[3][5] Use non-sparking tools and explosion-proof equipment.[1][3]

2. Handling and Use:

  • Grounding: Take precautionary measures against static discharge.

  • Dispensing: When transferring the liquid, use a bonded and grounded system to prevent static sparks.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5] Avoid breathing vapors or mist.[3]

  • Incompatible Materials: Keep away from strong acids, strong bases, oxidizing agents, and reducing agents.[3]

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]

  • Location: Store in a designated flammable liquids cabinet.

  • Temperature: Store in a cool place, away from direct sunlight and heat sources.[5][7]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand, silica (B1680970) gel, or universal binder to contain the spill.[3]

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is crucial to protect the environment.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the waste at an approved waste disposal plant.[3][7] Incineration in a licensed chemical incinerator with an afterburner and scrubber is the preferred method.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

  • Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations.[1][7] Do not allow the chemical to enter drains or waterways.[1][3]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don PPE b Verify Fume Hood Operation a->b c Check Emergency Equipment b->c d Transfer Chemical in Fume Hood c->d e Perform Experiment d->e f Securely Cap and Store e->f i Segregate Waste e->i Generate Waste g Decontaminate Work Area f->g h Doff PPE g->h j Label Hazardous Waste Container i->j k Arrange for Professional Disposal j->k

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Methyl 4-chlorobutyrate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.